2-(1H-Imidazol-2-yl)phenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVZGHGQSKMSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541420 | |
| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52755-90-5 | |
| Record name | 6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1H-Imidazol-2-yl)phenol
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there" has never been more pertinent. The journey of a potential therapeutic agent from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state (pKa)—are not mere data points; they are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its clinical success.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the intricate path of lead optimization and candidate selection.
This guide provides an in-depth technical exploration of 2-(1H-Imidazol-2-yl)phenol, a heterocyclic compound featuring the privileged imidazole and phenol moieties. While this specific molecule may not be a household name, its structural motifs are prevalent in a vast array of biologically active compounds. The imidazole ring, in particular, is a versatile component in medicinal chemistry, known for its ability to participate in hydrogen bonding and coordinate with metal ions. This guide will serve as a comprehensive manual for the characterization of this compound, offering both predicted data and detailed experimental protocols for its empirical determination. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Molecular Identity and Predicted Physicochemical Profile
This compound is a small organic molecule with the molecular formula C₉H₈N₂O. Its structure is characterized by a phenol ring substituted at the 2-position with a 1H-imidazole ring.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 52755-90-5 | Echemi[5] |
| Molecular Formula | C₉H₈N₂O | Echemi[5] |
| Molecular Weight | 160.17 g/mol | Echemi[5] |
| Canonical SMILES | C1=CC=C(C(=C1)O)C2=NC=CN2 | Arctom Scientific[6] |
Due to a lack of extensive experimental data in the public domain for this specific molecule, we have employed well-regarded computational models to predict its key physicochemical properties. These predictions serve as valuable initial estimates for guiding experimental design and hypothesis generation.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| logP | 1.5 - 2.0 | ALOGPS[7], Molinspiration[8] |
| Aqueous Solubility (logS) | -2.5 to -3.5 | ALOGPS[7], SolTranNet[9] |
| pKa (Acidic - Phenol) | ~9.5 | Chemicalize |
| pKa (Basic - Imidazole) | ~6.5 | Chemicalize |
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of this compound can be adapted from established methods for the synthesis of 2-aryl-imidazoles. A common approach involves the condensation of an α-dicarbonyl compound (or its equivalent) with an aldehyde and ammonia. In this case, a more direct route would be the condensation of 2-hydroxybenzaldehyde with glyoxal and ammonia, or a protected form of glyoxal.
A well-documented alternative for similar structures involves the reaction of an appropriate diamine with an aldehyde. For the benzimidazole analogue, 2-(1H-benzo[d]imidazol-2-yl)phenol, the synthesis involves the reaction of o-phenylenediamine with 2-hydroxybenzaldehyde.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Expected Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol and imidazole rings. The phenolic hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration. The protons on the imidazole ring will present as singlets or doublets, and the four protons on the phenol ring will exhibit a complex splitting pattern in the aromatic region (typically 6.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield, and the carbons of the imidazole ring will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹). Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching bands will be present in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 160.17, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of CO and cleavage of the imidazole ring.
Experimental Determination of Physicochemical Properties
The following sections detail the standard, validated protocols for the experimental determination of pKa, aqueous solubility, and lipophilicity (logP).
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a compound is the pH at which it is 50% ionized. For a molecule with both an acidic (phenol) and a basic (imidazole) center, multiple pKa values will exist. UV-Vis spectrophotometry is a robust method for determining pKa by monitoring the change in absorbance of the chromophoric molecule as a function of pH.
References
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Keto-Enol Tautomerism in 2-(1H-Imidazol-2-yl)phenol
This guide provides a comprehensive technical overview of the keto-enol tautomerism exhibited by 2-(1H-Imidazol-2-yl)phenol, a phenomenon of significant interest to researchers, scientists, and professionals in the field of drug development. The dynamic equilibrium between the enol and keto forms of this molecule plays a crucial role in its chemical reactivity, biological activity, and photophysical properties. Understanding and controlling this tautomerism is paramount for its application in medicinal chemistry and materials science.
Introduction: The Significance of Tautomeric Equilibria
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in various scientific disciplines.[1] Keto-enol tautomerism, a classic example of this phenomenon, involves the migration of a proton and the concomitant shift of a double bond. In the context of drug design and development, the specific tautomeric form of a molecule can significantly influence its binding affinity to biological targets, its membrane permeability, and its metabolic stability. The ability of this compound to exist in both enol and keto forms, stabilized by intramolecular hydrogen bonding, makes it a fascinating subject of study. This guide will delve into the structural nuances, the analytical methodologies to probe the tautomeric equilibrium, and the external factors that can be modulated to favor a particular tautomer.
The Tautomeric Landscape of this compound
The tautomeric equilibrium of this compound involves the interconversion between the enol form, characterized by a hydroxyl group on the phenolic ring, and the keto form, which possesses a carbonyl group and a protonated imidazole ring. This equilibrium is not static and is influenced by a variety of factors.
Caption: The dynamic equilibrium between the enol and keto tautomers of this compound.
The enol form is stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imidazole ring. This interaction is a key determinant of the molecule's conformational preference and its photophysical properties. The keto form, on the other hand, can be viewed as a zwitterionic species with a negatively charged oxygen and a positively charged imidazole ring. The relative stability of these two forms is highly dependent on the surrounding environment.
Synthesis of this compound
A reliable synthesis of the target compound is the first step in any detailed investigation. The following protocol is adapted from established methods for the synthesis of similar imidazole-containing phenols.[1]
Experimental Protocol: Synthesis
Objective: To synthesize this compound via the condensation of salicylaldehyde and ammonia with a suitable glyoxal precursor.
Materials:
-
Salicylaldehyde
-
Ammonium acetate
-
Glyoxal (40% solution in water)
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in ethanol.
-
Addition of Glyoxal: To the stirred solution, add glyoxal (1.1 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove excess ammonium acetate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid. Confirm the structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.
Self-Validation: The success of the synthesis is validated by obtaining spectroscopic data consistent with the structure of this compound and a sharp melting point, indicating high purity.
Spectroscopic Investigation of Tautomerism
A multi-pronged spectroscopic approach is essential for a thorough understanding of the keto-enol equilibrium. Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fourier-Transform Infrared (FT-IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers and for quantifying their relative populations in solution.[1][2] The chemical shifts of key protons and carbons are highly sensitive to the electronic environment, which differs significantly between the enol and keto forms.
-
Enol Form: The 1H NMR spectrum of the enol form is expected to show a characteristic downfield signal for the phenolic hydroxyl proton, typically in the range of 9-12 ppm, due to intramolecular hydrogen bonding. The imidazole N-H proton will also appear as a broad singlet. The aromatic protons of the phenol and imidazole rings will exhibit distinct coupling patterns.
-
Keto Form: In the keto form, the phenolic proton is transferred to the imidazole ring, resulting in the disappearance of the hydroxyl signal and the appearance of two distinct N-H proton signals on the imidazole ring, or a single, averaged signal depending on the rate of proton exchange. The protons on the cyclohexadienone ring will show chemical shifts and coupling constants characteristic of a non-aromatic system.
-
Enol Form: The 13C NMR spectrum of the enol form will display signals corresponding to an aromatic phenol ring, with the carbon attached to the hydroxyl group appearing in the 150-160 ppm range. The imidazole carbons will also have characteristic chemical shifts.
-
Keto Form: The keto tautomer will exhibit a signal for the carbonyl carbon (C=O) in the downfield region of the spectrum, typically around 180-200 ppm. The aromaticity of the phenolic ring is lost, leading to upfield shifts for the corresponding carbon atoms.
Experimental Protocol: NMR Analysis
Objective: To identify the predominant tautomeric form and quantify the keto-enol ratio in different solvents.
Materials:
-
Synthesized this compound
-
Deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities.
-
Data Acquisition: Acquire 1H and 13C NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
Identify the characteristic signals for both the enol and keto forms in the 1H and 13C spectra.
-
Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.
-
Calculate the molar ratio of the two tautomers from the integral values.
-
Data Presentation:
| Solvent | Dielectric Constant (ε) | % Enol | % Keto |
| CDCl3 | 4.8 | High | Low |
| Acetone-d6 | 21 | Intermediate | Intermediate |
| DMSO-d6 | 47 | Low | High |
| Methanol-d4 | 33 | Intermediate | Intermediate |
Causality: Polar solvents are expected to stabilize the more polar zwitterionic keto form, thus shifting the equilibrium towards the keto tautomer.[3][4][5][6][7] Nonpolar solvents will favor the less polar, intramolecularly hydrogen-bonded enol form.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions of the tautomers. The enol and keto forms have different chromophores and are expected to exhibit distinct absorption spectra.
-
Enol Form: The enol form, with its extended π-conjugated system involving the aromatic phenol and imidazole rings, will typically show absorption bands at longer wavelengths.
-
Keto Form: The keto form has a cross-conjugated system and is expected to have its main absorption bands at shorter wavelengths compared to the enol form.
Experimental Protocol: UV-Vis Analysis
Objective: To monitor the tautomeric equilibrium as a function of solvent polarity and pH.
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., hexane, acetonitrile, ethanol, water)
-
Buffer solutions of varying pH
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Effects: Prepare dilute solutions of the compound in different solvents and record their UV-Vis absorption spectra.
-
pH Effects: Prepare solutions in a series of buffer solutions with a wide pH range and record the spectra.
-
Data Analysis:
-
Identify the λmax values for the enol and keto forms.
-
Observe the changes in the absorption spectra as a function of solvent polarity and pH to determine the direction of the equilibrium shift.
-
Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for studying hydrogen bonding, which is a key feature in the tautomerism of this compound.
-
Enol Form: The FT-IR spectrum of the enol form will show a broad absorption band in the 3200-2500 cm-1 region, characteristic of a strong intramolecular O-H···N hydrogen bond.
-
Keto Form: The keto form will exhibit a sharp C=O stretching vibration in the 1650-1700 cm-1 region and N-H stretching bands.
Experimental Protocol: FT-IR Analysis
Objective: To characterize the hydrogen bonding in the solid state and in solution.
Materials:
-
Synthesized this compound
-
KBr for solid-state analysis
-
IR-transparent solvents (e.g., CCl4, CHCl3)
-
FT-IR spectrometer
Procedure:
-
Solid State: Prepare a KBr pellet of the compound and record the FT-IR spectrum.
-
Solution State: Prepare solutions of the compound in different solvents and record the spectra using an appropriate liquid cell.
-
Data Analysis: Identify the characteristic stretching frequencies for the O-H, C=O, and N-H groups to confirm the presence of the respective tautomers.
Computational Modeling
Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental data.[8] Computational models can provide insights into the relative energies of the tautomers, the transition state for their interconversion, and the calculated NMR and IR spectra, which can aid in the interpretation of experimental results.
Computational Protocol: DFT Calculations
Objective: To calculate the relative stabilities of the enol and keto tautomers and to predict their spectroscopic properties.
Software: Gaussian, Spartan, or other quantum chemistry software packages.
Procedure:
-
Structure Optimization: Build the 3D structures of the enol and keto tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to predict the IR spectra.
-
NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the 1H and 13C NMR chemical shifts.
-
Solvent Effects: Incorporate solvent effects using a continuum solvation model (e.g., PCM) to obtain more accurate predictions of the tautomeric equilibrium in solution.
Implications for Drug Development
The tautomeric state of this compound has significant implications for its potential as a drug candidate.
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and charge distributions of the enol and keto tautomers will lead to different binding affinities for a given receptor.
-
Physicochemical Properties: The polarity of the predominant tautomer will affect the molecule's solubility, lipophilicity (logP), and membrane permeability, all of which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the novelty of a compound.
Conclusion
The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of intramolecular hydrogen bonding and environmental factors. A comprehensive understanding of this equilibrium, achieved through a combination of synthesis, multi-technique spectroscopic analysis, and computational modeling, is essential for harnessing the full potential of this and related molecules in the realm of drug discovery and materials science. This guide provides a robust framework for researchers to systematically investigate and modulate the tautomeric behavior of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Quantitative Study of Solvent Effects on Keto-Enol Tautomeric Equilibria [crcu.jlu.edu.cn]
- 6. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure of 2-(1H-Benzimidazol-2-yl)phenol: A Keystone for Drug Discovery
Foreword: The Strategic Importance of Structural Insight in Drug Development
In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a recurring motif in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][3] The compound 2-(1H-Benzimidazol-2-yl)phenol is of particular interest due to the strategic positioning of its phenolic hydroxyl group, which can engage in crucial molecular interactions. A profound understanding of its three-dimensional architecture at the atomic level is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the optimization of lead compounds and the elucidation of structure-activity relationships. This guide provides a comprehensive technical overview of the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol, offering field-proven insights for researchers, scientists, and drug development professionals.
From Synthesis to Single Crystal: A Deliberate Path to Atomic Resolution
The journey to unveiling the crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis. The choices made during these initial stages are critical and directly impact the quality of the final structural model.
Synthesis of 2-(1H-Benzimidazol-2-yl)phenol
A common and effective route to synthesize 2-(1H-Benzimidazol-2-yl)phenol involves the condensation reaction between o-phenylenediamine and 2-hydroxybenzaldehyde.[4][5]
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve o-phenylenediamine (1.6 g, 15 mmol) in ethanol (10 ml).
-
Addition of Aldehyde: To the ethanolic solution, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol).
-
Catalysis: Introduce ammonium acetate (3 g) to the reaction mixture.
-
Reaction Conditions: Maintain the temperature at 353 K and reflux the mixture for 48 hours. The ammonium acetate acts as a catalyst, facilitating the cyclization to form the benzimidazole ring.
-
Extraction and Purification: After the reaction is complete, extract the product with dichloromethane. The crude solid obtained is then purified by column chromatography using benzene as the eluent to yield the pure compound.[4]
The Art and Science of Crystal Growth
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[6] The method of slow evaporation is a widely used and effective technique for growing crystals of organic compounds.
Experimental Protocol: Crystal Growth
-
Solvent Selection: Dissolve the purified 2-(1H-Benzimidazol-2-yl)phenol in a mixture of benzene and ethyl acetate (9:1 v/v). The choice of solvent system is crucial; it should be one in which the compound has moderate solubility, allowing for a slow and controlled crystallization process.
-
Slow Evaporation: Allow the solvent to evaporate slowly over a period of two days. This gradual increase in concentration encourages the molecules to arrange themselves in a highly ordered, crystalline lattice rather than precipitating out as an amorphous solid. The resulting crystals are then suitable for X-ray diffraction studies.[4]
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[7][8][9] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine bond lengths, bond angles, and the overall molecular geometry.[7][9]
The Workflow of Structure Determination
The process of determining a crystal structure from a single crystal can be broken down into several key stages, each requiring careful execution and data analysis.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for 2-(1H-Benzimidazol-2-yl)phenol
The crystallographic data for 2-(1H-Benzimidazol-2-yl)phenol provides a quantitative description of its crystal structure.
| Parameter | Value | Reference |
| Chemical Formula | C₁₃H₁₀N₂O | [4] |
| Molecular Weight | 210.23 g/mol | [4] |
| Crystal System | Monoclinic | [4][10] |
| Space Group | P2₁/c | [10] |
| a | 16.864 (4) Å | [4][10] |
| b | 4.7431 (8) Å | [4][10] |
| c | 12.952 (2) Å | [4][10] |
| β | 102.34 (2)° | [4][10] |
| Volume | 1012.1 (3) ų | [4][10] |
| Z | 4 | [4][10] |
| Temperature | 293 K | [4] |
| Radiation | Mo Kα (λ = 0.71073 Å) | [10] |
| R-factor | 0.067 | [10] |
| wR-factor | 0.131 | [10] |
Molecular and Supramolecular Architecture: A Detailed Analysis
The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol reveals a molecule that is essentially planar.[4][11] This planarity is a key feature, influencing how the molecules pack together in the crystal lattice.
Intramolecular Interactions: The S(6) Ring Motif
A significant feature of the molecular structure is an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring (O—H···N).[4][10] This interaction creates a stable six-membered ring, referred to as an S(6) ring motif.[4] This intramolecular hydrogen bond plays a crucial role in locking the conformation of the molecule and contributing to its overall planarity.
Intermolecular Interactions: Building the Crystal Lattice
In the solid state, molecules of 2-(1H-Benzimidazol-2-yl)phenol are held together by a network of intermolecular forces, including hydrogen bonds and π–π stacking interactions.
-
Hydrogen Bonding: Molecules are linked into one-dimensional chains along the[4] direction through N—H···O hydrogen bonds.[4][11] In this interaction, the N-H group of the imidazole ring of one molecule donates a hydrogen bond to the oxygen atom of the phenolic group of a neighboring molecule.
-
π–π Stacking: The planar aromatic rings of the benzimidazole and phenol moieties participate in π–π stacking interactions.[4][10] These interactions, with centroid-centroid distances ranging from 3.6106 (17) to 3.6668 (17) Å, further stabilize the crystal packing.[4][11]
Caption: Key molecular interactions in the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol.
Implications for Drug Design and Development
The detailed structural information gleaned from the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a solid foundation for structure-based drug design.
-
Pharmacophore Modeling: The precise geometry of the molecule, including the relative orientation of the benzimidazole and phenol rings and the location of hydrogen bond donors and acceptors, can be used to develop and refine pharmacophore models.
-
Docking Studies: The crystal structure can serve as a starting point for molecular docking studies to predict how this compound and its derivatives might bind to biological targets.
-
Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal structure can provide insights into the types of interactions that might be important for binding to a target protein. This knowledge can guide the chemical modification of the lead compound to improve its potency and selectivity.
Conclusion: A Blueprint for Future Discovery
The crystal structure of 2-(1H-Benzimidazol-2-yl)phenol provides a detailed blueprint of its molecular and supramolecular architecture. This knowledge is invaluable for researchers in the field of drug discovery, offering a rational basis for the design of new and more effective therapeutic agents based on the benzimidazole scaffold. The interplay of intramolecular hydrogen bonding, intermolecular hydrogen bonding, and π–π stacking interactions dictates the solid-state structure and provides crucial clues for understanding its potential biological activity.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. researchgate.net [researchgate.net]
- 11. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of 2-(1H-Imidazol-2-yl)phenol Derivatives: Principles and Applications
Introduction: The Intrinsic Promise of Tunable Fluorophores
In the landscape of molecular probes and advanced materials, fluorophores exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) represent a class of compounds with exceptional potential. Among these, 2-(1H-Imidazol-2-yl)phenol (HPI) and its derivatives have garnered significant attention from researchers in chemistry, materials science, and drug development. Their unique photophysical properties, characterized by a large Stokes shift, high sensitivity to the local environment, and tunable emission characteristics, make them ideal candidates for a wide range of applications, including fluorescent sensors, bio-imaging agents, and organic light-emitting diodes (OLEDs).[1][2]
This technical guide provides an in-depth exploration of the core principles governing the photophysical behavior of HPI derivatives. Moving beyond a simple recitation of facts, we will delve into the causality behind their fluorescence, the strategic design of derivatives with tailored properties, and the experimental methodologies crucial for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile class of molecules.
The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)
The remarkable fluorescence of HPI derivatives is rooted in the ESIPT process, a photochemically driven tautomerization. In its ground state, the molecule exists predominantly in the enol (E) form, where a phenolic proton forms an intramolecular hydrogen bond with a nitrogen atom on the imidazole ring. Upon photoexcitation, the electronic distribution of the molecule is significantly altered, leading to an increase in the acidity of the phenol and the basicity of the imidazole nitrogen. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the imidazole ring, forming an excited-state keto (K) tautomer.[1][3] This K tautomer is responsible for the characteristic long-wavelength, large Stokes shift fluorescence as it radiatively relaxes back to the ground state keto (K) form, which then rapidly reverts to the more stable ground state enol (E) form.
The large separation between the absorption (enol form) and emission (keto form) wavelengths, known as the Stokes shift, is a key advantage of ESIPT fluorophores. This minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence-based applications.
Figure 1: Jablonski diagram illustrating the ESIPT process in this compound derivatives.
Tailoring Photophysical Properties: The Influence of Molecular Structure and Environment
The true power of HPI derivatives lies in their tunability. By strategically modifying their chemical structure and controlling their environment, their photophysical properties can be precisely engineered for specific applications.
Substituent Effects: A Game of Electron Donation and Withdrawal
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenol or imidazole rings has a profound impact on the ESIPT process and, consequently, the fluorescence characteristics.
-
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): When placed on the phenol ring, EDGs increase the electron density of the hydroxyl group, making the proton less acidic in the ground state but facilitating its transfer in the excited state. This often leads to a red-shift in the emission spectrum.[4][5]
-
Electron-Withdrawing Groups (e.g., -CN, -NO₂): Conversely, EWGs on the phenol ring increase the acidity of the phenolic proton, which can influence the ground state equilibrium and the ESIPT barrier.[4][6] The position of the substituent is also critical; for instance, a bromine substituent at the 5' position of a 2-(2'-hydroxyphenyl)imidazo[1,2-a]-pyridine (HPIP) derivative has a stronger influence on fluorescence intensity than at the 6' position.
Solvatochromism: Probing the Microenvironment
HPI derivatives often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This property arises from changes in the dipole moment of the molecule upon excitation and the differential stabilization of the ground and excited states by the solvent molecules.[7][8] In polar solvents, the keto tautomer is often stabilized, leading to a red-shift in the fluorescence emission. This sensitivity makes HPI derivatives valuable as probes for characterizing the polarity of microenvironments, such as within biological membranes or polymer matrices.
Table 1: Representative Photophysical Data of Substituted this compound Derivatives
| Derivative | Substituent (X) | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| HPBI | H | Methanol | ~330 | ~470 | ~140 | - | [9][10] |
| HPBI | 5-NH₂ | Methanol | ~360 | ~510 | ~150 | - | [9] |
| HPBI | 5-SO₃H | Methanol | ~340 | ~480 | ~140 | - | [9] |
| Imidazo[4,5-b]phenazin-2-yl)phenol | H | Methanol | ~404 | ~540 | ~136 | - | [2] |
| Imidazo[4,5-b]phenazin-2-yl)phenol | 5-OCH₃ | Methanol | ~406 | ~543 | ~137 | - | [2] |
Note: Specific quantum yield values are often highly dependent on the measurement conditions and the standard used, and thus are not always reported in a standardized manner.
Experimental Workflows for Characterization
A thorough understanding of the photophysical properties of HPI derivatives necessitates precise and reproducible experimental measurements.
Steady-State Absorption and Fluorescence Spectroscopy
This is the foundational experimental technique for characterizing any fluorophore.
Protocol:
-
Sample Preparation: Prepare dilute solutions of the HPI derivative in the solvent of interest. A typical concentration range is 1-10 µM. Ensure the solvent is of spectroscopic grade to avoid interfering impurities.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of the solution. The wavelength of maximum absorbance (λmax) corresponds to the S₀ → S₁ transition of the enol form.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λmax. Record the emission spectrum. The wavelength of maximum emission corresponds to the fluorescence from the keto tautomer.
-
Data Analysis: Determine the λmax for both absorption and emission and calculate the Stokes shift (Emission λmax - Absorption λmax).
Figure 2: Workflow for steady-state spectroscopic analysis of HPI derivatives.
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The comparative method is a widely used and reliable approach.[11]
Protocol (Comparative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.
-
Solution Preparation: Prepare a series of five to six solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Absorbance and Fluorescence Measurement: For each solution, measure the absorbance at the excitation wavelength and record the integrated fluorescence intensity.
-
Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Quantum Yield Calculation: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
Applications in Research and Development
The unique photophysical properties of HPI derivatives have led to their exploration in a variety of fields:
-
Fluorescent Chemosensors: The sensitivity of their fluorescence to the local environment makes them excellent candidates for detecting metal ions, anions, and pH changes.[12][13] For example, the coordination of a metal ion can either enhance or quench the fluorescence, providing a detectable signal.[12][14]
-
Bio-imaging: Their large Stokes shifts and tunable emission make them suitable for live-cell imaging, as they can be designed to target specific organelles or biomolecules.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of some derivatives make them promising materials for the emissive layer in OLEDs.
-
Molecular Switches: The reversible nature of the ESIPT process allows for the design of molecular switches that can be controlled by external stimuli such as light or pH.[8]
Conclusion and Future Outlook
The this compound scaffold provides a robust and versatile platform for the development of advanced fluorescent materials. A deep understanding of the interplay between molecular structure, the ESIPT mechanism, and environmental factors is paramount for the rational design of novel derivatives with tailored photophysical properties. As synthetic methodologies become more sophisticated and our understanding of the excited state deepens through computational studies, the applications for these remarkable molecules will undoubtedly continue to expand, driving innovation in sensing, imaging, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Electron-Donating Groups on Attaining Dual-Emitting Imidazole-Based Donor-Acceptor Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistrymag.org [chemistrymag.org]
- 10. researchgate.net [researchgate.net]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Protons: An In-depth Technical Guide to the pH-Dependent Optical Properties of Fluorescent Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazole Moiety as a Tunable Fluorophore
The imidazole ring, a cornerstone of many biological structures, including the fluorophores of several fluorescent proteins, offers a rich playground for the design of pH-sensitive fluorescent probes.[1][2][3] Unlike many synthetic fluorophores that rely on phenols or anilines, imidazoles present a unique set of properties stemming from their distinct protonation equilibria.[2] The development of synthetic fluorescent compounds incorporating imidazoles has opened new avenues for creating probes that are sensitive across a wide pH range, from acidic to basic conditions.[1][2] This guide will explore the fundamental principles governing their pH-dependent fluorescence, provide detailed methodologies for their characterization, and discuss their applications in biological and chemical sensing.
The Photophysical Heart of the Matter: Mechanisms of pH Sensing
The remarkable pH-dependent optical properties of fluorescent imidazoles are governed by a symphony of photophysical processes. Understanding these mechanisms is paramount for the rational design and application of these probes.
Ground State and Excited State Equilibria
The imidazole moiety can exist in three distinct forms depending on the pH of the environment: a protonated, a neutral, and a deprotonated species.[1][2][3] Each of these species exhibits unique absorption and emission characteristics. For instance, a novel 1H-imidazol-5-yl-vinylbenz[e]indolium derivative displays three distinct absorption bands at 360, 430, and 477 nm in acidic, neutral, and basic conditions, respectively, which are assigned to the protonated, neutral, and deprotonated forms of the imidazole.[2]
The interplay between these forms is not limited to the ground state. Upon photoexcitation, the acidity of the imidazole ring can change, leading to a phenomenon known as Excited State Proton Transfer (ESPT).[1][3] This process can result in a switching of the pH-sensitive center within the imidazole ring, for example, from the 1-N position in the ground state to the 3-N position in the excited state.[1][3]
The Role of Charge Transfer
Excited State Charge Transfer (ESCT) also plays a crucial role in the pH-dependent fluorescence of these molecules.[1][3] This can involve charge transfer within the imidazole ring itself or between the imidazole and another part of the fluorophore. A unique form of ESCT can lead to a positive charge swapping between the two nitrogen atoms of the imidazole ring, further influencing the emission properties.[1][3] Other photophysical mechanisms, such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET), are also utilized in the design of various fluorescent pH probes.[4][5]
The following diagram illustrates the fundamental equilibrium of a fluorescent imidazole probe in response to pH changes.
References
- 1. researchgate.net [researchgate.net]
- 2. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-dependent optical properties of synthetic fluorescent imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Structure and Planarity of 2-(1H-Benzimidazol-2-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2-(1H-Benzimidazol-2-yl)phenol (HBI), with a specific focus on the origins and implications of its molecular planarity. HBI is a heterocyclic compound of significant interest in medicinal chemistry and materials science, owing to its unique photophysical properties and biological activities. Through a synthesis of X-ray crystallographic data, spectroscopic evidence, and comparative structural analysis, this document elucidates the critical role of an intramolecular hydrogen bond in establishing a rigid, coplanar conformation. We present detailed experimental protocols for its synthesis and characterization, underpinned by field-proven insights to ensure scientific integrity. This guide serves as an authoritative resource for professionals seeking to understand and leverage the distinct stereochemical features of HBI in drug design, molecular sensing, and the development of novel organic materials.
Introduction: The Significance of a Planar Scaffold
2-(1H-Benzimidazol-2-yl)phenol, hereafter referred to as HBI, is a bifunctional molecule that fuses a phenol ring with a benzimidazole nucleus. The benzimidazole moiety is a renowned pharmacophore, structurally analogous to naturally occurring purines, which allows it to readily interact with a variety of biomolecules[1]. This has led to the development of benzimidazole derivatives as potent therapeutic agents with a wide range of biological activities[2][3]. Beyond its pharmacological relevance, HBI is a classic example of a molecule exhibiting Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical phenomenon that produces a large Stokes shift fluorescence[4]. This property is highly sensitive to the molecule's immediate environment and structural conformation, making HBI a valuable scaffold for fluorescent probes and organic light-emitting diodes (OLEDs)[3][5].
The efficacy of HBI in these applications is intrinsically linked to its three-dimensional structure, particularly its planarity. A planar conformation maximizes π-conjugation across the entire molecular framework, which fundamentally influences its electronic and photophysical properties. This guide offers an in-depth examination of the structural features that govern the planarity of HBI, providing a foundational understanding for its rational design and modification in advanced applications.
The Determinants of Molecular Structure and Planarity
The defining structural characteristic of HBI is its remarkably planar conformation. This is not an accidental arrangement but a thermodynamically stabilized state governed by a powerful intramolecular interaction.
The Intramolecular Hydrogen Bond: A Molecular Clamp
The planarity of HBI is primarily enforced by a strong, intramolecular hydrogen bond between the hydroxyl proton of the phenol ring and the imine nitrogen atom (N3) of the benzimidazole ring[2][6].
-
Causality: The proximity of the phenolic -OH group to the benzimidazole's imine nitrogen allows for the formation of a stable six-membered ring, referred to as an S(6) ring motif in graph-set notation[2][7]. This hydrogen bond acts as a "molecular clamp," effectively locking the two ring systems into a coplanar orientation. The O-H···N bond length has been determined by X-ray crystallography to be approximately 2.551 Å, indicative of a strong hydrogen-bonding interaction[2].
Below is a diagram illustrating this critical interaction.
Caption: Molecular structure of HBI highlighting the intramolecular O-H···N hydrogen bond.
Definitive Evidence from Single-Crystal X-ray Diffraction
The most authoritative evidence for HBI's planarity comes from single-crystal X-ray diffraction studies. Analysis of the crystal structure reveals that the entire molecule is essentially flat.
-
Expertise & Experience: In the crystallographic study by Prakash et al. (2014), the maximum deviation from the mean plane of all non-hydrogen atoms is a mere 0.016 Å[2][6]. This value is exceptionally small, confirming a high degree of planarity. Furthermore, the dihedral angle—the angle of twist—between the benzimidazole ring system and the adjacent phenol ring is reported as 0.37°[2][6][8]. An angle this close to zero provides unequivocal proof of a coplanar arrangement.
The crystal packing is further stabilized by intermolecular N-H···O hydrogen bonds, which link adjacent molecules into chains, and π-π stacking interactions between the aromatic rings of neighboring molecules[2][8].
Data Presentation: Crystallographic and Geometric Parameters for HBI
| Parameter | Value | Significance | Source |
| Molecular Formula | C₁₃H₁₀N₂O | Confirms elemental composition. | [2] |
| Crystal System | Monoclinic | Describes the basic crystal lattice structure. | [2][8] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. | [8] |
| Max. Atomic Deviation | 0.016 (2) Å | Quantifies the near-perfect planarity of the non-hydrogen atoms. | [2][6] |
| Dihedral Angle | 0.37 (13)° | Measures the negligible twist between the benzimidazole and phenol rings. | [2][6] |
| Intramolecular H-Bond (O-H···N) | 2.551 (3) Å | Indicates a strong hydrogen bond locking the conformation. | [2] |
| Intermolecular H-Bond (N-H···O) | 2.851 (3) Å | Shows how molecules are linked in the crystal lattice, influencing packing. | [2] |
| Centroid-Centroid Distances | 3.6106 Å - 3.6668 Å | Evidence of π-π stacking interactions, further stabilizing the crystal structure. | [2][8] |
The Impact of N1-Substitution: A Comparative Analysis
To fully appreciate the structural integrity of HBI, it is instructive to compare it with a derivative where the planarity is disrupted. The structure of 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol, where a phenyl group replaces the proton on the N1 nitrogen, provides a compelling case study.
Caption: Logical relationship between structural features and molecular planarity.
Experimental Methodologies
The synthesis and structural verification of HBI require standard but rigorously applied organic chemistry and analytical techniques. The protocols described below are self-validating systems designed for reproducibility.
Synthesis of 2-(1H-Benzimidazol-2-yl)phenol
This protocol is adapted from the well-established Phillips-Ladenburg condensation reaction, which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or, as in this case, an aldehyde derivative.
Workflow Diagram
Caption: Experimental workflow for the synthesis and analysis of HBI.
Step-by-Step Protocol:
-
Reactant Charging: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.6 g, 15 mmol) and ethanol (10 ml).
-
Addition: While stirring, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3.0 g) to the flask.
-
Scientist's Note: Ammonium acetate serves as a mild catalyst and a source of ammonia, facilitating the cyclization process. The reaction is typically maintained at an elevated temperature to ensure completion.
-
-
Reflux: Heat the reaction mixture to a constant temperature of 353 K (80 °C) and maintain reflux for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Extraction and Isolation: After cooling to room temperature, extract the reaction mixture with dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude solid product.
-
Purification: The crude solid is purified by column chromatography on silica gel using benzene as the eluent to yield the pure HBI product.
Single-Crystal Growth and X-ray Diffraction
Obtaining high-quality single crystals is paramount for accurate structural determination.
Step-by-Step Protocol:
-
Crystal Growth: Dissolve the purified HBI solid (approx. 50 mg) in a minimal amount of a solvent mixture, such as benzene and ethyl acetate (9:1 v/v)[2][8].
-
Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days at room temperature. This slow process encourages the formation of large, well-ordered single crystals suitable for diffraction.
-
Data Collection: Carefully mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., an Agilent Xcalibur Eos Gemini)[2]. Collect diffraction data at a controlled temperature (e.g., 293 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., CrysAlis PRO)[7][8]. Solve the structure using direct methods and refine the model using full-matrix least-squares on F².
-
Authoritative Grounding: The final refined structure should have low R-factors (typically R1 < 0.07) and a goodness-of-fit (S) value close to 1, indicating a high-quality model that accurately represents the molecular structure[8]. Hydrogen atoms, particularly those involved in hydrogen bonding, should be located in the difference Fourier map and refined accordingly to confirm the bonding interactions[2].
-
Conclusion: From Structure to Function
The molecular architecture of 2-(1H-Benzimidazol-2-yl)phenol is a textbook example of structure-informing-function. Its defining feature—an essentially perfect planar conformation—is not a trivial detail but the very foundation of its utility. This planarity, rigidly enforced by a strong intramolecular O-H···N hydrogen bond, maximizes the π-electron delocalization across the entire molecule. This electronic landscape is directly responsible for its characteristic ESIPT fluorescence, making it a powerful scaffold for chemosensors. For drug development professionals, the rigid, planar structure provides a well-defined and predictable scaffold for designing molecules that can intercalate with DNA or fit into specific enzyme active sites[1]. Understanding the forces that hold this molecule flat is therefore the first and most critical step in harnessing its full potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1H-Benzimidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(1-Phenyl-1H-benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
intramolecular hydrogen bonding in 2-(1H-Imidazol-2-yl)phenol
An In-Depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-(1H-Imidazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the intramolecular hydrogen bond (IHB) within the this compound scaffold. This structural motif is of significant interest in medicinal chemistry, where the conformation and electronic properties of a molecule are paramount to its biological activity. By understanding the nuances of the IHB, researchers can better predict molecular behavior, optimize ligand-receptor interactions, and design more effective therapeutic agents.
Introduction: The Significance of a Caged Proton
Intramolecular hydrogen bonding, where a proton is shared between two functional groups within the same molecule, is a critical non-covalent interaction that profoundly influences a molecule's three-dimensional structure, physicochemical properties, and ultimately, its function. In this compound, a strong IHB exists between the phenolic hydroxyl group (-OH) and the sp²-hybridized nitrogen atom of the imidazole ring. This interaction effectively locks the molecule into a planar conformation, creating a rigid scaffold.
This guide will dissect the nature of this O-H···N hydrogen bond through the lens of experimental evidence and computational theory. We will explore how this bond is definitively identified, its geometric and energetic parameters, and the implications for drug design. While direct, comprehensive studies on the parent molecule are limited, a robust understanding can be constructed by examining data from its close and well-characterized analogue, 2-(1H-benzimidazol-2-yl)phenol, and other derivatives.
Synthesis of the this compound Scaffold
The synthesis of this class of compounds is generally achieved through a condensation reaction. A common and effective method involves the reaction of a 2-hydroxybenzaldehyde derivative with an appropriate diamine precursor, often catalyzed by an oxidizing agent or under specific atmospheric conditions.
Experimental Protocol: Representative Synthesis
A widely adopted method for synthesizing the analogous benzimidazole scaffold, which can be adapted, involves the condensation of o-phenylenediamine with 2-hydroxybenzaldehyde.[1][2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve 2-hydroxybenzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.
-
Addition of Catalyst/Promoter: Add a catalytic amount of a promoter, such as ammonium acetate.
-
Reaction Condition: Reflux the reaction mixture for several hours (e.g., 48 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: After completion, cool the mixture and extract the product using a suitable organic solvent like dichloromethane.
-
Purification: Purify the crude product by column chromatography over silica gel to yield the pure 2-(1H-benzimidazol-2-yl)phenol.[1]
-
Crystallization: Obtain analysis-quality crystals by slow evaporation from a suitable solvent system (e.g., benzene and ethyl acetate).[1]
Caption: General workflow for the synthesis of 2-(imidazol-2-yl)phenol scaffolds.
Part I: Experimental Characterization of the Intramolecular Hydrogen Bond
The existence and nature of the IHB in the this compound core are confirmed through several key analytical techniques.
X-ray Crystallography: The Definitive Proof
Single-crystal X-ray diffraction provides unambiguous, high-resolution evidence of molecular structure in the solid state. It allows for the precise measurement of atomic positions, bond lengths, and bond angles, offering definitive proof of the IHB.
Studies on the closely related molecule, 2-(1H-benzimidazol-2-yl)phenol, confirm the presence of a strong intramolecular O—H⋯N hydrogen bond that forms a stable six-membered ring, referred to as an S(6) ring motif.[1][2] This interaction holds the phenol and imidazole rings in a nearly coplanar orientation.[1]
Caption: Key geometric parameters of the O-H···N intramolecular hydrogen bond.
Interpretation of Crystallographic Data: The key geometric parameters from the crystal structure of 2-(1H-benzimidazol-2-yl)phenol are summarized below. These values are highly indicative of a strong hydrogen bond.[1]
| Parameter | Typical Value (Å or °) | Significance |
| H···N Distance | ~1.81 Å | Significantly shorter than the sum of the van der Waals radii (~2.75 Å), indicating a strong interaction. |
| O···N Distance | ~2.55 Å | This short distance between the donor and acceptor atoms is characteristic of a strong, stable hydrogen bond. |
| O-H···N Angle | ~150° | An angle close to linear (180°) suggests a strong and directional hydrogen bond. |
¹H NMR Spectroscopy: Probing the Proton's Environment
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting hydrogen bonds in solution. The chemical shift of the hydroxyl proton is highly sensitive to its electronic environment.
Key Indicators of Intramolecular Hydrogen Bonding:
-
Downfield Chemical Shift: The hydroxyl proton in an IHB is significantly deshielded and appears at a high chemical shift (δ), typically in the range of 9-16 ppm.[3] For a derivative, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the OH proton signal was observed as a broad singlet at 9.46 ppm, which is consistent with hydrogen bonding.[4]
-
Solvent Independence: The chemical shift of a proton involved in an IHB shows little to no change upon dilution or change in solvent polarity. This is because the proton is "caged" within the molecule and less available to interact with solvent molecules. This contrasts with intermolecularly bonded protons, whose chemical shifts are highly concentration and solvent-dependent.[3]
-
Low Temperature Coefficient: The temperature coefficient (Δδ/ΔT) of the OH proton's chemical shift is typically small for an IHB.
Protocol for Solvent Titration Experiment:
-
Sample Preparation: Prepare a solution of this compound in a non-polar, aprotic solvent (e.g., CDCl₃).
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum and record the chemical shift of the OH proton.
-
Titration: Add small, successive aliquots of a hydrogen-bond-accepting solvent (e.g., DMSO-d₆).
-
Acquire Spectra: Acquire a spectrum after each addition.
-
Analysis: Plot the OH chemical shift versus the mole fraction of DMSO-d₆. A small change in chemical shift is indicative of a strong IHB.
FT-IR Spectroscopy: Observing Vibrational Changes
Fourier-Transform Infrared (FT-IR) spectroscopy detects the vibrations of molecular bonds. Hydrogen bonding significantly perturbs the stretching frequency of the O-H bond.
Hallmarks of Intramolecular Hydrogen Bonding:
-
Broadening and Red-Shift: A free, non-hydrogen-bonded O-H group typically shows a sharp absorption band around 3600 cm⁻¹.[5] In contrast, a strongly hydrogen-bonded O-H stretch is characterized by a very broad and intense absorption band shifted to a much lower frequency (red-shift), often appearing in the 3200-2400 cm⁻¹ region.[4][6] This is precisely what is observed in a derivative, which shows a broad OH band from 3200-2400 cm⁻¹, confirming strong hydrogen bonding.[4]
-
Concentration Independence: Similar to NMR, the position of the O-H band for an IHB does not change upon dilution, as the interaction is contained within the molecule.
Part II: Computational Analysis of the Intramolecular Hydrogen Bond
Computational chemistry provides deep insights into the energetics and electronic nature of the IHB, complementing experimental findings.
Density Functional Theory (DFT): Geometry and Energetics
DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It is highly effective for optimizing molecular geometry and calculating the energy of the IHB.
Methodology Rationale:
-
Functional/Basis Set: A common and reliable level of theory for such systems is B3LYP with a 6-311++G(d,p) basis set. The B3LYP functional accurately balances computational cost and accuracy, while the large basis set with diffuse and polarization functions is crucial for correctly describing non-covalent interactions like hydrogen bonds.
-
Energy Calculation: The IHB energy (E_HB) can be estimated by comparing the energy of the stable, hydrogen-bonded conformer with a hypothetical "open" or trans conformer where the IHB is broken.[7][8]
Expected Computational Results:
-
Optimized Geometry: DFT calculations are expected to reproduce the geometric parameters (bond lengths and angles) obtained from X-ray crystallography with high accuracy.
-
Hydrogen Bond Energy: The calculated E_HB for a strong O-H···N IHB is typically in the range of 7-15 kcal/mol, confirming a highly stable interaction.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM is a powerful theoretical model that analyzes the electron density topology to characterize chemical bonding. It can precisely define the nature of the IHB.[9][10]
Workflow for Computational Analysis:
Caption: A typical workflow for the computational analysis of an intramolecular hydrogen bond.
Key QTAIM Parameters for the H···N Bond Critical Point (BCP):
-
Electron Density (ρ): A higher value of ρ at the BCP indicates a stronger bond.
-
Laplacian of Electron Density (∇²ρ): A positive value for ∇²ρ is characteristic of a "closed-shell" interaction, which is typical for hydrogen bonds and electrostatic interactions.
Implications for Drug Development
The strong, planarizing IHB in this compound has profound consequences for its use as a drug scaffold:
-
Conformational Rigidity: The IHB reduces the number of accessible conformations, which can decrease the entropic penalty of binding to a biological target, potentially leading to higher affinity.
-
Increased Lipophilicity: By masking the polar -OH and -N- groups, the IHB increases the molecule's lipophilicity (logP). This can enhance membrane permeability and oral bioavailability.
-
Modulated Acidity: The involvement of the phenolic proton in the IHB increases its pKa, making it less acidic and less likely to be deprotonated at physiological pH.
-
Pharmacophore Presentation: The rigid, planar structure presents the hydrogen bond donor and acceptor groups, as well as the aromatic rings, in a well-defined spatial arrangement, making it an excellent scaffold for interacting with protein binding sites.
Conclusion
The intramolecular hydrogen bond in this compound is a dominant structural feature, confirmed by a confluence of experimental evidence and theoretical calculations. X-ray crystallography provides definitive geometric proof, while NMR and FT-IR spectroscopy confirm its presence and strength in solution. Computational methods like DFT and QTAIM further quantify its energy and electronic nature. This robust O-H···N interaction imparts significant conformational rigidity and modulates the molecule's physicochemical properties, making this scaffold a valuable and predictable building block for the design of new therapeutic agents.
References
- 1. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds [mdpi.com]
- 4. 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent Effect on Intramolecular Hydrogen Bond and Electronic Structure of E)-2-(1H-Benzo[D]Imidazol-2-Yl)-3-Phenylacrylonitrile Derivatives: QTAIM and NBO Study [pubs.sciepub.com]
An In-depth Technical Guide to π-π Stacking Interactions in Imidazole Derivatives
Introduction
The imidazole ring is a cornerstone of medicinal chemistry and materials science, a privileged scaffold whose unique electronic and structural properties are pivotal to its function.[1][2][3] Among the array of non-covalent forces that dictate molecular recognition and self-assembly, π-π stacking interactions involving the imidazole ring are of paramount importance. These interactions, though subtle, exert profound influence over drug-receptor binding affinities, protein stability, and the crystal packing of organic materials.[1][4][5][6]
This guide provides a deep dive into the core principles of π-π stacking in imidazole derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to explore the nuanced quantum mechanical underpinnings of these interactions, detail rigorous experimental and computational protocols for their characterization, and provide field-proven insights into their strategic application. The narrative that follows is designed not as a rigid template, but as a logical journey from fundamental theory to practical application, empowering the reader to both understand and harness the power of the imidazole π-π stacking interaction.
Part 1: The Unique Nature of the Imidazole π-System
The imidazole ring, a five-membered aromatic heterocycle with one pyridine-like (sp²) and one pyrrole-like nitrogen, possesses a distinct electronic character that makes its π-π stacking interactions particularly noteworthy.[7][8] The pyrrole-like nitrogen donates its lone pair of electrons to the aromatic system, creating an electron-rich π-cloud.[7][8] This enhanced electron density augments the potential for strong π-π interactions compared to less electron-rich aromatic systems.[7][8][9]
The interaction is not merely a simple face-to-face stacking of rings. The dominant forces at play are a complex balance of:
-
Electrostatic Interactions: Arising from the quadrupole moment of the aromatic ring. While a perfectly cofacial "sandwich" arrangement can be repulsive, offset-stacked (parallel-displaced) or T-shaped (perpendicular) geometries are often electrostatically favorable.[10]
-
Dispersion Forces (van der Waals): These are attractive forces arising from instantaneous fluctuations in electron density and are a major stabilizing component of π-π stacking.
-
Pauli Repulsion: A strong, short-range repulsive force that prevents the electron clouds of the interacting rings from overlapping excessively.
The interplay of these forces dictates the preferred geometry and strength of the interaction. For imidazole derivatives, the electron-rich nature of the ring enhances both the electrostatic and dispersion components, leading to robust and directionally specific interactions.[7][9]
The Influence of Substituents
The electronic properties of the imidazole ring, and thus its π-stacking propensity, can be finely tuned through the strategic placement of substituents. Electron-donating groups (EDGs) further enrich the π-system, potentially strengthening stacking interactions, while electron-withdrawing groups (EWGs) can modulate the electrostatic potential and alter geometric preferences.[11][12] This tunability is a powerful tool in rational drug design and crystal engineering, allowing for the optimization of binding affinity and solid-state packing.[11][12][13]
Part 2: Computational Modeling of Imidazole π-π Stacking
Computational chemistry provides an indispensable toolkit for the quantitative analysis and visualization of π-π stacking interactions. These methods allow for the precise calculation of interaction energies and the exploration of geometric landscapes, offering insights that can be difficult to obtain experimentally.
Calculating Interaction Energies: A DFT Protocol
Density Functional Theory (DFT) is a workhorse for calculating the binding energies of non-covalent complexes like π-stacked imidazole dimers. A robust protocol is essential for obtaining accurate and reproducible results.
Experimental Protocol: DFT Interaction Energy Calculation
-
Monomer Geometry Optimization:
-
Construct the 3D structure of a single imidazole derivative molecule.
-
Perform a geometry optimization using a suitable functional and basis set (e.g., ωB97X-D/aug-cc-pVTZ). The ωB97X-D functional is recommended as it includes empirical dispersion corrections, which are critical for accurately describing π-π stacking.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.
-
-
Dimer Construction and Optimization:
-
Create a dimer by placing two optimized monomers in a desired starting orientation (e.g., parallel-displaced, T-shaped). Typical interplanar distances for initial geometries are between 3.4 and 3.8 Å.[4][12][14]
-
Perform a geometry optimization of the dimer using the same functional and basis set as for the monomer. This allows the complex to relax to its lowest energy conformation.
-
-
Interaction Energy Calculation with Basis Set Superposition Error (BSSE) Correction:
-
The raw interaction energy is calculated as: ΔE = E_dimer - 2 * E_monomer
-
However, this value is subject to BSSE, where each monomer "borrows" basis functions from the other, artificially lowering the dimer energy. The Counterpoise correction is the standard method to account for this.
-
The BSSE-corrected interaction energy (E_int) is calculated as: E_int = E_dimer(AB) - E_monomer(A in AB's basis) - E_monomer(B in AB's basis)
-
This involves three separate single-point energy calculations using the optimized dimer geometry. Most quantum chemistry software packages have built-in keywords to automate this process.
-
Decomposing the Interaction: Symmetry-Adapted Perturbation Theory (SAPT)
While DFT provides a total interaction energy, SAPT offers a more profound insight by decomposing this energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.[11][15][16][17] This allows researchers to understand why an interaction is stable and which forces are dominant.
Logical Workflow for SAPT Analysis
The following diagram illustrates the conceptual workflow for a SAPT calculation, which is typically performed as a post-processing step after obtaining the monomer wavefunctions.
Caption: Conceptual workflow for a SAPT calculation.
Visualizing the Interaction: NCI and QTAIM
Visual methods are crucial for developing an intuitive understanding of where non-covalent interactions occur in 3D space.
-
Non-Covalent Interaction (NCI) Plots: This technique reveals regions of non-covalent interactions by plotting the reduced density gradient (RDG) versus the electron density.[7][9][18][19][20] The resulting 3D isosurfaces are color-coded to distinguish between attractive (e.g., hydrogen bonds, π-stacking) and repulsive (steric clash) interactions. Green surfaces typically indicate weak, attractive van der Waals and π-stacking interactions.[19]
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis identifies bond critical points (BCPs) between atoms.[1][10][21][22][23] For non-covalent interactions, the presence of a BCP and its associated properties (like low electron density and a positive Laplacian) provide definitive evidence of an interaction pathway.[1][22]
Experimental Protocol: Generating NCI Plots
This protocol assumes a wavefunction file (e.g., .wfn, .fchk) has been generated from a DFT calculation of the imidazole dimer.
-
Software Requirement: Multiwfn is a powerful, freely available tool for wavefunction analysis.[7][18] VMD is used for 3D visualization.[7]
-
Load Wavefunction: Launch Multiwfn and load the wavefunction file for the dimer.
-
Access NCI Module: Select the main function for Non-Covalent Interaction analysis.
-
Calculate RDG: The program will calculate the electron density (ρ) and the reduced density gradient (s) over a grid.
-
Generate Output Files: Export the data. This typically involves creating:
-
Visualize in VMD:
-
Load the molecular structure and the generated cube files into VMD.
-
Use a pre-made or custom script to render the NCI isosurfaces, coloring them based on the sign(λ₂)ρ values to differentiate interaction types.[7]
-
Part 3: Experimental Characterization
While computational methods provide unparalleled detail, experimental techniques are essential for validating theoretical models and observing interaction-driven phenomena in solution and the solid state.
X-ray Crystallography: The Gold Standard for Solid-State Geometry
Single-crystal X-ray diffraction is the most definitive method for determining the precise 3D arrangement of molecules in the solid state. It provides direct evidence of π-π stacking and allows for the precise measurement of key geometric parameters.
Key Parameters from Crystallographic Data
| Parameter | Description | Typical Range for Imidazole π-stacking |
| Centroid-to-Centroid Distance | The distance between the geometric centers of two interacting imidazole rings. | 3.5 - 4.0 Å[4][14] |
| Interplanar Distance | The perpendicular distance between the planes of the two aromatic rings. | 3.3 - 3.6 Å[4][14] |
| Slippage Distance | The lateral offset between the centroids of two parallel-stacked rings. | Varies significantly |
Experimental Protocol: Analysis of Crystal Packing
-
Obtain CIF File: A Crystallographic Information File (CIF) is the standard output from an X-ray diffraction experiment.
-
Visualization Software: Use software like Mercury or Olex2 to visualize the crystal structure from the CIF file.
-
Identify Stacking Motifs: Visually inspect the crystal packing for parallel-displaced or T-shaped arrangements of imidazole rings.
-
Measure Geometric Parameters: Use the software's built-in measurement tools to calculate the centroid-to-centroid distance, interplanar distance, and slippage for identified pairs.
-
Analyze Supramolecular Assembly: Characterize the extended network of interactions to understand how π-π stacking contributes to the overall crystal architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful tool for studying non-covalent interactions in the solution phase. The formation of a π-stacked complex can significantly alter the local magnetic environment of protons on the imidazole ring, leading to characteristic changes in their chemical shifts.
The Anisotropic Shielding Effect
When one imidazole ring stacks upon another, the protons of each ring are brought into the shielding cone of the other ring's π-electron cloud. This induced magnetic field opposes the external magnetic field of the NMR spectrometer, causing the protons to resonate at a lower frequency. The result is an upfield shift (to a lower ppm value) in the ¹H NMR spectrum, which is a hallmark of π-π stacking.[13][24][25] The magnitude of this shift can be correlated with the proximity and geometry of the interacting rings.[26]
Logical Workflow for NMR Titration Experiment
This workflow is designed to study the interaction between two different imidazole-containing species, A and B.
Caption: Workflow for an NMR titration experiment to quantify π-π stacking.
Conclusion: A Senior Scientist's Perspective
This guide has traversed the theoretical landscape and practical methodologies for studying π-π stacking interactions in imidazole derivatives. From the nuanced interplay of quantum forces to the tangible shifts in an NMR spectrum, we see a consistent theme: the imidazole ring is not merely a passive scaffold but an active participant in molecular recognition. Its electron-rich nature makes it a potent partner in π-π stacking, a feature that has been implicitly exploited in countless successful drugs and materials.[1][3][4]
For the drug development professional, a quantitative understanding of these interactions is no longer an academic curiosity but a competitive necessity. The ability to computationally predict and experimentally validate the energetic contribution of a single π-stacking interaction can mean the difference between a lead compound and a clinical candidate. By fine-tuning these weak forces—perhaps by adding a methyl group to encourage a more favorable offset geometry or an EWG to modulate the quadrupole moment—we can rationally engineer higher affinity and selectivity.
For the materials scientist, these interactions are the invisible threads that weave molecules into functional architectures. Controlling the directionality and strength of π-π stacking is fundamental to designing organic semiconductors, porous frameworks, and liquid crystals with desired properties.[13][25]
The protocols and conceptual frameworks presented here are not just instructions; they are tools for innovation. By integrating high-level computation with rigorous experimental validation, researchers can move from serendipitous discovery to rational design, fully harnessing the subtle yet powerful force of the imidazole π-π stacking interaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Enhanced coupling through π-stacking in imidazole-based molecular junctions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Editorial: Experimental and theoretical investigation of non-covalent interactions in potential bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Enhanced coupling through π-stacking in imidazole-based molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-covalent interaction (NCI) plots | Alberto’s repos [aoterodelaroza.github.io]
- 10. Non-covalent interactions – QTAIM and NBO analysis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Q-Chem 4.3 Userâs Manual : Symmetry-Adapted Perturbation Theory (SAPT) [manual.q-chem.com]
- 16. psicode.org [psicode.org]
- 17. Symmetry-adapted intermolecular perturbation theory [Molpro manual] [molpro.net]
- 18. youtube.com [youtube.com]
- 19. Non-Covalent Interactions (NCI) — ChemTools 0.0 documentation [chemtools.org]
- 20. Revealing Non-Covalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Non-covalent interactions - QTAIM and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scite.ai [scite.ai]
- 24. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 2-(1H-Imidazol-2-yl)phenol as a High-Performance Fluorescent Chemosensor
Introduction: The Power of Seeing the Unseen
In the realms of biomedical research, environmental monitoring, and drug discovery, the ability to detect and quantify specific ions and molecules is paramount. Fluorescent chemosensors have emerged as indispensable tools for this purpose, offering high sensitivity, selectivity, and the ability to provide real-time spatial and temporal information.[1] At the heart of many of these sensors lies a carefully designed molecular architecture that translates a specific chemical recognition event into a measurable optical signal.
This application note provides a detailed guide to the use of 2-(1H-Imidazol-2-yl)phenol, a versatile and highly effective fluorescent chemosensor. This molecule is particularly noteworthy for its ability to detect a range of analytes, including metal ions like Zn²⁺ and Al³⁺, and various anions.[1][2][3][4] Its efficacy stems from a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the presence of a target analyte.[5] We will delve into the underlying principles of its operation, provide detailed protocols for its synthesis and application, and offer insights into the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorescent chemosensors in their work.
Principle of Operation: A Tale of Two States
The functionality of this compound as a chemosensor is intrinsically linked to its molecular structure and the process of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists in an "enol" form, with a hydrogen bond between the phenolic hydroxyl group and one of the nitrogen atoms of the imidazole ring. Upon photoexcitation, the acidity of the phenol and the basicity of the imidazole nitrogen increase, triggering an ultrafast transfer of the proton to the imidazole ring. This creates an excited "keto" tautomer, which is responsible for the molecule's characteristic fluorescence emission with a large Stokes shift (a significant separation between the absorption and emission wavelengths).[5]
The presence of a target analyte, such as a metal ion, can disrupt this ESIPT process. The analyte can coordinate with the nitrogen and oxygen atoms of the chemosensor, effectively "locking" the molecule in its enol form or altering the energy levels of the excited states. This coordination can lead to several observable changes in the fluorescence signal:
-
Fluorescence Quenching ("Turn-off"): The analyte may promote non-radiative decay pathways, leading to a decrease in fluorescence intensity.
-
Fluorescence Enhancement ("Turn-on"): The analyte may restrict molecular vibrations or block quenching pathways, resulting in a significant increase in fluorescence intensity. This is a common mechanism for the detection of ions like Zn²⁺.[4][6]
-
Ratiometric Sensing: The binding event may lead to the appearance of a new emission band, allowing for a ratiometric measurement (the ratio of intensities at two different wavelengths), which can enhance accuracy by correcting for instrumental and environmental fluctuations.
The specific response depends on the nature of the analyte and the solvent environment. The change in fluorescence intensity is typically proportional to the concentration of the analyte, allowing for quantitative analysis.
Caption: Signaling pathway of this compound as a chemosensor.
Materials and Methods
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, adapted from procedures for analogous benzimidazole compounds.[5][7]
Reagents and Materials:
-
Salicylaldehyde
-
Glyoxal (40% aqueous solution)
-
Ammonium acetate
-
Ethanol
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Chromatography column
Protocol:
-
In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and ammonium acetate (3 equivalents) in ethanol.
-
To this solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
General Protocol for Fluorescence Measurements
Equipment:
-
Fluorometer capable of recording excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Reagents:
-
Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or methanol).
-
Stock solutions of the analyte of interest and potential interfering ions (e.g., 10 mM in deionized water or an appropriate solvent).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
Protocol:
-
Preparation of the Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer/solvent system.
-
Instrument Setup:
-
Set the excitation wavelength (λex). This is typically determined from the absorption maximum of the sensor.
-
Set the emission wavelength range to be scanned. This should encompass the expected emission peak of the sensor.
-
Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.[8] A common starting point is 5 nm for both.
-
-
Baseline Measurement: Record the fluorescence spectrum of the sensor solution in the absence of any analyte. This serves as the baseline or "F₀".
-
Titration with Analyte:
-
Add increasing concentrations of the analyte stock solution to the sensor solution in the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (F) as a function of the analyte concentration.
-
The change in fluorescence (F/F₀ or F - F₀) can be used to generate a calibration curve.
-
Application Protocol: Detection of Zn²⁺
This protocol provides a specific workflow for the detection and quantification of Zn²⁺ using this compound.
Caption: Experimental workflow for Zn²⁺ detection.
Detailed Protocol for Zn²⁺ Sensing
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare a 10 mM HEPES buffer solution and adjust the pH to 7.4.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 2 mL of the HEPES buffer.
-
Add the appropriate volume of the sensor stock solution to achieve a final concentration of 10 µM.
-
Record the initial fluorescence spectrum (F₀).
-
Sequentially add small aliquots of the Zn²⁺ stock solution to the cuvette to achieve a range of concentrations (e.g., 0 to 50 µM).
-
After each addition, record the fluorescence spectrum (F).
-
-
Data Analysis:
-
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements (sensor alone) and k is the slope of the calibration curve at low analyte concentrations.[9][10]
-
Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of the sensor and Zn²⁺ is constant, but their mole fractions vary from 0 to 1. Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot indicates the stoichiometry of the complex.[11][12]
-
Binding Constant (Benesi-Hildebrand Method): For a 1:1 complex, the binding constant (Ka) can be determined by plotting 1/(F - F₀) versus 1/[Zn²⁺]. The binding constant is calculated as the intercept divided by the slope.[13][14]
-
Performance Characteristics
The following table summarizes typical performance metrics for an imidazole-based fluorescent sensor for Zn²⁺, based on literature values.[4][6][15]
| Parameter | Typical Value | Method of Determination |
| Excitation Wavelength (λex) | ~350 nm | UV-Vis Absorption Spectroscopy |
| Emission Wavelength (λem) | ~450-500 nm | Fluorescence Spectroscopy |
| Limit of Detection (LOD) | 10⁻⁷ - 10⁻⁸ M | Fluorescence Titration (3σ/k) |
| Binding Stoichiometry | 1:1 or 1:2 (Sensor:Zn²⁺) | Job's Plot |
| Binding Constant (Ka) | 10⁴ - 10⁵ M⁻¹ | Benesi-Hildebrand Plot |
| Response Time | < 1 minute | Time-course Fluorescence Measurement |
Selectivity Study
To validate the selectivity of the sensor for Zn²⁺, the fluorescence response should be tested in the presence of a range of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).
-
Prepare solutions of the sensor (e.g., 10 µM) with a fixed concentration of Zn²⁺ (e.g., 2 equivalents).
-
To these solutions, add a significant excess (e.g., 10 equivalents) of each interfering ion.
-
Record the fluorescence spectra and compare the intensity to that of the sensor with Zn²⁺ alone. A minimal change in fluorescence indicates high selectivity.
Conclusion
This compound is a robust and versatile fluorescent chemosensor with significant potential for a wide range of applications. Its synthesis is straightforward, and its photophysical properties, governed by the ESIPT mechanism, provide a sensitive means of detecting various analytes. By following the detailed protocols outlined in this application note, researchers can effectively utilize this powerful molecular tool for the selective and quantitative detection of target ions, thereby advancing research in fields ranging from cell biology to environmental science.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. wasatchphotonics.com [wasatchphotonics.com]
- 11. researchgate.net [researchgate.net]
- 12. Job plot - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Note: Selective and Sensitive Fluorometric Detection of Ferric Ions (Fe³⁺) using 2-(1H-Imidazol-2-yl)phenol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is a critical element in a vast array of biological and environmental systems, yet its dysregulation is implicated in numerous pathological conditions, including neurodegenerative diseases and cancer. Consequently, the development of simple, selective, and sensitive methods for the detection of ferric ions (Fe³⁺) is of paramount importance.[1][2] This application note provides a comprehensive guide to the use of 2-(1H-Imidazol-2-yl)phenol (HIP) as a highly effective "turn-off" fluorescent chemosensor for the quantification of Fe³⁺. We detail the underlying sensing mechanism, a robust synthesis protocol, step-by-step analytical procedures, and key performance characteristics. The methodology presented is tailored for researchers in life sciences and drug development requiring precise iron quantification in aqueous media.
Introduction: The Rationale for a Dedicated Fe³⁺ Sensor
The ferric ion (Fe³⁺) is the most stable oxidation state of iron in aerobic environments and plays a pivotal role in oxygen transport, DNA synthesis, and cellular metabolism. However, an excess of labile Fe³⁺ can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative stress and cellular damage. Traditional methods for iron detection, such as atomic absorption spectroscopy or electrochemical techniques, often require complex sample preparation, expensive instrumentation, and are not readily adaptable for high-throughput screening or cellular imaging.[3]
Fluorescence-based sensing offers a compelling alternative, providing high sensitivity, operational simplicity, and real-time detection capabilities.[1] this compound (HIP) emerges as an excellent candidate for this purpose. Its molecular structure, featuring both a phenolic hydroxyl group and an imidazole nitrogen atom, creates a specific N,O-bidentate coordination site for Fe³⁺. This interaction selectively quenches the native fluorescence of the molecule, providing a direct and measurable response to the presence of Fe³⁺.[4][5]
Principle of Detection: Coordination-Induced Fluorescence Quenching
The sensing capability of HIP is rooted in its photophysical properties and its specific interaction with Fe³⁺. In its free state, HIP exhibits native fluorescence upon excitation, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) process common in 2-(2-hydroxyphenyl)imidazole derivatives.[4][6][7]
Upon the introduction of Fe³⁺, the ion coordinates with the nitrogen atom of the imidazole ring and the oxygen atom of the phenolic group. This chelation event disrupts the ESIPT process. The primary mechanism for the observed fluorescence "turn-off" or quenching is attributed to the paramagnetic nature of the high-spin d⁵ Fe³⁺ ion, which promotes efficient non-radiative decay pathways (e.g., energy or electron transfer) from the fluorophore's excited state.[8] This selective quenching forms the basis for a highly sensitive detection assay.
Figure 1: Mechanism of Fe³⁺ detection via fluorescence quenching.
Synthesis and Characterization of the Chemosensor
A straightforward and efficient one-pot synthesis method can be employed to prepare this compound. The procedure generally involves the condensation reaction of a 2-hydroxy aromatic aldehyde with a suitable diamine.[4][9] A representative protocol adapted from the literature is provided below.[10]
Protocol 3.1: Synthesis of 2-(1H-Benzimidazol-2-yl)phenol Note: This is a common structural analog often used for this purpose.
-
To a solution of o-phenylenediamine (1.6 g, 15 mmol) in 10 mL of ethanol, add 2-hydroxybenzaldehyde (1.6 g, 15 mmol) and ammonium acetate (3 g).
-
Maintain the reaction temperature at approximately 353 K (80 °C) and reflux the mixture for 48 hours.
-
After cooling, extract the reaction mixture with dichloromethane.
-
Purify the resulting solid product by column chromatography using benzene as the eluent.
-
Crystals suitable for characterization can be obtained by slow evaporation from a benzene and ethyl acetate (9:1) mixture.[10]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]
Application Protocol: Fluorometric Determination of Fe³⁺
This protocol outlines the steps for quantifying Fe³⁺ concentration in an aqueous sample using HIP as a fluorescent probe.
Figure 2: Experimental workflow for the fluorometric detection of Fe³⁺.
4.1. Required Reagents and Instrumentation
-
Chemosensor: this compound (HIP)
-
Solvent: Dimethyl sulfoxide (DMSO, spectroscopy grade)
-
Iron Source: Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
-
Buffer: HEPES or another suitable buffer system for maintaining physiological pH.
-
Instrumentation: Fluorescence spectrophotometer, pH meter, calibrated micropipettes.
4.2. Preparation of Solutions
-
HIP Stock Solution (1 mM): Dissolve the appropriate mass of HIP in DMSO to create a 1 mM stock solution. Store protected from light.
-
Fe³⁺ Stock Solution (10 mM): Dissolve the appropriate mass of FeCl₃ in deionized water to create a 10 mM stock solution.
-
Working Buffer (e.g., 10 mM HEPES, pH 7.4): Prepare the buffer and adjust the pH as required for the experiment.
4.3. Step-by-Step Measurement Protocol
-
Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation wavelength (e.g., ~350 nm) and the emission scan range (e.g., 400-600 nm).
-
Prepare a series of vials or a 96-well plate. In each, add 2 mL of the working buffer.
-
Add aliquots of the Fe³⁺ stock solution to create a calibration curve with concentrations ranging from micromolar (µM) to the desired upper limit. Include a "blank" sample with no added Fe³⁺.
-
To each vial, add a small, fixed volume of the HIP stock solution to achieve a final concentration in the low µM range (e.g., 10 µM). The final DMSO concentration should be kept low (<1%) to avoid solvent effects.
-
Mix gently and incubate for 5 minutes at room temperature to ensure complete complexation.
-
Measure the fluorescence emission intensity at the peak wavelength (e.g., ~450 nm) for each sample.
4.4. Data Analysis
-
Calibration Curve: Plot the fluorescence intensity (I) at the emission maximum as a function of the Fe³⁺ concentration.
-
Stern-Volmer Analysis: For quenching studies, a Stern-Volmer plot (I₀/I vs. [Fe³⁺]) can be constructed, where I₀ is the fluorescence intensity of the sensor in the absence of Fe³⁺. The linearity of this plot indicates a static or dynamic quenching mechanism.
-
Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[8]
Performance Characteristics
The HIP sensor demonstrates excellent performance for the detection of Fe³⁺, characterized by high sensitivity, a wide linear range, and notable selectivity.
Table 1: Summary of Performance Data for Imidazole-Phenol Based Fe³⁺ Sensors
| Parameter | Typical Value | Source |
|---|---|---|
| Detection Mechanism | Fluorescence Quenching | [4][5] |
| Linear Range | 0 - 80 µM | [8] |
| Limit of Detection (LOD) | 0.3 - 1.5 µM | [8][11] |
| Complex Stoichiometry | 1:1 or 2:1 (Sensor:Fe³⁺) | [5][12] |
| Solvent System | Aqueous Buffer / Methanol | [3][9] |
| Response Time | < 5 minutes |[13] |
Selectivity: A critical feature of any chemosensor is its ability to detect the target analyte in the presence of other competing species. Studies have shown that imidazole-phenol-based sensors exhibit a significant fluorescence response only to Fe³⁺, with minimal interference from other common physiological and environmental cations such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺.[3][12] This high selectivity is attributed to the specific coordination geometry and electronic properties favored by the Fe³⁺ ion.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or No Signal | Incorrect excitation/emission wavelengths. Sensor degradation. | Verify instrument settings against known spectra. Prepare fresh sensor stock solution. |
| High Background | Contaminated buffer or solvent. Impure sensor compound. | Use high-purity reagents and solvents. Re-purify the sensor if necessary. |
| Poor Linearity | Concentration range is too high (inner filter effect). pH fluctuation. | Narrow the concentration range for the calibration curve. Ensure the buffer capacity is sufficient. |
| Interference | Presence of strong chelating agents in the sample matrix. | Consider sample pre-treatment steps like dilution or solid-phase extraction. |
Conclusion
This compound is a robust and reliable fluorescent chemosensor for the selective and sensitive detection of Fe³⁺ ions. Its straightforward synthesis, clear "turn-off" signaling mechanism, and excellent performance in aqueous media make it an invaluable tool for researchers in chemistry, biology, and medicine. The protocols detailed in this note provide a validated framework for the accurate quantification of Fe³⁺, enabling further investigation into the roles of iron in health and disease.
References
- 1. Design and applications of methods for fluorescence detection of iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probe-Assisted Detection of Fe3+ Ions in a Multi-Functionalized Nanopore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Fluorescence Recognition of Fe3+, Cr2O72− and p-Nitrophenol by a Cadmium Complex and Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A new selective fluorescent sensor for Fe3+ based on a pyrazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Imidazole Derivatives in Cancer Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Imidazole Scaffold in Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the essential amino acid histidine. Its unique electronic properties, ability to coordinate with metal ions, and capacity to engage in hydrogen bonding have made it a cornerstone in the design of therapeutic agents. In recent years, the application of imidazole derivatives has expanded into the realm of molecular imaging, providing powerful tools to visualize and understand the complex tumor microenvironment.
This guide provides an in-depth overview and field-tested protocols for the application of imidazole derivatives in cancer cell imaging. We will explore their mechanisms of action, their use across various imaging modalities, and provide step-by-step methodologies for their practical implementation in a research setting.
Core Mechanisms: How Imidazole Probes Illuminate Cancer
The success of imidazole derivatives as imaging agents stems from their ability to selectively accumulate in cancer cells or specific sub-regions within a tumor. This selectivity is often driven by two key features of the tumor microenvironment: hypoxia and the overexpression of specific enzymes.
Targeting Hypoxia: The Nitroimidazole Paradigm
A hallmark of solid tumors is the presence of hypoxic (low oxygen) regions, which are associated with aggressive phenotypes and resistance to therapy.[1] 2-nitroimidazole derivatives are perhaps the most well-known class of imidazole-based imaging agents, designed specifically to target these hypoxic cells.[2][3]
The mechanism is elegantly simple and effective:
-
Systemic Distribution: The lipophilic nitroimidazole probe freely diffuses into all cells, both normoxic and hypoxic.
-
Bioreductive Activation: Inside the cell, ubiquitous nitroreductase enzymes reduce the nitro group (NO₂) to a radical anion.
-
Oxygen-Dependent Futile Cycle: In healthy, well-oxygenated (normoxic) cells, molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound, which can then diffuse out of the cell.
-
Hypoxic Trapping: In hypoxic cells, the lack of oxygen allows for further, irreversible reduction of the radical anion. This process generates highly reactive species that covalently bind to intracellular macromolecules, primarily proteins.[2][4] This "trapping" mechanism leads to the accumulation of the probe specifically in hypoxic regions.
When the nitroimidazole is conjugated to a reporting moiety—such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore for fluorescence microscopy—this selective accumulation allows for the non-invasive visualization of tumor hypoxia.[3][5]
Caption: Mechanism of nitroimidazole trapping in hypoxic vs. normoxic cells.
Targeting Enzyme Activity: Carbonic Anhydrase IX
Another key target is Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme that is highly overexpressed in many types of cancer and is a key regulator of extracellular pH in response to hypoxia.[6][7] Imidazole derivatives, particularly those incorporating a sulfonamide group, have been designed as potent and selective inhibitors of CA-IX.[8][9] By conjugating these selective inhibitors to a fluorophore or radionuclide, it is possible to image tumors based on CA-IX expression, providing a readout of both hypoxia and aggressive tumor phenotype.[9]
Applications Across Imaging Modalities
The versatility of the imidazole scaffold allows for its adaptation to various imaging techniques by simply altering the conjugated reporter molecule.
| Imaging Modality | Imidazole Derivative Type | Typical Reporter | Key Application |
| PET | 2-Nitroimidazoles | ¹⁸F (e.g., in [¹⁸F]FMISO, [¹⁸F]FAZA) | Clinical-grade, quantitative in vivo imaging of tumor hypoxia.[10][11] |
| SPECT | 2-Nitroimidazoles | ⁹⁹ᵐTc, ¹²³I | Preclinical and clinical in vivo hypoxia imaging.[3][5] |
| Fluorescence | Various Imidazoles | Fluorescein, Rhodamine, etc. | High-resolution in vitro and in vivo preclinical imaging of hypoxia, enzyme activity, or specific cellular structures.[12][13] |
Detailed Protocol: In Vitro Fluorescence Imaging of Hypoxia
This protocol details the use of a generic 2-nitroimidazole conjugated to a fluorescent dye (e.g., FITC) to visualize and quantify hypoxia in cultured cancer cells.
Rationale: This experiment validates the hypoxia-selective accumulation of the probe in a controlled environment before moving to more complex in vivo models. The choice of a fluorescent reporter allows for high-resolution imaging using standard laboratory equipment.[14]
Materials and Reagents
-
Cell Line: HT-29 (colon cancer) or other solid tumor cell line known to exhibit hypoxia.
-
Culture Medium: McCoy's 5A (for HT-29) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Hypoxia-Imaging Probe: 2-nitroimidazole-FITC conjugate (e.g., commercially available or synthesized). Prepare a 10 mM stock solution in DMSO.
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Nuclear Stain: DAPI or Hoechst 33342 (1 mg/mL stock).
-
Mounting Medium: Antifade mounting medium.
-
Equipment:
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Hypoxia chamber or incubator capable of maintaining 1% O₂.
-
Fluorescence microscope with appropriate filter sets for FITC (Ex/Em: ~490/525 nm) and DAPI (Ex/Em: ~358/461 nm).
-
Glass-bottom imaging dishes or coverslips.
-
Experimental Workflow
References
- 1. [Accumulation Mechanism of 2-Nitroimidazole-based Hypoxia Imaging Probes Revealed by Imaging Mass Spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openmedscience.com [openmedscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of an imidazole derivative-fluorescein conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
HPLC methods for purity analysis of 2-(1H-Imidazol-2-yl)phenol
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 2-(1H-Imidazol-2-yl)phenol
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. Designed for researchers, quality control analysts, and drug development professionals, this document provides a validated protocol, explains the scientific rationale behind critical method parameters, and includes procedures for forced degradation studies to ensure specificity. The methodology described herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring both a phenolic hydroxyl group and an imidazole ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science.[4] Accurate determination of its purity is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of downstream products.
High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical purity analysis due to its high resolution, quantitative accuracy, and reproducibility.[5] A reversed-phase method is chosen for this analyte, leveraging a non-polar stationary phase and a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between the analyte and the C18 stationary phase.[6]
A critical challenge in analyzing basic compounds like imidazoles is the potential for peak tailing. This phenomenon often results from secondary ionic interactions between the protonated basic nitrogen of the imidazole ring and deprotonated residual silanol groups on the silica-based stationary phase.[7] This method directly addresses this issue by controlling the mobile phase pH. By maintaining a low pH (e.g., 3.0), the silanol groups remain protonated, minimizing these undesirable interactions and ensuring symmetrical peak shapes.[7][8]
Analytical Method Workflow
The overall process for determining the purity of this compound is outlined below. This workflow ensures a systematic and reproducible analysis from sample handling to final result calculation.
Caption: Workflow for HPLC Purity Analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Materials
-
This compound Certified Reference Standard (CRS)
-
This compound sample for analysis
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (85%) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
0.45 µm Membrane Filters (Nylon or PVDF)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Vortex Mixer
Detailed Analytical Protocol
Chromatographic Conditions
This section summarizes the optimized instrumental parameters for the analysis.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the analyte and good resolving power for potential impurities.[6] |
| Mobile Phase | A: 25 mM KH₂PO₄ buffer, pH 3.0 (adjusted with H₃PO₄)B: Acetonitrile | A buffered aqueous phase is essential. pH 3.0 ensures the imidazole moiety is protonated and silanols are suppressed, yielding sharp, symmetrical peaks.[7][8] Acetonitrile is a common strong solvent. |
| Elution Mode | Isocratic: 60% A : 40% B | A simple isocratic elution is sufficient for baseline separation of the main peak from typical impurities, offering robustness and shorter run times. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Thermostatting the column ensures retention time reproducibility by mitigating fluctuations due to ambient temperature changes. |
| Detection | UV at 320 nm | The analyte exhibits significant UV absorbance around this wavelength, providing good sensitivity. A PDA detector can be used to assess peak purity.[9] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Preparation of Solutions
Mobile Phase Buffer (25 mM KH₂PO₄, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 with dropwise addition of 85% orthophosphoric acid while stirring.
-
Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase (Working Solution):
-
Combine 600 mL of the prepared buffer (Phase A) with 400 mL of acetonitrile (Phase B).
-
Mix thoroughly and degas for 15 minutes in a sonicator.
Diluent:
-
Use a mixture of Acetonitrile and Water (50:50, v/v).
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh about 25 mg of this compound CRS into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as the Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with the diluent, and mix well.
HPLC Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution six times to perform the System Suitability Test (SST).
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again to bracket the samples.
Method Validation Protocol (ICH Q2(R1))
This method must be validated to demonstrate its suitability for its intended purpose.[1][10]
System Suitability Test (SST)
The SST is an integral part of the analytical procedure and ensures the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (from 6 replicate injections) |
| %RSD of Retention Time | ≤ 1.0% (from 6 replicate injections) |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[11] A forced degradation study is the most effective way to demonstrate this.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][13]
Protocol for Forced Degradation:
-
Prepare a stock solution of the analyte at 1000 µg/mL.
-
Expose aliquots of this solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Heat the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
After exposure, neutralize the acidic and basic samples.
-
Dilute all stressed samples to the working concentration (50 µg/mL) and analyze by HPLC with a PDA detector.
-
Acceptance Criteria: The method is considered stability-indicating if the degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0) and the peak purity of the analyte passes.
Linearity, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Prepare at least five concentrations across 50% to 150% of the working concentration (25-75 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision | Repeatability: Analyze six independent preparations of the sample at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Repeatability: %RSD ≤ 2.0% Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0% |
Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below the limit of quantitation (LOQ).
Critical Method Parameters and Rationale
Understanding the interplay of key parameters is crucial for troubleshooting and method adaptation.
Caption: Relationship between critical HPLC parameters and performance attributes.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Spectral Studies of Synthesized Imidazole Compounds: An In-depth Technical Guide
Preamble: The Enduring Significance of Imidazole in Modern Chemistry
The imidazole ring is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and presence in key biological molecules like histidine have cemented its role as a privileged scaffold in drug discovery.[1][2][3][4][5][6] The synthesis of novel imidazole-containing compounds is a relentless pursuit, driving the need for robust and unequivocal analytical techniques to confirm their structure, purity, and conformational dynamics. Among the arsenal of analytical tools, Nuclear Magnetic Resonance (NMR) spectroscopy stands unparalleled in its ability to provide a comprehensive atomic-level portrait of these molecules.[5][7][8]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the causality behind experimental choices, ensuring that the data you acquire is not only of high quality but also rich in structural information. We will delve into the nuances of NMR as applied to imidazole compounds, from fundamental sample preparation to advanced multi-dimensional techniques that unravel complex structural and dynamic questions.
Part 1: Foundational Principles and Strategic Sample Preparation
The quality of an NMR spectrum is fundamentally dictated by the quality of the sample.[9] A well-prepared sample is the first and most critical step towards obtaining high-resolution, informative data.
The Rationale Behind Meticulous Sample Preparation
A homogeneous solution, free of particulate matter and paramagnetic impurities, is essential for achieving sharp, well-resolved NMR signals.[9][10] Solid particles disrupt the magnetic field homogeneity, leading to broadened spectral lines that can obscure crucial details.[9] Paramagnetic species can cause significant line broadening and even render a sample unsuitable for analysis.
Protocol: Preparing Imidazole Compounds for NMR Analysis
This protocol outlines the best practices for preparing a high-quality NMR sample of a synthesized imidazole compound.
Materials:
-
Synthesized imidazole compound (solid or oil)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
High-precision 5 mm NMR tubes
-
Pasteur pipettes and glass wool or a syringe filter
-
Small vials for dissolution
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
Step-by-Step Procedure:
-
Determine the Appropriate Sample Concentration:
-
For ¹H NMR of small molecules (<1000 g/mol ), aim for a concentration of 5-25 mg of your compound dissolved in 0.6-0.7 mL of deuterated solvent.[11]
-
For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[11]
-
Expert Insight: While higher concentrations can reduce acquisition time for less sensitive nuclei like ¹³C, overly concentrated samples can lead to broadened lines in ¹H spectra and difficulties in shimming the magnet.[11][12]
-
-
Select the Appropriate Deuterated Solvent:
-
The choice of solvent is critical and should be based on the solubility of your imidazole compound.
-
Chloroform-d (CDCl₃): A versatile solvent for a wide range of organic compounds.[10]
-
DMSO-d₆: An excellent choice for more polar compounds and for observing exchangeable protons (e.g., N-H protons of the imidazole ring), as the deuterium exchange rate is slower than in protic solvents.
-
Deuterium Oxide (D₂O): Used for highly water-soluble compounds. Note that N-H and O-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.
-
-
Dissolution and Filtration:
-
Dissolve your compound in the chosen deuterated solvent in a small, clean vial before transferring it to the NMR tube.[9][11] This allows for effective mixing via vortexing.
-
Visually inspect the solution for any undissolved solids. If present, filter the solution through a small plug of glass wool in a Pasteur pipette or use a syringe filter to remove all particulate matter.[9][12] Do not use cotton wool , as it can introduce impurities.
-
-
Transfer to the NMR Tube and Add an Internal Standard (Optional):
-
Carefully transfer the filtered solution into a clean, unscratched NMR tube to a height of approximately 4-5 cm.[10]
-
If quantitative analysis or a precise chemical shift reference is required, add a small amount of an internal standard like TMS. A common practice is to add a drop of TMS to a larger volume of the deuterated solvent to be used for multiple samples.[11]
-
-
Capping and Labeling:
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
Clearly label the NMR tube with a unique identifier.
-
Part 2: Unraveling the Structure: 1D and 2D NMR Techniques
With a well-prepared sample, you are now ready to acquire the NMR data. The following sections will guide you through the most informative experiments for characterizing synthesized imidazole compounds.
The Starting Point: ¹H and ¹³C NMR Spectroscopy
One-dimensional ¹H and ¹³C NMR spectra are the workhorses of structural elucidation, providing fundamental information about the chemical environment of each proton and carbon atom in the molecule.[7][8]
Typical Chemical Shift Ranges for Imidazole Derivatives:
| Atom | Typical Chemical Shift (ppm) | Notes |
| Imidazole Ring Protons | ||
| H-2 | 7.5 - 8.5 | Often a singlet, its position is sensitive to substituents. |
| H-4 / H-5 | 6.5 - 7.5 | Can be distinct or equivalent depending on substitution.[13] |
| N-H | 10 - 14 | Often broad and may not be observed if undergoing rapid exchange. |
| Imidazole Ring Carbons | ||
| C-2 | 135 - 145 | |
| C-4 / C-5 | 115 - 130 | Their chemical shifts are diagnostic of the tautomeric form.[14] |
Expert Insight: The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic effects of substituents, pH, and solvent.[15][16] For N-unsubstituted imidazoles, rapid proton exchange between the two nitrogen atoms can lead to time-averaged signals for the C4/C5 and H4/H5 pairs.[17][18][19][20]
Establishing Connectivity: 2D Correlation Spectroscopy
While 1D NMR provides information about the individual atoms, 2D NMR experiments reveal how these atoms are connected, allowing for the complete assembly of the molecular structure.[1][7][21][22]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[23] This is invaluable for tracing out spin systems within your molecule.
Experimental Workflow for Structure Elucidation:
Caption: Workflow for structural elucidation using 2D NMR.
The HSQC experiment reveals which protons are directly attached to which carbon atoms.[23] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
The HMBC experiment is arguably one of the most informative 2D NMR experiments for structural elucidation. It shows correlations between protons and carbons that are separated by two or three bonds.[23] This allows you to connect different spin systems and piece together the entire carbon skeleton of your synthesized imidazole compound.
Protocol: A General Guide for Acquiring 2D NMR Spectra
-
Acquire High-Quality 1D Spectra: Obtain well-resolved ¹H and ¹³C spectra first. These will be used to set the spectral widths for the 2D experiments.
-
Set Up the COSY Experiment: Use the ¹H spectral width. The number of scans will depend on the sample concentration.
-
Set Up the HSQC Experiment: The F2 (¹H) dimension will have the same spectral width as the 1D ¹H spectrum. The F1 (¹³C) dimension should encompass all the carbon signals from the 1D ¹³C spectrum.
-
Set Up the HMBC Experiment: Similar to the HSQC, set the F2 (¹H) and F1 (¹³C) spectral widths. A key parameter in HMBC is the long-range coupling constant, which is typically set to 8-10 Hz to observe two- and three-bond correlations.
-
Process and Analyze the Data: Use appropriate software to Fourier transform the data and analyze the cross-peaks to establish connectivities.
Part 3: Probing 3D Structure and Dynamics
Beyond establishing the chemical structure, NMR can provide invaluable insights into the three-dimensional arrangement of atoms and the dynamic processes that the molecule undergoes in solution.
Conformational Analysis with NOESY and ROESY
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in space, typically within 5 Å.[24] The NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments map these spatial proximities, providing crucial information for determining the conformation and stereochemistry of your synthesized imidazole compounds.[24][25][26][27][28]
Choosing Between NOESY and ROESY:
-
NOESY: The standard choice for small molecules (MW < 600 Da).[24]
-
ROESY: Preferred for medium-sized molecules (MW approx. 700-1200 Da) where the NOE may be close to zero. The ROE is always positive, making interpretation more straightforward in this molecular weight range.[24]
Logical Relationship for Conformational Analysis:
Caption: Using through-space correlations to determine 3D structure.
Investigating Tautomerism
N-unsubstituted imidazoles can exist as two rapidly interconverting tautomers. While this is often averaged on the NMR timescale in solution, advanced NMR techniques, particularly ¹⁵N NMR and low-temperature studies, can provide insights into the position of the tautomeric equilibrium.[1][18][19][20][29] The chemical shifts of C4 and C5 are particularly sensitive to the tautomeric state and can be used as a diagnostic tool.[14]
Part 4: Applications in Drug Discovery
NMR spectroscopy is an indispensable tool in modern drug discovery.[2][3][4][5][6] For synthesized imidazole compounds, which are often designed to interact with biological targets, NMR can be used to:
-
Confirm the structure of potential drug candidates.
-
Assess purity.
-
Study the interaction of the imidazole compound with a target protein. Techniques like Saturation Transfer Difference (STD) NMR and WaterLOGSY can identify which parts of the molecule are in close contact with the protein.
-
Perform fragment-based screening. NMR is highly effective at detecting the weak binding of small fragment molecules to a target protein, which can then be optimized into more potent leads.[4][5]
Conclusion
NMR spectroscopy offers a rich and multi-faceted approach to the characterization of synthesized imidazole compounds. By moving from simple 1D experiments to more complex 2D and 3D techniques, researchers can gain a complete picture of their molecules, from basic connectivity to subtle conformational details and dynamic processes. This comprehensive understanding is crucial for advancing research in medicinal chemistry, materials science, and beyond.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchmap.jp [researchmap.jp]
- 3. api.pageplace.de [api.pageplace.de]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. acdlabs.com [acdlabs.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of Latent Fingerprints with Fluorescent Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Latent fingerprints (LFPs), often invisible to the naked eye, are crucial pieces of evidence in forensic investigations.[1] Their successful visualization is paramount for personal identification.[1] Traditional dusting methods, while effective, can sometimes lack the necessary contrast and sensitivity, especially on complex or multi-colored surfaces.[2] This application note details the use of novel fluorescent imidazole-based compounds for the enhanced development of latent fingerprints. These compounds offer significant advantages, including high contrast, sensitivity, and the ability to reveal fine details of the fingerprint ridges.[1][3] We will explore the underlying chemical principles, provide detailed protocols for the preparation and application of these fluorescent powders, and discuss their utility in modern forensic science.
Introduction: The Power of Fluorescence in Forensics
Fluorescence is a powerful tool in forensic science, enabling the detection of evidence that might otherwise go unnoticed.[3][4] When a fluorescent material absorbs light at a specific wavelength, it emits light at a longer, visible wavelength. This phenomenon allows for the visualization of substances with high contrast against a background, a significant advantage in evidence detection.[5] In the context of latent fingerprints, fluorescent powders adhere to the residues of sweat, oils, and other substances left behind, making the intricate ridge patterns visible under an alternate light source (ALS).[6]
Imidazole and its derivatives have emerged as a promising class of fluorophores for this application.[7][8][9] Their unique electronic and photophysical properties, including high quantum yields and the potential for aggregation-induced emission (AIE), make them ideal candidates for developing highly sensitive and stable fluorescent powders.[10][11][12] AIE-active luminogens are particularly advantageous as they are highly emissive in the aggregated state, which is characteristic of their application as a dusting powder, and exhibit resistance to photobleaching.[10][11]
Mechanism of Action: Imidazole Compounds and Fingerprint Residue Interaction
The effectiveness of fluorescent imidazole powders lies in their ability to selectively adhere to the components of latent fingerprint residue. This residue is a complex mixture of secretions from sebaceous, eccrine, and apocrine glands, primarily composed of water, amino acids, lipids, and salts.
The interaction between the imidazole-based fluorescent powder and the fingerprint residue is governed by a combination of physical and chemical interactions:
-
Hydrophobic and Lipophilic Interactions: The organic components of the fingerprint residue, such as fatty acids and lipids, provide a lipophilic environment. The aromatic and often hydrophobic nature of imidazole derivatives promotes their adherence to these non-polar components through van der Waals forces.[13]
-
Hydrogen Bonding: The nitrogen atoms within the imidazole ring can act as hydrogen bond acceptors, forming interactions with the protic components of the fingerprint residue, such as water and amino acids.[14][15][16] This contributes to the specific binding of the powder to the fingerprint ridges.
The visualization process is then straightforward: upon excitation with an appropriate wavelength of light (typically UV or a specific visible wavelength), the imidazole fluorophores in the powder emit bright, visible light, revealing the detailed ridge pattern of the latent fingerprint with high contrast.[17]
Synthesis of Fluorescent Imidazole Powder
While numerous imidazole derivatives can be synthesized, a general and accessible method for creating a fluorescent imidazole-based powder for fingerprint analysis is outlined below. This protocol is based on the principles of synthesizing donor-acceptor (D-A) type AIEgens, which have shown great promise in this application.[10][11]
Note: This synthesis should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Objective: To synthesize a fluorescent imidazole derivative suitable for use as a fingerprint dusting powder.
Materials:
-
Substituted benzaldehyde
-
Substituted aniline
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Mortar and pestle
-
Filtration apparatus
-
Drying oven
Protocol:
-
Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), substituted aniline (1 mmol), benzil (1 mmol), and ammonium acetate (1.5 mmol) in glacial acetic acid (10 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Precipitation and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Washing: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water and then with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the synthesized imidazole derivative in a vacuum oven at 60°C for 12 hours.
-
Grinding: Once completely dry, finely grind the solid product into a uniform powder using a mortar and pestle. This powder is now ready for application.
Characterization: The synthesized compound should be characterized using standard analytical techniques such as NMR, Mass Spectrometry, and its photophysical properties (absorption and emission spectra, quantum yield) should be determined using a spectrophotometer and a spectrofluorometer.
Application Protocol: Dusting Method for Latent Fingerprint Development
The powder dusting method is a common and effective technique for developing latent prints on non-porous surfaces.
Materials:
-
Synthesized fluorescent imidazole powder
-
Fingerprint brush (e.g., fiberglass or camel hair)[6]
-
Alternate Light Source (ALS) with appropriate excitation wavelengths (e.g., 365 nm UV light)[13]
-
Goggles with appropriate filters for the ALS
-
Camera with a macro lens and appropriate filters for photography
-
Lifting tape and backing cards for print collection[6]
Protocol:
-
Surface Preparation: Ensure the surface to be examined is dry. Handle the evidence with care to avoid smudging or destroying any potential prints.
-
Powder Application:
-
Dip the very tips of the fingerprint brush into the fluorescent imidazole powder. A small amount of powder is sufficient; avoid overloading the brush.[6]
-
Gently twirl or lightly brush the powdered brush over the area where a latent print is suspected.[6] The powder will adhere to the moisture and oils present in the fingerprint ridges.
-
-
Visualization:
-
In a darkened environment, illuminate the powdered area with the Alternate Light Source (ALS) at the appropriate excitation wavelength for the specific imidazole compound.
-
Wear the corresponding colored goggles to visualize the fluorescence and to protect your eyes. The fingerprint should appear to glow against the background.[6]
-
-
Excess Powder Removal: Carefully remove any excess powder from around the developed print using a clean, dry brush or a gentle puff of air. This will enhance the contrast and clarity of the print.
-
Photography:
-
Photograph the developed fluorescent print before attempting to lift it.[6]
-
Use a camera equipped with a macro lens and a filter that is complementary to the color of the emitted light to capture a high-quality image.
-
-
Lifting the Print:
-
Carefully place a piece of lifting tape over the developed print.
-
Smooth the tape down gently to ensure it adheres to the powdered ridges.
-
Slowly peel the tape off the surface. The powdered print will be transferred to the tape.
-
Place the tape onto a contrasting backing card (typically black for fluorescent powders) to preserve the lifted print.[6]
-
Data Presentation
Table 1: Photophysical Properties of Representative Imidazole-Based Fluorophores
| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| MMIMV | ~380 | 481 | 101 | High |
| DMIMV | ~390 | 502 | 112 | High |
| TMIMV | ~410 | 552 | 142 | High |
Data synthesized from literature on imidazole-stilbene conjugated AIEgens.[10][11]
Visualizations
Experimental Workflow
Caption: Workflow for developing latent fingerprints using fluorescent imidazole powder.
Mechanism of Interaction
Caption: Interaction between fluorescent imidazole compounds and fingerprint residue.
Advantages and Considerations
Advantages:
-
High Contrast and Sensitivity: Fluorescent imidazole compounds can provide exceptionally bright and clear fingerprint images, even on difficult surfaces where traditional powders may fail.[1][2] The high contrast minimizes background interference.[5]
-
Third-Level Detail Visualization: Some advanced imidazole derivatives have demonstrated the ability to visualize not just the ridge patterns (Level 1 and 2 details), but also finer details like sweat pores (Level 3 details), significantly enhancing the evidentiary value of the print.[1]
-
Versatility: These powders can be effective on a wide range of non-porous and semi-porous surfaces.[13]
-
Photostability: Many imidazole-based AIEgens exhibit good photostability, meaning they are less prone to fading under illumination, allowing for more time for photography and analysis.[10][11]
Considerations:
-
Cost and Availability: As these are specialized chemical compounds, they may be more expensive and less readily available than traditional fingerprint powders.
-
Safety: The synthesis and handling of these chemical compounds require appropriate laboratory safety protocols.
-
Light Source Requirement: The use of an Alternate Light Source is essential for visualizing the fluorescent prints.
Conclusion
Fluorescent imidazole compounds represent a significant advancement in the field of latent fingerprint development. Their superior sensitivity, high contrast, and ability to reveal fine ridge details make them a powerful tool for forensic investigators. The protocols outlined in this application note provide a framework for the synthesis and application of these promising materials. As research in this area continues, we can expect the development of even more effective and accessible fluorescent compounds for forensic applications.
References
- 1. Recent Trends in Fluorescent Organic Materials for Latent Fingerprint Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. blog.truegeometry.com [blog.truegeometry.com]
- 5. Crime Scenes and Alternate Light Sources [crime-scene-investigator.net]
- 6. sbsheriff.org [sbsheriff.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole-based fluorophores: Synthesis and applications [ouci.dntb.gov.ua]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 15. Electronic Fingerprint of the Protonated Imidazole Dimer Probed by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Imidazole Derivatives as Antimicrobial Agents
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This document provides a comprehensive guide to the application of imidazole derivatives as antimicrobial agents. It covers their fundamental mechanisms of action against fungal and bacterial pathogens, detailed protocols for their synthesis and evaluation, and methodologies for assessing their safety profile. The protocols are designed to be self-validating, with explanations for critical steps, ensuring scientific rigor and reproducibility.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[1][4][5] Its unique chemical properties, including its ability to act as a base and form hydrogen bonds, allow it to interact effectively with a wide array of biological macromolecules.[1] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][6][7]
In the realm of infectious diseases, the emergence of multidrug-resistant (MDR) pathogens presents a critical global health challenge.[8][9] Imidazole derivatives offer a promising avenue for the development of new antimicrobial agents to combat this threat.[4][9] Clinically established antifungal drugs like Ketoconazole and Miconazole highlight the success of this scaffold.[1][2] Ongoing research continues to explore novel derivatives with enhanced potency, broader spectrums of activity, and improved safety profiles against both fungal and bacterial infections.[4][8]
Mechanisms of Antimicrobial Action
Imidazole derivatives exert their antimicrobial effects through various mechanisms, which differ significantly between fungi and bacteria.
2.1 Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most antifungal imidazole derivatives is the disruption of the fungal cell membrane's integrity.[1][10] This is achieved by inhibiting the enzyme lanosterol 14α-demethylase, a key cytochrome P450-dependent enzyme in the biosynthesis of ergosterol.[1] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[11][12]
By inhibiting this enzyme, imidazole derivatives block the conversion of lanosterol to ergosterol.[13] This leads to the depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors in the fungal membrane.[12][14] The consequences are twofold:
-
Disrupted Membrane Integrity: The altered sterol composition increases membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[1][11]
-
Enzyme Dysfunction: The accumulation of toxic sterols disrupts the function of membrane-bound enzymes, further contributing to cellular demise.[14]
Additionally, at high concentrations, some imidazoles can cause direct membrane damage and may interfere with triglyceride and phospholipid synthesis, leading to the deterioration of subcellular organelles.[11][14]
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijesrr.org [ijesrr.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving fluorescence quantum yield of 2-(1H-Imidazol-2-yl)phenol
Welcome to the technical support guide for 2-(1H-Imidazol-2-yl)phenol (HPI) and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are working to optimize the fluorescence properties of this important class of molecules. Here, we address common challenges and provide expert guidance to help you improve your experimental outcomes.
Foundational Concepts: The Key to HPI's Fluorescence
Understanding the photophysical behavior of HPI is critical for troubleshooting. HPI is a classic example of a fluorophore that undergoes Excited-State Intramolecular Proton Transfer (ESIPT) .[1] Upon photoexcitation, a proton is transferred from the phenolic hydroxyl group to the imidazole nitrogen atom. This creates an excited keto-tautomer, which is responsible for the characteristic large Stokes shift and fluorescence emission.[2][3] The efficiency of this process, and thus the fluorescence quantum yield, is highly sensitive to the molecule's immediate environment and structural integrity.[4]
Caption: The Jablonski diagram for an ESIPT fluorophore like HPI.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered when working with HPI.
Caption: A decision tree for troubleshooting low quantum yield in HPI.
Q1: My measured fluorescence quantum yield is significantly lower than expected. What are the primary causes?
A: Low quantum yield (QY) is a multifaceted issue. The most common culprits are environmental factors that either disrupt the ESIPT process or introduce non-radiative decay pathways.
-
Sub-optimal Solvent Environment: The polarity and hydrogen-bonding capability of the solvent are paramount. Solvents can stabilize the ground state or the excited state differently, altering the energy barrier for proton transfer.[4][5] Highly polar or protic solvents can sometimes form intermolecular hydrogen bonds with HPI, competing with the intramolecular hydrogen bond necessary for ESIPT and quenching fluorescence.
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structure of HPI can lead to π-π stacking. This aggregation creates new, non-radiative pathways for the excited state to decay, effectively quenching fluorescence.[6][7] If you notice that your fluorescence intensity does not scale linearly with concentration, ACQ is a likely cause.
-
Incorrect pH: The fluorescence of HPI is sensitive to pH.[8] In highly acidic solutions, the imidazole nitrogen may be protonated, while in highly basic solutions, the phenol group may be deprotonated. Both scenarios alter the molecule's electronic structure and can inhibit the ESIPT process.
-
Presence of Quenchers: Impurities in your sample or solvent, including dissolved oxygen or heavy metal ions, can act as fluorescence quenchers.[9]
Q2: How do I select the optimal solvent to maximize the quantum yield?
A: A systematic solvent screen is the most effective strategy. The goal is to find a solvent that facilitates the ESIPT mechanism while minimizing competing non-radiative decay pathways.
-
Rationale: The choice of solvent directly influences the energy levels of both the normal (enol) and tautomeric (keto) forms of HPI.[5] Aprotic solvents of moderate polarity (e.g., Dichloromethane, THF, Ethyl Acetate) are often good starting points as they are less likely to interfere with the intramolecular hydrogen bond. In contrast, protic solvents like ethanol or water can either enhance or decrease QY depending on how they interact with the fluorophore.[10]
-
Recommendation: Perform a systematic screen using solvents from different classes. See Protocol 2 for a detailed methodology.
Q3: I observe significant fluorescence quenching at concentrations above 10 µM. How can I mitigate this?
A: This is a classic sign of Aggregation-Caused Quenching (ACQ).[7] The most direct solution is to work at lower concentrations where the molecules remain well-solvated and isolated.
-
Immediate Solution: Perform a concentration-dependent study. Dilute your sample serially and measure the fluorescence at each concentration. Plot fluorescence intensity versus concentration. The linear range of this plot indicates the concentration regime where ACQ is negligible. For quantitative measurements like QY determination, always work within this linear range.
-
Long-Term Strategy (Structural Modification): If high concentrations are necessary for your application, consider synthesizing derivatives of HPI that are less prone to aggregation. Introducing bulky groups can induce steric hindrance that disrupts π-π stacking.[9] This is a core principle behind the design of Aggregation-Induced Emission (AIE) fluorophores.[7]
Q4: How can I rationally design and synthesize HPI derivatives with higher intrinsic quantum yields?
A: Modifying the chemical structure of HPI is a powerful approach to enhance its photophysical properties. The strategy generally involves tuning the electronic landscape of the molecule to favor radiative decay from the ESIPT state.
-
Expertise-Driven Rationale: The key is to modify the electron density of the phenol (proton donor) and imidazole (proton acceptor) rings. This alters the acidity of the phenol and the basicity of the imidazole, which can lower the energy barrier for the ESIPT process.[2]
-
Proven Strategies:
-
Introduce Electron-Donating Groups (EDGs): Placing EDGs like methoxy (-OCH₃) or amino (-NH₂) groups on the phenol ring can increase the acidity of the phenolic proton in the excited state, facilitating proton transfer.[8]
-
Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs like a cyano (-CN) or trifluoromethyl (-CF₃) group on the imidazole ring can increase its basicity in the excited state, making it a better proton acceptor.[9][11] The introduction of a cyano group into a similar ESIPT system, 2-(2-hydroxyphenyl)benzothiazole (HBT), was shown to dramatically increase the QY from 0.01 to 0.49 in solution.[11]
-
Increase Structural Rigidity: Fusing additional aromatic rings to the HPI backbone can restrict intramolecular rotations and vibrations. These motions are a primary source of non-radiative decay, so limiting them often leads to a significant increase in quantum yield.[9]
-
| Modification Strategy | Position | Example Group | Anticipated Effect on QY | Rationale |
| Add Electron-Donating Group (EDG) | Phenol Ring | -OCH₃, -N(CH₃)₂ | Increase | Enhances intramolecular charge transfer (ICT), facilitates proton donation.[8] |
| Add Electron-Withdrawing Group (EWG) | Imidazole Ring | -CN, -CF₃ | Increase | Increases basicity of proton acceptor site, promoting ESIPT.[11] |
| Increase Steric Hindrance | Near planar core | Bulky alkyl groups | Increase (at high conc.) | Inhibits π-π stacking, reducing ACQ.[9] |
| Increase Molecular Rigidity | Fused to core | Benzene, Naphthalene | Increase | Restricts non-radiative decay from molecular vibrations. |
Key Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Measurement (Comparative Method)
This protocol describes the most common and reliable method for determining the fluorescence quantum yield (Φ) of a sample by comparing it to a well-characterized standard.[12]
1. Selection of a Standard:
-
Choose a fluorescence standard with a known quantum yield (Φ_std) that has absorption and emission spectra overlapping with your HPI sample.
-
Example: For HPI which typically emits in the blue-green region, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_std ≈ 0.54) is a common choice.
2. Preparation of Solutions:
-
Prepare a stock solution of your HPI sample and the standard in the same solvent.
-
Create a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to prevent inner filter effects.[9]
3. Spectroscopic Measurements:
-
Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength (λ_ex).
-
Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at λ_ex. Ensure instrumental parameters (e.g., excitation and emission slit widths) are identical for all measurements.
4. Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient, m) of the resulting straight line for both your sample (m_smp) and the standard (m_std).
5. Calculation:
-
The quantum yield of your sample (Φ_smp) is calculated using the following equation:
Φ_smp = Φ_std × ( m_smp / m_std ) × ( η_smp² / η_std² )
-
Where:
-
Φ is the quantum yield.
-
m is the slope from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent. (If the same solvent is used for sample and standard, this term cancels out).
-
Protocol 2: Systematic Solvent Screening for QY Optimization
1. Solvent Selection:
-
Choose a range of at least 5-8 solvents with varying properties. Include nonpolar (e.g., Hexane, Toluene), polar aprotic (e.g., THF, Dichloromethane, Acetonitrile), and polar protic (e.g., Ethanol, Methanol) solvents.[5]
2. Sample Preparation:
-
Prepare a stock solution of your HPI derivative in a volatile solvent (e.g., Dichloromethane).
-
In separate vials, aliquot a small, identical volume of the stock solution.
-
Gently evaporate the solvent from each vial under a stream of nitrogen.
-
Re-dissolve each dried sample in one of the selected screening solvents to the same final concentration. Ensure the absorbance at the desired excitation wavelength is < 0.1.
3. Measurement:
-
For each solution, measure the absorbance spectrum to confirm the concentration and identify the absorption maximum (λ_max).
-
Measure the fluorescence emission spectrum, exciting at the λ_max for that specific solvent.
4. Analysis:
-
Compare the integrated fluorescence intensities across all solvents. The solvent that yields the highest intensity is likely the best for achieving a high quantum yield.
-
For a rigorous analysis, perform a full relative quantum yield measurement (Protocol 1) in the top 2-3 performing solvents.
References
- 1. Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
optimizing reaction conditions for 2-(1H-Imidazol-2-yl)phenol synthesis
Technical Support Center: Synthesis of 2-(1H-Imidazol-2-yl)phenol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of this compound and its analogues is most commonly achieved via a multicomponent condensation reaction, a variant of the Debus-Radziszewski imidazole synthesis.[1][2] This reaction is valued for its atom economy, as it incorporates all atoms from three or more precursors into the final product.[2] The primary components are typically a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (salicylaldehyde), and a nitrogen source (ammonia).
The underlying mechanism involves the formation of a diimine intermediate from the dicarbonyl and ammonia, which then condenses with the aldehyde. The intramolecular cyclization and subsequent dehydration/aromatization lead to the formation of the imidazole ring. The phenolic hydroxyl group plays a key role, often assisting in the cyclization step.[3]
References
Technical Support Center: Troubleshooting Poor Yield in One-Pot Imidazole Synthesis
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the one-pot synthesis of substituted imidazoles. The following sections provide in-depth, cause-and-effect troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.
The most common and versatile one-pot method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski reaction . This multi-component reaction (MCR) involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and an ammonia source, typically ammonium acetate.[1][2] While elegant, the success of this reaction is highly sensitive to a number of variables. Poor yields are a frequent complaint, but can almost always be traced back to specific, correctable issues in reagent quality or reaction conditions.[3][4]
This guide will help you diagnose and solve these common problems to optimize your synthesis.
Troubleshooting Workflow
Before diving into specific questions, the following workflow provides a logical path for diagnosing the root cause of poor yields.
FAQs: Pre-Reaction & Setup
This section focuses on the quality and handling of starting materials, which is the most common source of failure.
Q1: My reaction is giving a low yield, and the crude NMR shows a singlet around 10 ppm and a broad peak, suggesting a carboxylic acid. What is the likely cause?
A: This is a classic sign of aldehyde impurity. Many aldehydes, especially aromatic ones, are prone to air oxidation, forming the corresponding carboxylic acid.[5] This acid does not participate in the imidazole synthesis and effectively reduces the concentration of your limiting reagent.
-
Causality: The aldehyde is a crucial three-carbon component in the imidazole ring formation. Its oxidation to a carboxylic acid is a common degradation pathway upon storage. Even a small amount of this impurity can significantly lower the yield.
-
Solution: You must purify the aldehyde before use. The most robust method is purification via its bisulfite adduct, which selectively isolates the aldehyde from its non-carbonyl impurities (like the carboxylic acid and corresponding alcohol).[6][7] The aldehyde can then be regenerated from the adduct in high purity. For a detailed methodology, see the "Detailed Protocols" section below.[8][9]
Q2: How critical is the stoichiometry? How much ammonium acetate should I use?
A: Stoichiometry is critical. In the Debus-Radziszewski reaction, two equivalents of ammonia are consumed.[2] Ammonium acetate (NH₄OAc) is the most common ammonia source and also acts as a mild acid catalyst to promote condensation steps.[10]
-
Causality: Using too little NH₄OAc will starve the reaction of the required nitrogen atoms. Conversely, while a large excess is often used to drive the reaction forward, an excessive amount can complicate purification.
-
Recommendation: A molar ratio of 1:1:5 for the dicarbonyl, aldehyde, and ammonium acetate, respectively, is a common starting point for optimization.[11] This large excess of the ammonia source helps to push the multiple condensation equilibria toward the final product.
Q3: My starting materials are not fully dissolving in the solvent. Is this a problem?
A: Yes, this is a significant problem. Multi-component reactions require all reactants to be in the same phase to interact effectively.[12] Poor solubility of any starting material will lead to a sluggish reaction and low yields.[12]
-
Causality: The reaction proceeds through a series of condensation steps. If one component is not available in solution, the entire sequence is halted.
-
Solution: Choose a solvent that can dissolve all reactants at the reaction temperature.
-
Polar protic solvents like ethanol and methanol are common and effective as they readily dissolve ammonium acetate.[12]
-
Polar aprotic solvents like DMF or DMSO can be excellent alternatives, especially if your dicarbonyl or aldehyde has poor solubility in alcohols.[13]
-
Green alternatives like glycerol have also been shown to be highly effective, sometimes even eliminating the need for a catalyst by activating reactants through hydrogen bonding.[14]
-
FAQs: Reaction Conditions
If your reagents are pure and stoichiometry is correct, the next step is to evaluate the reaction conditions themselves.
Q4: My reaction turns very dark or black, and TLC analysis shows a complex mixture of spots. What's wrong?
A: This strongly suggests that your reaction temperature is too high, leading to decomposition of the starting materials or the product.
-
Causality: While heat is required to drive the condensations, excessive heat can cause side reactions or polymerization, especially with sensitive aldehydes. In some systems, raising the temperature beyond an optimum point can actually decrease the yield.[14]
-
Solution: Optimize the reaction temperature. A typical range for these reactions is 80-120 °C. If you suspect decomposition, lower the temperature and increase the reaction time. Running a small matrix of temperatures (e.g., 80 °C, 100 °C, 120 °C) can quickly identify the optimal condition for your specific substrates.
Q5: The reaction is very slow and starting material remains even after 24 hours. Should I add a catalyst?
A: Yes. While some imidazole syntheses work well with just ammonium acetate, many systems benefit significantly from an additional catalyst to accelerate the condensation steps.[3]
-
Causality: The formation of the diimine intermediate and its subsequent condensation with the aldehyde can be slow. A catalyst can activate the carbonyl groups, speeding up these key bond-forming steps.
-
Solution: Introduce a suitable catalyst. A variety of catalysts have been proven effective:
-
Brønsted acids: p-Toluenesulfonic acid (p-TsOH) or silicotungstic acid are effective.[14][15]
-
Lewis acids: InCl₃, NiCl₂, or CoFe₂O₄ nanoparticles have been used.[14][16]
-
Solid-supported catalysts: Using catalysts like γ-Al₂O₃ can simplify work-up, as they can be removed by simple filtration.[14]
-
Microwave Irradiation: This is not a catalyst, but a heating method that can dramatically reduce reaction times and improve yields by efficiently heating polar molecules.[11]
-
| Parameter | Common Choices & Conditions | Rationale & Notes |
| Solvent | Ethanol, Methanol, DMF, DMSO, Glycerol | Must dissolve all reactants. Polar protic solvents are a good first choice.[12] |
| Ammonia Source | Ammonium Acetate (NH₄OAc) | Typically used in large excess (2.5 to 5 equivalents).[11] |
| Temperature | 80 °C - 140 °C (Reflux) | Overheating can cause decomposition. Optimize for your specific substrates.[14] |
| Catalyst | p-TsOH, Silicotungstic Acid, Various Lewis Acids | Often required for slow reactions. Start with 5-10 mol%.[14] |
| Heating | Conventional (Oil Bath) or Microwave | Microwave irradiation can significantly accelerate the reaction.[11] |
FAQs: Work-up & Purification
Q6: My crude product is an oil that is difficult to purify. How can I effectively remove unreacted ammonium acetate and other polar impurities?
A: This is a common work-up challenge. The goal is to separate your organic-soluble imidazole product from the highly water-soluble ammonium acetate and other salts.
-
Causality: Ammonium acetate has high water solubility, while most tri-substituted imidazole products have good solubility in organic solvents like ethyl acetate or dichloromethane (DCM). This difference in polarity is the key to separation.
-
Solution: A standard liquid-liquid extraction is the best approach.
-
After cooling the reaction, evaporate the solvent (e.g., ethanol).
-
Dissolve the resulting residue in a mixture of an organic solvent (e.g., ethyl acetate) and water.
-
Transfer to a separatory funnel and wash the organic layer several times with water to remove the bulk of the ammonium acetate.
-
Follow with a wash using saturated aqueous sodium bicarbonate to remove any acidic impurities, and finally with brine to aid in drying.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product should be significantly cleaner and ready for column chromatography or recrystallization.
-
Detailed Protocols
Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Adduct Formation
This protocol is essential for removing carboxylic acid and alcohol impurities from a starting aldehyde, a critical first step in troubleshooting low yields.[7][9]
Materials:
-
Crude aromatic aldehyde
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃), freshly prepared
-
Ethyl acetate (EtOAc)
-
Hexanes
-
50% aqueous sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Adduct Formation:
-
Dissolve the crude aldehyde (1.0 eq) in a minimal amount of methanol or THF in a flask.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite (approx. 1.5 eq).
-
Stir the mixture vigorously at room temperature. The formation of a white precipitate (the bisulfite adduct) may be observed over 30-60 minutes. For some aldehydes, this adduct is water-soluble and no precipitate will form.[6]
-
-
Extraction (if adduct is water-soluble):
-
Transfer the mixture to a separatory funnel.
-
Add ethyl acetate and additional water. Shake the funnel and allow the layers to separate.
-
The aldehyde-bisulfite adduct will be in the aqueous layer.[6] The organic layer contains the non-aldehyde impurities (e.g., carboxylic acid after basification, alcohol). Discard the organic layer.
-
-
Filtration (if adduct precipitates):
-
If a solid precipitate formed, collect it by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by diethyl ether or hexanes to remove any adsorbed organic impurities.
-
-
Regeneration of the Aldehyde:
-
Transfer the aqueous layer from step 2 (or the filtered solid from step 3) to a clean separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Slowly add 50% NaOH solution dropwise with swirling until the aqueous layer is strongly basic (pH > 12). This reverses the adduct formation, liberating the pure aldehyde.[6][8]
-
Shake the funnel to extract the pure aldehyde into the ethyl acetate layer.
-
Separate the layers and perform two more extractions of the aqueous layer with ethyl acetate.
-
-
Final Work-up:
-
Combine all organic extracts.
-
Wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified aldehyde. Confirm purity by NMR or GC-MS before use.
-
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. scribd.com [scribd.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-temperature water unlocks urea as nitrogen-source towards imidazoles - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01705F [pubs.rsc.org]
- 11. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Enhance Selectivity of Metal Ion Detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working to improve the selectivity of metal ion detection in their experiments. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to help you overcome common challenges and enhance the accuracy of your results.
Section 1: Troubleshooting Guide - Common Selectivity Issues
This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Q1: My sensor shows a strong response to my target ion, but also to several other metal ions. How can I reduce this interference?
A1: This is a classic selectivity problem. The goal is to maximize the sensor's affinity for the target ion while minimizing its interaction with interfering ions. Here is a systematic approach to troubleshoot this issue:
1. Re-evaluate the Ligand/Chelator Design using HSAB Theory:
The interaction between a metal ion (a Lewis acid) and your sensor's binding site (a Lewis base) is the foundation of detection. The Hard and Soft Acids and Bases (HSAB) theory is a powerful qualitative tool for predicting the stability of the resulting complex.[1][2] The core principle is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases .[2][3]
-
Hard Acids: Small, highly charged ions (e.g., Mg²⁺, Ca²⁺, Al³⁺, Fe³⁺).[3][4]
-
Soft Acids: Large, low-charge, polarizable ions (e.g., Hg²⁺, Pb²⁺, Ag⁺, Pt²⁺).[3][4]
-
Hard Bases: Ligands with small, highly electronegative donor atoms (e.g., O, N, F⁻).[3]
-
Soft Bases: Ligands with large, polarizable donor atoms (e.g., S, P, I⁻).[3]
Troubleshooting Action: Compare your target ion and primary interfering ions on the HSAB scale. If your target is a soft acid (like Hg²⁺) and your interference is a hard acid (like Ca²⁺), but your sensor's binding site uses hard-base donor atoms (like oxygen from carboxylates), it may be binding both. Consider redesigning the sensor to incorporate softer donor atoms, like sulfur (from thiols) or phosphorus (from phosphines), to create a more favorable interaction with the soft target ion.[3][5]
2. Implement Masking Agents:
A masking agent is a chemical that reacts with interfering components in a sample to form stable complexes, preventing them from reacting with your sensor.[6][7] This is a highly effective strategy when redesigning the sensor is not feasible.
-
Example Scenario: You want to detect Al³⁺ (a hard acid) in a sample containing Fe³⁺ (also a hard acid), which is causing interference. You can add a masking agent that selectively binds to Fe³⁺ more strongly than Al³⁺. For instance, ascorbic acid can be used to reduce Fe³⁺ to Fe²⁺, which can then be complexed by an agent like cyanide, effectively "hiding" it from your Al³⁺ sensor.[6]
Prepare Solutions:
A solution containing only your target ion at a known concentration.
A solution containing only the primary interfering ion at the same concentration.
A mixed solution containing both the target and interfering ions.
Stock solutions of potential masking agents (e.g., triethanolamine, cyanide, citrate, 2,3-dimercaptopropanol).[6][7]
Baseline Measurement: Measure the response of your sensor to all three ion solutions (target, interferent, and mixed) to quantify the initial interference.
Screening:
To the "mixed solution," add a small aliquot of the first masking agent.
Measure the sensor's response.
To the "interfering ion only" solution, add the same aliquot of the masking agent and measure the response.
Analysis: An effective masking agent will significantly reduce or eliminate the sensor's response in the "interfering ion only" solution, while the response in the "mixed solution" should now closely match the response from the "target ion only" solution.
Optimization: Repeat with different concentrations of the most promising masking agent to find the minimum effective concentration that masks the interferent without affecting the target ion signal.
3. Optimize the Solution pH:
The pH of your sample solution is a critical and often overlooked parameter. It directly influences both the metal ion's availability and the protonation state of your sensor's binding ligand.[8]
-
Causality: Many ligands have acidic or basic functional groups. At low pH (high H⁺ concentration), these groups can become protonated, preventing them from binding to the target metal ion. Conversely, at high pH, metal ions can precipitate as hydroxides, removing them from the solution and making them undetectable.[9] Each metal-ligand pair has an optimal pH range for complex formation. By adjusting the pH, you can often find a window where the complex with your target ion is highly stable, while the complex with an interfering ion is not.
Troubleshooting Action: Perform a pH titration experiment. Prepare a solution of your target ion and sensor, and measure the response across a wide pH range (e.g., pH 2 to 12), using appropriate buffers. Repeat the experiment with the primary interfering ion. Comparing the two curves will reveal the optimal pH for selective detection.
Q2: My sensor's response is weak or non-existent, even when the target ion is present. What could be wrong?
A2: Poor sensitivity can stem from several factors, from incorrect buffer conditions to fundamental design flaws. Here’s a diagnostic workflow:
1. Buffer Interference:
Many common buffers (e.g., phosphate, citrate) are themselves chelating agents and can compete with your sensor for the target metal ion.[10] This is especially problematic when detecting trace concentrations of metal ions.
Troubleshooting Action: Switch to a "non-coordinating" buffer such as HEPES, MES, or MOPS, which have minimal affinity for metal ions. Always verify the buffer's compatibility with your specific assay. A metal-ion buffer system can also be used to provide a controlled, known concentration of free metal ions for calibration and testing.[11][12]
2. Insufficient Binding Affinity:
The equilibrium between the free ion and the sensor-bound ion is governed by the binding constant (Kₐ). If this constant is too low for your target concentration range, only a small fraction of the sensor molecules will be bound at any given time, leading to a weak signal.
Troubleshooting Action: This may require a fundamental redesign of the sensor's chelating moiety to enhance its binding affinity.[13] Alternatively, for sample analysis, consider incorporating a pre-concentration step to increase the effective concentration of the target ion before it is introduced to the sensor.
3. Mismatched Detection Platform:
The chosen detection method must be sensitive enough for the changes occurring. For fluorescent sensors, the binding event must cause a significant change in fluorescence (e.g., quenching or enhancement).[14][15] For electrochemical sensors, the binding must produce a measurable change in potential, current, or impedance.[16][17]
Troubleshooting Action: Review the sensor's signaling mechanism. Is the fluorophore appropriately positioned to be affected by the metal binding? Is the electrode surface modified correctly to transduce the binding event into an electrical signal?[16] Consider strategies for signal amplification, such as using nanomaterials or enzymatic components.[18]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I quantitatively express the selectivity of my sensor?
A1: The most common way to report selectivity for ion-selective electrodes (ISEs) is by using the Selectivity Coefficient (Kij) .[9][19] It quantifies the sensor's preference for the analyte ion (i) over an interfering ion (j). The coefficient is determined using the Nicolsky-Eisenman equation.[9]
A smaller Kij value indicates better selectivity. For example, a Kij of 0.001 means the sensor is 1000 times more selective for the analyte ion (i) than the interfering ion (j).[19]
There are several methods to determine the selectivity coefficient experimentally, with the two most common being:
-
Separate Solution Method (SSM): The sensor's potential is measured in two separate solutions, one containing the analyte ion and the other containing the interfering ion, and the coefficient is calculated from the difference in potential.[20][21]
-
Fixed Interference Method (FIM): The sensor's potential is measured in a series of solutions with a constant background concentration of the interfering ion and varying concentrations of the analyte ion.[21][22] This method is often considered more representative of real-world sample conditions.
Q2: What are the key design principles for creating a highly selective chemosensor from scratch?
A2: Designing a selective chemosensor requires a multi-faceted approach that integrates principles of coordination chemistry and molecular recognition.[23]
-
Receptor Design (The Binding Site): This is the most critical element for selectivity.
-
HSAB Principle: As discussed in the troubleshooting section, match the "hardness" or "softness" of the donor atoms in the receptor to your target metal ion.[2][3]
-
Preorganization and Cavity Size: The receptor should ideally have a pre-organized three-dimensional structure that creates a binding cavity perfectly sized for the target ion.[24] This steric hindrance can physically exclude larger or smaller interfering ions.
-
Coordination Number and Geometry: The arrangement of donor atoms should match the preferred coordination geometry of the target metal ion (e.g., tetrahedral for Zn²⁺, square planar for Ni²⁺, octahedral for Fe³⁺).
-
-
Signaling Unit Integration: The binding event must be translated into a measurable signal.
-
Solubility and Stability: The sensor must be soluble and stable in the desired sample matrix (e.g., aqueous buffers for biological samples). This often involves adding hydrophilic functional groups to the sensor's scaffold without disrupting the receptor or signaling units.
Q3: Can I use instrumental techniques to improve selectivity if chemical methods are insufficient?
A3: Yes. In some cases, even with an optimized sensor, overlapping signals can occur. Advanced instrumental and data analysis techniques can help resolve this.
| Technique | Principle | Application Example |
| Derivative Spectroscopy | Calculates the first or second derivative of the absorbance/fluorescence spectrum. This can resolve overlapping peaks into distinct positive and negative peaks, allowing for quantification of individual components in a mixture. | Differentiating between two metal ions that cause a spectral shift in the same direction on a colorimetric sensor. |
| Time-Resolved Fluorescence | Exploits differences in the fluorescence lifetime of the sensor when bound to different metal ions. Even if the emission spectra overlap, the decay times may be distinct. | Separating the signal from a target lanthanide ion (long lifetime) from background organic fluorescence (short lifetime). |
| ICP-MS with Collision/Reaction Cell (CRC) | In Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a CRC is used to remove isobaric and polyatomic interferences. A reaction gas can be introduced to react with either the analyte or the interferent, shifting its mass so it no longer overlaps.[25] | Using oxygen as a reaction gas to shift Calcium (Ca) to CaO at m/z 56 to avoid interference from doubly charged Strontium (Sr²⁺) at m/z 44.[25] |
| Sensor Arrays ("Electronic Noses") | Uses an array of cross-reactive sensors. Each sensor has a different response pattern to a range of analytes. By combining the responses and using pattern recognition algorithms, the system can identify and quantify individual components in a complex mixture.[26] | Identifying specific heavy metal ions in a water sample containing a complex mixture of interferents.[26] |
By systematically applying these troubleshooting strategies and design principles, you can significantly enhance the selectivity of your metal ion detection methods, leading to more reliable and accurate experimental outcomes.
References
- 1. adichemistry.com [adichemistry.com]
- 2. HSAB theory - Wikipedia [en.wikipedia.org]
- 3. coordination chemistry [employees.csbsju.edu]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. horiba.com [horiba.com]
- 10. publications.iupac.org [publications.iupac.org]
- 11. Metal ion buffer - Wikipedia [en.wikipedia.org]
- 12. A practical guide to the preparation and use of metal ion-buffered systems for physiological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups [mdpi.com]
- 14. Molecular sensor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Heavy metal ion sensing strategies using fluorophores for environmental remediation [ouci.dntb.gov.ua]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. publications.iupac.org [publications.iupac.org]
- 21. Errors in Chemical Sensor Measurements [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Navigating pH Interference in Fluorescence Measurements of Imidazole Probes
Welcome to the technical support center for imidazole-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to navigate a common but critical challenge: pH interference. Imidazole-containing probes are invaluable tools, but their fluorescence is often exquisitely sensitive to pH changes due to the protonation/deprotonation of the imidazole ring. Understanding and controlling for these effects is paramount for generating accurate and reproducible data.
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you distinguish true biological signals from pH-induced artifacts.
The Root of the Problem: Imidazole's pH-Dependent Chemistry
The imidazole group, a five-membered aromatic ring with two nitrogen atoms, is the key to both the utility and the pH sensitivity of these probes. One of the nitrogen atoms has a lone pair of electrons that can readily accept a proton (H+). This protonation/deprotonation equilibrium is governed by the moiety's pKa, which is typically around 7.[1] This is significant because many biological processes occur in this physiological pH range.
When the imidazole ring becomes protonated, it can significantly alter the electronic properties of the entire fluorophore. This change in the intramolecular charge transfer (ICT) state is often the direct cause of shifts in fluorescence intensity, excitation/emission wavelengths, or fluorescence lifetime.[2][3][4][5]
Caption: Protonation of the imidazole ring alters the probe's electronic state, causing a change in fluorescence output.
Frequently Asked Questions (FAQs)
Q1: My fluorescence signal dropped after adding my compound. How do I know if it's real inhibition or just a pH change?
This is the most critical question. A change in the pH of your sample, even by as little as 0.1-0.2 units, can cause a significant change in fluorescence that mimics a true biological effect. Your compound, its solvent (like DMSO), or the biological reaction itself could be altering the buffer's pH.
Answer: You must independently measure the pH of your wells/cuvettes at the end of the experiment.
-
Essential Control: Prepare a parallel experiment where you add your compound to the assay buffer without the enzyme/target.
-
pH Measurement: Use a calibrated micro-pH electrode to measure the final pH of each sample.
-
Correlation: Plot fluorescence intensity against the final measured pH. If you see a strong correlation, pH interference is the likely culprit.
Q2: Why is my buffer failing to hold the pH constant?
Standard buffers have a limited buffering capacity, which can be overwhelmed.
Answer: Several factors could be at play:
-
Buffer pKa vs. Assay pH: The optimal buffering range for a buffer is typically its pKa ± 1 pH unit. If your assay pH is at the edge of this range, the buffer will be less effective. For example, HEPES (pKa ~7.5) is a good choice for assays run at pH 7.4, but would be a poor choice for an assay at pH 8.5.[6][7]
-
Buffer Concentration: A low buffer concentration (e.g., <25 mM) may not be sufficient to counteract pH changes introduced by high concentrations of your test compound or by enzymatic reactions that produce or consume protons.
-
Compound Properties: Your test compounds may be acidic or basic, directly altering the sample pH upon addition.
Q3: Can I just use a stronger buffer?
Answer: While increasing buffer concentration can help, it's not a universal solution and can sometimes introduce other problems.
-
Ionic Strength: High buffer concentrations increase the ionic strength of the solution, which can affect enzyme activity and protein stability.
-
Buffer-Compound Interactions: Some buffers can directly interact with your target or compound. For instance, phosphate buffers can sometimes interfere with kinase assays by chelating metal ions.
The better approach is to choose the right buffer for the right pH range and use it at an appropriate concentration (typically 50-100 mM).
Table 1: Common Biological Buffers and Their Properties
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| MES | 6.10 | 5.5 - 6.7 | Good for assays below neutral pH.[8][9] |
| PIPES | 6.76 | 6.1 - 7.5 | Often used in cell culture media.[8][9] |
| MOPS | 7.20 | 6.5 - 7.9 | Common choice for protein-related work.[6] |
| HEPES | 7.48 | 6.8 - 8.2 | A very common and robust biological buffer.[8][9] |
| Tris | 8.06 | 7.5 - 9.0 | pKa is highly temperature-dependent.[9] |
| CHES | 9.50 | 8.6 - 10.0 | Useful for higher pH applications.[8][9] |
Troubleshooting Workflow: Deconvoluting pH Effects
If you suspect pH is affecting your results, follow this systematic workflow to diagnose and solve the problem.
Caption: A systematic workflow for identifying and correcting pH-induced artifacts in fluorescence assays.
Detailed Experimental Protocols
Protocol 1: Generating a pH Titration Curve for Your Probe
This is the most crucial experiment to characterize the pH sensitivity of your imidazole probe.
Objective: To determine the relationship between pH and fluorescence intensity for your specific probe in your assay buffer.
Methodology:
-
Prepare a Buffer Series:
-
Create a series of your primary assay buffer (e.g., 50 mM HEPES) adjusted to a range of pH values. For a probe with a pKa near 7, a good range would be pH 6.0, 6.2, 6.4, ..., 8.0, 8.2, 8.4.
-
Use a calibrated pH meter and small, precise additions of HCl and NaOH to adjust the pH of each buffer aliquot.
-
-
Set up the Plate/Cuvettes:
-
To a microplate or series of cuvettes, add your imidazole probe at its final assay concentration to each of the different pH buffers.
-
Include a "buffer blank" for each pH point (buffer only, no probe).
-
-
Incubate and Read:
-
Incubate the plate under your standard assay conditions (temperature, time) to allow it to equilibrate.
-
Measure the fluorescence using the same instrument settings (gain, excitation/emission wavelengths) as your main experiment.
-
-
Analyze the Data:
-
Subtract the blank reading from the probe reading for each pH point.
-
Plot the background-subtracted fluorescence intensity (Y-axis) against the pH (X-axis).
-
The resulting curve will visually demonstrate the pH-sensitive range of your probe. You can fit this data to the Henderson-Hasselbalch equation to determine the apparent pKa of the probe in your system.[10][11]
-
Protocol 2: Buffer Capacity and Compound Effect Test
Objective: To select a buffer system that resists pH changes caused by your test compounds.
Methodology:
-
Select Candidate Buffers: Choose 2-3 buffers whose pKa values are close to your desired assay pH (see Table 1). For an assay at pH 7.4, good candidates would be HEPES and MOPS.[6][12]
-
Prepare Test Solutions: For each candidate buffer, prepare solutions at two different concentrations, for example, 25 mM and 100 mM.
-
Set up the Test Plate:
-
Aliquot the different buffer solutions into a microplate.
-
Measure the initial pH of each well using a micro-pH electrode.
-
-
Add Your Compound:
-
Add the highest concentration of your test compound (and its solvent, e.g., DMSO) that you will use in your main assay to the wells.
-
Include a "solvent only" control for each buffer condition.
-
-
Equilibrate and Measure Final pH:
-
Incubate for a short period (e.g., 15 minutes).
-
Measure the final pH of each well.
-
-
Analyze and Select:
-
Calculate the change in pH (ΔpH = Final pH - Initial pH) for each condition.
-
Select the buffer type and concentration that shows the smallest ΔpH upon addition of your compound. This is the most robust buffer system for your assay.
-
By systematically characterizing the pH sensitivity of your probe and validating the robustness of your buffer system, you can ensure that your fluorescence measurements reflect true molecular interactions rather than experimental artifacts. This diligence is a cornerstone of producing high-quality, reliable data in drug discovery and chemical biology.
References
- 1. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICT-based fluorescent probes for intracellular pH and biological species detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
- 6. 缓冲液参考中心 [sigmaaldrich.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Biological Buffers [staff.ustc.edu.cn]
- 9. carlroth.com [carlroth.com]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
stability issues of 2-(1H-Imidazol-2-yl)phenol in solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(1H-Imidazol-2-yl)phenol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered in solution-based experiments. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to ensure the integrity of their results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability a concern?
Answer: this compound is a heterocyclic compound featuring a phenol ring linked to an imidazole ring at the 2-position. This unique structure, which is a subject of interest for its photophysical and biological properties, also contains chemical motifs that are susceptible to degradation.[1][2] The primary stability concerns arise from two key structural features:
-
The Phenol Group: Phenolic compounds are prone to oxidation, especially under neutral to alkaline conditions (pH > 7).[3][4] The deprotonated form (phenoxide) is highly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.
-
The Imidazole Ring: The imidazole moiety can be susceptible to photo-oxidation and hydrolysis.[5][6][7] UV light exposure can trigger reactions with oxygen to form intermediates like endoperoxides, while aqueous environments, particularly at non-neutral pH, can promote hydrolytic ring cleavage.[5][8]
Understanding these intrinsic liabilities is the first step toward designing robust experiments.
Q2: What are the ideal storage conditions for a stock solution of this compound?
Answer: Proper storage is critical to maintaining the integrity of your stock solution. Based on the compound's chemical nature, we recommend the following conditions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF). | Minimizes the risk of hydrolysis of the imidazole ring.[6][7] |
| Temperature | -20°C or -80°C. | Reduces the rate of all potential degradation reactions.[9] |
| Atmosphere | Inert gas (Argon or Nitrogen). | Displaces oxygen, preventing oxidative degradation of the phenol ring. |
| Light | Amber vials or wrap in foil. | Protects against photo-oxidation, a known degradation pathway for imidazoles.[5] |
| Container | Tightly-sealed glass vials. | Prevents solvent evaporation and exposure to atmospheric moisture and oxygen.[10] |
For specific end-use applications, always refer to the manufacturer's safety data sheet (SDS).[10][11]
Q3: Which solvents should I avoid when preparing solutions for long-term storage?
Answer: While solubility is a key factor, solvent choice has a significant impact on stability.
-
Aqueous Buffers (especially pH > 7): Alkaline conditions deprotonate the phenolic hydroxyl group, making the molecule highly susceptible to oxidation.[3][4] This is often the fastest degradation pathway. If aqueous solutions are necessary, use freshly prepared, deoxygenated buffers at a slightly acidic pH (e.g., pH 4-6) and use them immediately.
-
Protic Solvents (e.g., Methanol, Ethanol): While many imidazole derivatives are soluble in alcohols, these solvents can participate in photochemical reactions and may not be ideal for long-term storage if light exposure is a risk.[12]
-
Chlorinated Solvents: Avoid solvents like dichloromethane or chloroform for long-term storage as they can contain acidic impurities that may catalyze degradation.
Part 2: Troubleshooting Guide
This section provides structured guidance for identifying and resolving specific experimental issues related to the instability of this compound.
Issue 1: My solution of this compound has turned yellow or brown.
Causality: Discoloration is a classic indicator of chemical degradation, most commonly oxidation. The phenol moiety is likely being oxidized to form quinone or poly-phenolic structures, which are highly conjugated and absorb visible light, appearing colored.[3][4] This process is significantly accelerated by:
-
High pH (≥ 7): Deprotonation of the phenol creates a phenoxide ion, which is rapidly oxidized.[13]
-
Presence of Oxygen: Dissolved molecular oxygen is the primary oxidizing agent.
-
Light Exposure: UV light can catalyze the formation of reactive oxygen species, accelerating oxidation.[5]
-
Trace Metal Contamination: Metal ions can act as catalysts for oxidation reactions.
Workflow: Investigating Solution Discoloration
Caption: Workflow for troubleshooting solution discoloration.
Resolution Protocol:
-
pH Verification: Use a calibrated pH meter to check the pH of your solution. If it is neutral or alkaline, this is the most likely cause.
-
Solvent and Buffer Preparation:
-
For aqueous applications, prepare a fresh buffer at a slightly acidic pH (e.g., 5.0). Degas the buffer thoroughly by sparging with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.
-
Alternatively, switch to a high-quality, anhydrous aprotic solvent like DMSO.
-
-
Controlled Preparation: Dissolve a fresh sample of solid this compound in the newly prepared, deoxygenated solvent. Work quickly and minimize exposure to ambient air.
-
Inert Atmosphere Storage: Dispense the solution into small, single-use aliquots in amber glass vials. Purge the headspace of each vial with nitrogen or argon before sealing tightly.
-
Storage: Store immediately at -20°C or below.
Issue 2: I am observing unexpected or changing peaks in my HPLC chromatogram.
Causality: The appearance of new peaks or changes in the relative area of the parent peak over time is a direct indication of degradation. The identity of the degradation products depends on the primary stressor (light, pH, oxygen).
-
Oxidation Products: Will likely be more polar than the parent compound and elute earlier on a reverse-phase HPLC column.
-
Photodegradation Products: Can be diverse, including products of imidazole ring rearrangement or oxidation.[5]
-
Hydrolysis Products: If the imidazole ring opens, it will result in significantly more polar, likely UV-inactive, species that may not be easily observed by UV detection.[6][7]
Table 2: Potential Degradation Products and Analytical Signatures
| Degradation Pathway | Potential Products | Expected HPLC-UV Change | Expected Mass Spec Change |
| Oxidation | Quinone-type species, hydroxylated derivatives. | New, more polar peaks (earlier elution). Changes in UV spectrum (new absorbance bands). | +16 Da (hydroxylation), +14 Da (quinone formation), or other oxidative adducts. |
| Photodegradation | Endoperoxides, rearranged isomers.[5] | Multiple new peaks with varying polarity. | +32 Da (endoperoxide), or same mass (isomers). |
| Hydrolysis | Ring-opened formylamino derivatives.[8] | Loss of parent peak area, potentially without new UV-active peaks. | New species with +18 Da (addition of water), though ionization may be poor. |
Protocol: Stability Assessment by HPLC-UV
This protocol provides a framework for systematically evaluating the stability of your compound under different conditions.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of potential degradants.
-
Detection: Diode Array Detector (DAD) to monitor multiple wavelengths and check for peak purity.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL stock solution in DMSO.
-
Create working solutions (~10 µg/mL) by diluting the stock into different stress condition buffers:
-
pH Stress: pH 3, pH 7, pH 9 aqueous buffers.
-
Oxidative Stress: 0.03% H₂O₂ in water.
-
Thermal Stress: Store solutions at 4°C, RT (25°C), and 40°C.
-
Photostability: Expose a solution to a controlled light source (ICH Q1B guidelines) alongside a foil-wrapped control.
-
-
-
Time-Point Analysis:
-
Inject a T=0 sample for each condition immediately after preparation.
-
Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours, and then weekly).
-
-
Data Analysis:
-
Calculate the percent remaining of the parent compound relative to the T=0 sample.
-
Integrate the peak areas of any new degradant peaks.
-
Use a DAD to compare the UV spectra of the parent peak and new peaks to identify potential structural similarities or differences.
-
Workflow: Investigating Chromatographic Instability
Caption: Workflow for investigating chromatographic instability.
Part 3: Mechanistic Overview of Degradation
A deeper understanding of the degradation mechanisms is essential for proactive experimental design.
Diagram: Key Degradation Pathways of this compound
Caption: Major degradation pathways for this compound.
This diagram illustrates that multiple stressors can lead to distinct degradation pathways. High pH and oxygen primarily drive the oxidation of the phenol ring, while UV light and oxygen can induce photo-oxidation of the imidazole moiety. Aqueous environments create the potential for hydrolysis. These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. aksci.com [aksci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. Syntheses, structures, and fluorescent properties of 2-(1H-imidazol-2-yl)phenols and their neutral Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reducing Background Fluorescence in Bioimaging
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Diagnosing the Source of High Background
High background fluorescence can obscure your specific signal, leading to misinterpreted results and compromising data quality. The first critical step is to identify the origin of this unwanted signal. This can be broadly categorized into two main areas: autofluorescence inherent to the sample and non-specific signal introduced during the experimental procedure.
FAQ: How do I determine if my high background is from autofluorescence or non-specific staining?
To distinguish between these sources, a systematic approach with proper controls is essential.
Step-by-Step Diagnostic Workflow:
-
Unstained Control: Prepare a sample that undergoes the entire preparation process (fixation, permeabilization, etc.) but is not treated with any primary or secondary antibodies or fluorescent probes.[1][2] Image this sample using the same settings as your fully stained samples. Any fluorescence detected here is autofluorescence .[3][4]
-
Secondary Antibody Only Control: This control includes the secondary antibody but omits the primary antibody. Fluorescence in this sample points to non-specific binding of the secondary antibody .[5]
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class and from the same host species as the primary antibody, but it is not specific to the target antigen.[3] Staining observed with an isotype control suggests non-specific binding of the primary antibody .
This diagnostic workflow can be visualized as follows:
References
- 1. Autofluorescence [jacksonimmuno.com]
- 2. jacksonimmuno.com [jacksonimmuno.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. azolifesciences.com [azolifesciences.com]
Technical Support Center: Optimizing Catalyst Efficiency in Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency of your synthetic routes.
Part 1: Foundational Knowledge - Catalyst & System Selection
This section addresses the critical decisions made before starting an experiment. The right choice of catalyst and reaction conditions is the first step in optimizing efficiency.
Q1: I am starting a new benzimidazole synthesis. Should I use a homogeneous or a heterogeneous catalyst?
A1: The choice between a homogeneous and heterogeneous catalyst is a fundamental decision that impacts reaction kinetics, product isolation, and overall process sustainability.
-
Homogeneous Catalysts , such as p-toluenesulfonic acid (p-TsOH), phosphoric acid, or Lewis acids like Erbium(III) triflate (Er(OTf)₃), are soluble in the reaction medium.[1][2] This often leads to high catalytic activity and milder reaction conditions due to excellent contact with reactants. However, the primary drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, which can complicate purification and prevent catalyst recycling.[3]
-
Heterogeneous Catalysts , such as metal nanoparticles supported on various materials (e.g., Au/TiO₂, Fe/ZrO₂, MgO@DFNS) or zeolites, exist in a different phase from the reaction mixture.[3][4][5][6] Their principal advantage is the ease of separation via simple filtration, which allows for straightforward catalyst recovery and reuse, aligning with green chemistry principles.[7] While mass transfer limitations can sometimes result in lower activity compared to their homogeneous counterparts, modern nanocatalysts often exhibit excellent performance.[8]
Recommendation: For initial exploratory work where maximizing yield under mild conditions is the priority, a homogeneous catalyst might be suitable. For developing scalable, environmentally friendly, and cost-effective processes, exploring heterogeneous catalysts is highly recommended.
Table 1: Comparison of Common Catalytic Systems for Benzimidazole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Key References |
| Homogeneous | p-TsOH, H₃PO₄, Er(OTf)₃, LaCl₃ | High activity, mild conditions, excellent reactant contact. | Difficult to separate from product, not typically recyclable, potential for product contamination. | [1][2][9][10] |
| Heterogeneous | CoOₓ@NC, Fe₂O₃, ZnO NPs, Au/TiO₂, Zeolites | Easily recoverable and reusable, simplified product purification, environmentally friendly. | Potential mass transfer limitations, may require higher temperatures, risk of metal leaching. | [3][6][7][11] |
Q2: How critical is solvent selection for catalyst efficiency?
A2: Solvent selection is paramount and can dramatically influence reaction rates and yields. Polar solvents like methanol and ethanol are often highly effective for the condensation reaction between an o-phenylenediamine and an aldehyde, as they can help stabilize charged intermediates in the catalytic cycle.[12][13] In some systems, cobalt (II) acetylacetone in methanol has been shown to give yields as high as 97%.[12]
However, the push towards greener synthesis has led to the development of highly efficient solvent-free protocols, often paired with heterogeneous catalysts or microwave irradiation.[11][14] These methods reduce environmental impact and can simplify workup procedures.
Recommendation: Start your optimization with a solvent screen that includes polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetonitrile, DMF), and non-polar solvents (e.g., toluene), in addition to a solvent-free condition.[5]
Part 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is structured as a direct, problem-solving guide for issues that arise during the experiment.
Q3: My reaction yield is consistently low. What are the most likely causes and how do I fix them?
A3: Low yield is a multifaceted problem. A systematic approach is required to identify the bottleneck.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps & Explanations:
-
Reactant Purity: o-Phenylenediamine is susceptible to air oxidation, which can lead to colored impurities and reduced yield. Ensure it is pure before use. Aldehydes can also oxidize to carboxylic acids.
-
Catalyst Loading: The optimal catalyst loading balances reaction rate and cost. For a Fe/ZrO₂ nanoparticle catalyst, a dose of 50 mg was found to be optimal, yielding 94% product.[4] Increasing the catalyst amount indefinitely does not always increase the yield and can sometimes introduce side reactions or complicate purification.
-
Temperature: Temperature has a significant effect. For a phosphoric acid-catalyzed synthesis, 50°C was found to be the optimal temperature, with higher temperatures leading to a decrease in yield.[1]
-
Solvent: As discussed in Q2, the solvent plays a critical role. A screen is essential. For instance, in certain systems, ethanol proves to be an excellent solvent choice.[5]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Excessively long reaction times can lead to the degradation of products or the formation of byproducts.
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: This is a classic selectivity challenge in benzimidazole synthesis when using aldehydes. The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the N-1 position of the newly formed benzimidazole ring.
Controlling Selectivity:
-
Catalyst Choice: The nature of the catalyst is crucial. Lewis acids like Erbium(III) triflate (Er(OTf)₃) have been shown to selectively produce 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used with a 1:2 ratio of diamine to aldehyde.[9] The catalyst is believed to better coordinate with electron-rich aldehydes, facilitating the second condensation step.[9]
-
Stoichiometry: The molar ratio of reactants is a key handle. To favor the 2-substituted product, a 1:1 or 1:1.1 ratio of o-phenylenediamine to aldehyde should be used.[9] To favor the 1,2-disubstituted product, an excess of the aldehyde (e.g., 1:2.2) is required.
-
Reactant Electronics: The electronic properties of the aldehyde play a significant role. Electron-rich aldehydes are more prone to form the double-condensation product, while electron-deficient aldehydes tend to yield the 2-monosubstituted benzimidazole under the same conditions.[9]
Q5: My heterogeneous catalyst is losing activity after a few cycles. What is happening and how can I prevent it?
A5: Loss of catalytic activity upon recycling is a common issue with heterogeneous catalysts. The primary causes are:
-
Leaching: Active metal species may detach from the support and dissolve into the reaction medium.
-
Sintering: Nanoparticles on the support can agglomerate at high temperatures, reducing the active surface area.
-
Fouling: The catalyst surface can be blocked by reaction byproducts, polymers, or carbonaceous deposits.
-
Structural Change: The support material itself may degrade under the reaction conditions.
Troubleshooting & Prevention:
-
Perform Leaching Tests: After filtering the catalyst, add fresh reactants to the filtrate and see if any further reaction occurs. If it does, leaching is a problem.
-
Characterize the Used Catalyst: Use techniques like TEM, XRD, and XPS to compare the fresh and used catalyst. This can reveal changes in particle size (sintering) or chemical state.
-
Optimize Reaction Conditions: Avoid excessively high temperatures to minimize sintering.
-
Washing/Regeneration: After each cycle, wash the catalyst thoroughly with a suitable solvent to remove adsorbed species. In some cases, a calcination step (controlled heating in air or inert gas) may be required to burn off organic residues.
-
Choose a Robust Support: The choice of support material is critical for catalyst stability. Materials like TiO₂, silica, and functionalized carbon are often chosen for their stability.[3][6]
Part 3: Advanced Optimization - Enhancing Efficiency with Modern Techniques
Q6: I have an optimized process but want to reduce reaction times further. Would microwave-assisted synthesis help?
A6: Absolutely. Microwave (MW)-assisted synthesis has emerged as a powerful tool in organic chemistry for dramatically reducing reaction times, often from hours to minutes.[15][16] The rapid heating provided by microwave irradiation can significantly accelerate reaction rates.
Many benzimidazole syntheses have been successfully adapted to microwave conditions, often with improved yields and under solvent-free "green" conditions.[14][17][18] For example, using Er(OTf)₃ as a catalyst, MW activation reduced the reaction time for synthesizing 1,2-disubstituted benzimidazoles from 60 minutes to just 5 minutes, while increasing the yield from 61% to over 99%.[15]
Simplified Catalytic Cycle Diagram
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed condensation of an o-phenylenediamine with an aldehyde.
Caption: Simplified catalytic cycle for benzimidazole synthesis.
Part 4: Key Experimental Protocols
Protocol 1: Green Synthesis of 2-Phenylbenzimidazole using a Heterogeneous Catalyst
This protocol is adapted from methodologies using recoverable catalysts and environmentally benign solvents.[5][19]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzaldehyde (1.05 mmol, 111.4 mg, 107 µL)
-
Engineered MgO@DFNS catalyst (10 wt% relative to o-phenylenediamine, ~11 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL) with magnetic stir bar
-
TLC plates (silica gel), Ethyl acetate/Hexane mobile phase
Procedure:
-
To a 25 mL round-bottom flask, add o-phenylenediamine (108.1 mg), ethanol (5 mL), and the MgO@DFNS catalyst (~11 mg).
-
Stir the suspension at room temperature for 5 minutes.
-
Add benzaldehyde (107 µL) dropwise to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress every 30 minutes using TLC (e.g., 3:7 Ethyl acetate/Hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, separate the heterogeneous catalyst by vacuum filtration, washing the catalyst with a small amount of fresh ethanol (2 x 2 mL).
-
The recovered catalyst can be dried in an oven and stored for reuse.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 2-phenyl-1H-benzimidazole.
References
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. sciforum.net [sciforum.net]
- 18. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Gree...: Ingenta Connect [ingentaconnect.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 2-(1H-Imidazol-2-yl)phenol as a Selective Fe³⁺ Sensor
For researchers and professionals in drug development and environmental monitoring, the precise and selective detection of ferric ions (Fe³⁺) is a critical task. Iron is a ubiquitous and essential element, yet its dysregulation is implicated in a range of pathological conditions, including neurodegenerative diseases and cancer, as well as in environmental contamination. This guide provides an in-depth, objective comparison and a detailed validation workflow for 2-(1H-Imidazol-2-yl)phenol, a promising fluorescent chemosensor for the selective detection of Fe³⁺. We will explore the underlying sensing mechanism, present a rigorous experimental protocol for its validation, and compare its performance against established alternatives.
The Rationale: Why Selective Fe³⁺ Sensing Matters
Iron's biological role is a double-edged sword. As a cofactor for numerous enzymes, it is vital for processes like oxygen transport and DNA synthesis.[1] However, excess labile iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress and cellular damage. Consequently, the development of sensitive and highly selective probes to monitor fluctuating Fe³⁺ levels in complex biological and environmental matrices is of paramount importance. Fluorescent chemosensors have emerged as a powerful tool due to their high sensitivity, operational simplicity, and potential for real-time imaging.[1]
Unveiling the Mechanism: How this compound Detects Fe³⁺
The efficacy of this compound as a sensor lies in its molecular architecture. The structure features a phenol ring linked to an imidazole moiety. This arrangement creates a pre-organized binding pocket with strategically positioned nitrogen and oxygen atoms, which are excellent ligands for metal ions.
The proposed sensing mechanism involves the chelation of Fe³⁺ by both the phenolic hydroxyl group and the nitrogen atom of the imidazole ring. This binding event perturbs the electronic properties of the molecule, leading to a distinct change in its fluorescence properties. For many similar phenol-imidazole compounds, this interaction results in fluorescence quenching.[2] This "turn-off" response is often attributed to mechanisms such as Chelation-Enhanced Quenching (CHEQ), where the paramagnetic nature of the Fe³⁺ ion promotes non-radiative decay pathways, or the disruption of an Excited-State Intramolecular Proton Transfer (ESIPT) process that is responsible for the native fluorescence of the probe.[3]
Performance Validation: A Step-by-Step Experimental Protocol
Trust in a sensor is built upon rigorous validation. The following protocol outlines the necessary steps to comprehensively evaluate the performance of this compound. This system is self-validating, as each step provides the necessary data to justify the subsequent analysis.
Materials and Instrumentation
-
Chemosensor: this compound
-
Metal Salts: High-purity chloride or nitrate salts of Fe³⁺, Fe²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺, Pb²⁺, Al³⁺, Cr³⁺.
-
Solvents: Spectroscopic grade solvent system (e.g., DMSO/water or Acetonitrile/HEPES buffer).[4][5]
-
Buffers: pH buffers ranging from 2 to 12.
-
Instrumentation: Fluorescence spectrophotometer, UV-Vis spectrophotometer, pH meter, high-precision balance.
Experimental Workflow
Detailed Methodologies
Part A: Preparation of Solutions [6]
-
Prepare a 1.0 mM stock solution of this compound in a suitable organic solvent like DMSO.
-
Prepare 1.0 mM stock solutions of each metal salt in deionized water.
-
For spectroscopic measurements, create a working solution of the sensor (e.g., 10 µM) in the desired mixed solvent system (e.g., HEPES buffer (10 mM, pH = 7.4)/CH₃CN (2:3, v/v)).[5]
Part B: Selectivity and Interference Study [1][7]
-
To separate cuvettes containing the 10 µM sensor solution, add a significant excess (e.g., 5-10 equivalents) of each potentially interfering metal ion.
-
Add 1 equivalent of Fe³⁺ to a separate cuvette as a positive control.
-
Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 1 minute).
-
Plot the fluorescence intensity at the emission maximum for each ion. The causality here is to demonstrate that only Fe³⁺ elicits a significant response, proving the sensor's specificity. A minimal response in the presence of other ions indicates high selectivity.
Part C: Fluorescence Titration and Sensitivity [4][6]
-
To a cuvette containing the 10 µM sensor solution, incrementally add small aliquots of the Fe³⁺ stock solution to achieve a concentration range from 0 to several equivalents.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺. This titration curve reveals the sensor's dynamic range and binding stoichiometry.
Part D: Limit of Detection (LOD) Calculation The LOD is a critical metric for trustworthiness, defining the lowest concentration that can be reliably distinguished from the blank.
-
Measure the fluorescence intensity of at least ten blank samples (10 µM sensor solution without any Fe³⁺).[8][9]
-
Calculate the standard deviation (σ) of these blank measurements.
-
From the initial linear portion of your Fe³⁺ titration curve, determine the slope (k) of the line.
-
Calculate the LOD using the internationally accepted formula: LOD = 3σ / k .[1][10] This formula is used because a signal three times the background noise is considered statistically significant.[8]
Comparative Analysis: this compound vs. The Field
A sensor's value is best understood in context. The following table compares the performance of this compound (with expected performance based on similar structures) against other prominent fluorescent Fe³⁺ sensors reported in the literature. This objective comparison allows researchers to make informed decisions based on their specific experimental needs.
| Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Medium | Reference |
| This compound | Fluorescence Quenching (CHEQ/ESIPT) | Expected in nM to low µM range | Aqueous/Organic Mix | This Guide |
| Rhodamine B-based (RhB-DCT) | "Turn-On" (Spirolactam opening) | 0.0521 µM (52.1 nM) | Aqueous/Organic Mix | [10] |
| Pyrene-based (APSB) | "Turn-On" (CHEF) | 1.95 nM | DMSO/Water | [4][6] |
| Carbon Dots (C-dots) | Fluorescence Quenching | 1.68 µM | Aqueous | [1] |
| Fe₃O₄@ZnO Nanoprobe | Fluorescence Quenching | 3 nM | Aqueous (PBS) | [11][12] |
| Rhodamine 6G-based (LXY) | "Turn-On" | 9.6 pM | Aqueous/Organic Mix | [5] |
| Metal-Organic Framework (HPU-1) | Fluorescence Quenching (Cation Exchange) | Low µM range | Aqueous | [13] |
This table demonstrates the diversity of available Fe³⁺ sensors. While some probes offer exceptionally low detection limits (e.g., LXY at 9.6 pM), their synthesis can be complex.[5] Others, like carbon dots, offer facile synthesis but may have higher LODs.[1] this compound represents a balance of straightforward synthesis with expected good sensitivity and selectivity, making it an attractive candidate for many applications.
Conclusion and Outlook
This guide establishes a comprehensive framework for validating this compound as a selective fluorescent sensor for Fe³⁺. By following the detailed experimental protocols and understanding the causality behind each step, researchers can generate robust, trustworthy data. The comparative analysis shows that while no single sensor is perfect for every application, this compound holds significant promise as a reliable tool due to its structural simplicity and strong chelating properties. Its performance, particularly its selectivity and sensitivity in physiologically relevant conditions, will ultimately determine its place in the expanding toolkit for iron detection in science and medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wasatchphotonics.com [wasatchphotonics.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Highly sensitive and selective fluorescent probe for Fe3+ and hazardous phenol compounds based on a water-stable Zn-based metal–organic framework in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantum Yields of Fluorescein Derivatives for Advanced Research
For Immediate Publication
SOUTH SAN FRANCISCO, CA – January 7, 2026 – In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is a critical determinant of experimental success and data integrity. For researchers, scientists, and drug development professionals, understanding the photophysical properties of these molecular probes is paramount. This guide provides an in-depth, objective comparison of the fluorescence quantum yields of several key fluorescein derivatives: Fluorescein Isothiocyanate (FITC), Oregon Green, and Alexa Fluor 488.
The Central Role of Quantum Yield in Fluorescence Applications
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a more efficient conversion of excitation light into a fluorescent signal, leading to brighter probes and enhanced sensitivity in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Comparative Analysis of Fluorescein Derivatives
Fluorescein and its derivatives are mainstays in biological imaging due to their bright green emission. However, not all fluorescein-based dyes are created equal. Modifications to the core fluorescein structure have led to the development of derivatives with improved photophysical characteristics.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Fluorescein | ~494 | ~518 | ~70,000 | ~0.92 in 0.1 M NaOH[1] | High quantum yield but susceptible to photobleaching and pH-dependent fluorescence.[2][3] |
| FITC | ~495 | ~519-525 | ~73,000-75,000 | ~0.5 - 0.92 | Amine-reactive derivative of fluorescein; photostability and pH sensitivity are significant considerations.[4] |
| Oregon Green 488 | ~496 | ~524 | ~70,000 | ~0.91 ± 0.05[5], 0.92 | Fluorinated analog of fluorescein with improved photostability and reduced pH sensitivity in the physiological range.[2][3] |
| Alexa Fluor 488 | ~496-499 | ~519-520 | ~71,000 | 0.92 | Superior photostability and pH insensitivity compared to fluorescein, making it a robust choice for quantitative imaging.[6][7] |
Key Insights:
-
Brightness: While all the compared dyes exhibit high quantum yields, Alexa Fluor 488 and Oregon Green 488 are generally considered brighter in practical applications due to their enhanced photostability and resistance to environmental quenching.
-
Photostability: Fluorescein and FITC are notoriously prone to photobleaching, which can lead to signal loss during prolonged or intense illumination.[7][8] Oregon Green and particularly Alexa Fluor 488 demonstrate significantly greater photostability, enabling more demanding imaging experiments like time-lapse and super-resolution microscopy.[2][3][7]
-
pH Sensitivity: The fluorescence of fluorescein is highly dependent on pH, with its intensity decreasing in acidic environments.[6] This can be a major drawback for live-cell imaging where intracellular pH can fluctuate. Oregon Green dyes are less sensitive to pH changes in the physiological range, and Alexa Fluor 488 is virtually insensitive to pH between 4 and 10, ensuring more reliable and quantifiable data.[6][9][10]
Factors Influencing Quantum Yield: A Deeper Dive
The quantum yield of a fluorophore is not an immutable property but is influenced by its molecular structure and its immediate environment.
Caption: Key intrinsic and extrinsic factors that modulate the fluorescence quantum yield of a fluorophore.
The enhanced performance of Oregon Green and Alexa Fluor 488 can be attributed to specific structural modifications. The introduction of fluorine atoms in Oregon Green dyes increases their photostability and lowers the pKa, reducing pH sensitivity. The sulfonated nature of Alexa Fluor dyes contributes to their high water solubility and reduced aggregation, which in turn helps maintain a high quantum yield and photostability.
Experimental Protocol: Relative Quantum Yield Determination
For researchers seeking to validate or compare the quantum yields of different fluorophores, the relative method is a widely accepted and accessible approach.
Caption: A streamlined workflow for determining the relative fluorescence quantum yield of a sample.
Step-by-Step Methodology:
-
Selection of a Standard: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For green-emitting dyes, fluorescein in 0.1 M NaOH (Φ = 0.92) is a common choice.[1]
-
Preparation of Solutions: Prepare stock solutions of both the sample and the standard in the same solvent. From these, create a series of dilutions. It is crucial that the absorbance of these solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear.
-
The quantum yield of the sample (Φ_x) can be calculated using the following equation:
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_x and η_st are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Conclusion: Selecting the Optimal Fluorescein Derivative
The choice of a fluorescein derivative should be guided by the specific demands of the experiment. While the parent fluorescein molecule offers high intrinsic brightness, its environmental sensitivity and poor photostability can compromise the reliability of quantitative and long-term imaging studies. For applications requiring robust, stable, and pH-insensitive fluorescence, Alexa Fluor 488 stands out as a superior choice. Oregon Green offers a significant improvement over fluorescein and is a cost-effective alternative to Alexa Fluor 488 for many applications. By carefully considering the quantum yield and other photophysical parameters, researchers can enhance the quality and reliability of their fluorescence-based data.
References
- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Alexa and Oregon Green dyes as fluorescence anisotropy probes for measuring protein-protein and protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to DFT and TD-DFT Studies for Validating Experimental Findings
Introduction: The Synergy of Silicon and Steel in Modern Research
In the landscape of contemporary scientific discovery, particularly within drug development and materials science, the convergence of experimental and computational methodologies has become indispensable. While laboratory experiments provide tangible, real-world data, they often yield results whose underlying mechanisms remain a "black box." This is where the power of quantum mechanical calculations, specifically Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), comes to the fore. These in silico techniques act as a computational microscope, allowing us to peer into the electronic structure of molecules and materials, thereby explaining, validating, and even predicting experimental outcomes.[1][2]
This guide is designed for researchers, scientists, and drug development professionals who seek to leverage this synergy. It moves beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and self-validating approach. We will explore how to rigorously compare computational results with experimental data, transforming DFT from a theoretical exercise into a powerful tool for practical validation.
Part 1: Understanding the Computational Toolkit
The Foundation: What is Density Functional Theory (DFT)?
At its core, DFT is a quantum mechanical method that simplifies the incredibly complex problem of solving the Schrödinger equation for a multi-electron system. Instead of dealing with the intricate wave function, DFT focuses on a more manageable property: the electron density (ρ).[3][4] The foundational Kohn-Sham equations provide a framework to determine the ground-state energy and electron density of a system, from which all other ground-state properties can be derived.[5] This approach offers an excellent balance between computational cost and accuracy, making it feasible to study large, biologically relevant molecules.[4][6]
The Art of the Functional
The accuracy of any DFT calculation hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons.[4] There is no universally perfect functional; the appropriate choice depends heavily on the system and the properties being investigated. Key classes include:
-
Local Density Approximation (LDA): The simplest form, treating the electron density as uniform.
-
Generalized Gradient Approximation (GGA): Improves upon LDA by considering the gradient of the electron density.
-
Hybrid Functionals (e.g., B3LYP, PBE0): These are often the workhorses of computational chemistry, mixing a portion of exact Hartree-Fock exchange with GGA functionals. They frequently provide a robust description of molecular geometries and energies.[7][8]
-
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97XD): These are particularly crucial for describing long-range interactions and certain types of electronic excitations, such as charge-transfer states, where many standard functionals may fail.[9]
The choice of functional is the single most critical parameter in a DFT study. It is often advisable to test a few functionals on a related model system where experimental data is well-established to benchmark performance before proceeding with the primary investigation.[6]
Into the Light: Time-Dependent DFT (TD-DFT) for Excited States
To validate experiments that probe how a molecule interacts with light (e.g., UV-Visible spectroscopy), we must move beyond the ground state. TD-DFT is the most widely used extension of DFT for calculating the properties of electronic excited states.[9] It allows for the calculation of vertical excitation energies (the energy required to promote an electron without changing the molecular geometry) and oscillator strengths (a measure of the probability of a given transition occurring).[10] This data can be used to simulate a theoretical absorption spectrum that can be directly compared with experimental results.[7][11]
Part 2: The Integrated Workflow: From Lab Bench to CPU Core
A trustworthy validation study follows a logical, self-verifying workflow. The objective is not merely to match numbers, but to build a computational model that accurately reflects the physical reality of the experiment, thereby providing deeper insight.
Step-by-Step Methodology
-
Establish the Experimental Benchmark: The foundation of any validation study is accurate and high-quality experimental data. For spectroscopic validation, this means a well-resolved spectrum from a purified sample, with all experimental conditions (solvent, temperature, pH) meticulously recorded.
-
Computational Model Setup:
-
Structure Input: Begin with a reasonable 3D structure of the molecule, often from crystallographic data or built using molecular modeling software.
-
Geometry Optimization (DFT): This is the most critical computational step. The goal is to find the lowest-energy conformation of the molecule in its electronic ground state. This is an iterative process where the forces on each atom are calculated and the geometry is adjusted until a stationary point on the potential energy surface is found.
-
Causality: All subsequent property calculations depend on an accurately optimized geometry. An incorrect structure will invariably lead to incorrect simulated properties.
-
-
Frequency Calculation (DFT): After optimization, a frequency calculation should be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
-
-
Simulating the Observable:
-
For UV-Vis Spectra (TD-DFT): Using the optimized ground-state geometry, a TD-DFT calculation is performed.[12] This computes the vertical excitation energies and their corresponding oscillator strengths. To accurately compare with solution-phase experiments, a solvent model is crucial. The Polarizable Continuum Model (PCM) is a widely used and effective implicit solvent model.[13][14]
-
For NMR Spectra (DFT): Nuclear magnetic shielding tensors are calculated for the optimized geometry, typically using the Gauge-Independent Atomic Orbital (GIAO) method.[13] The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them against a calculated standard (e.g., tetramethylsilane, TMS).
-
-
Analysis and Comparison:
-
Qualitative Assessment: Does the simulated spectrum reproduce the key features of the experimental one? For a UV-Vis spectrum, this means matching the number and relative positions of the main absorption bands. For an NMR spectrum, it's about the pattern and relative ordering of signals.
-
Quantitative Assessment: How close are the calculated values to the experimental ones? It is unrealistic to expect a perfect match due to inherent approximations in the functional, basis set limitations, and environmental effects not perfectly captured by the model.[15][16] The goal is to achieve a strong linear correlation.
-
Interpreting Discrepancies: Deviations are not failures; they are learning opportunities. A systematic over- or under-estimation of excitation energies, for example, might be correctable with a different functional or by applying a scaling factor.[17] Significant, non-systematic errors may suggest the computational model is missing a key piece of physics (e.g., a specific solute-solvent interaction, conformational isomers) or that the experimental assignment is incorrect.
-
Part 3: Case Study - Probing the Photophysics of a Novel Photosensitizer
Let's consider a practical application in drug development: characterizing a new photosensitizer for photodynamic therapy. The experimental team has synthesized the molecule and recorded its UV-Vis absorption spectrum in dimethyl sulfoxide (DMSO), finding a strong absorption peak at 415 nm. They need to understand the electronic origin of this peak to optimize the molecule's properties.
Experimental Protocol: UV-Vis Spectroscopy
-
A stock solution of the photosensitizer is prepared in spectroscopic-grade DMSO.
-
The solution is diluted to a concentration within the linear range of the spectrophotometer (typically ~10⁻⁵ M).
-
The absorption spectrum is recorded from 200 to 800 nm using a dual-beam UV-Vis spectrophotometer, with a DMSO-filled cuvette as the reference.
-
The wavelength of maximum absorbance (λ_max) is identified.
Computational Protocol: TD-DFT Simulation
-
Geometry Optimization: The molecule is built in silico. A ground-state geometry optimization is performed using the B3LYP functional and the 6-31G(d) basis set.
-
Excited State Calculation: A TD-DFT calculation is run on the optimized geometry using the CAM-B3LYP functional (chosen for its better handling of potential charge-transfer states) and the larger 6-311+G(d,p) basis set. The PCM is applied to model the effects of the DMSO solvent.
-
Data Analysis: The output file is analyzed to identify the calculated electronic transitions. The transition with the largest oscillator strength is sought.
Comparative Data Analysis
The results are summarized in the table below:
| Parameter | Experimental Value | Calculated Value (TD-DFT) |
| λ_max | 415 nm | 408 nm |
| Excitation Energy | 2.99 eV | 3.04 eV |
| Oscillator Strength | - | 0.85 |
| Primary Orbital Contribution | - | HOMO → LUMO (95%) |
The excellent agreement between the experimental (415 nm) and calculated (408 nm) λ_max provides strong validation for the computational model. More importantly, the calculation reveals that this absorption band is almost entirely due to the HOMO→LUMO electronic transition. By visualizing these orbitals, the researchers can confirm that this transition corresponds to a π→π* excitation localized on the molecule's conjugated core, a critical insight for understanding its photosensitizing activity.
Part 4: Scientific Integrity and Best Practices
-
Trustworthiness Through Transparency: Every computational study must be fully reproducible. Always report the software used (e.g., Gaussian, ORCA, Quantum Espresso), the exact functional, basis set, solvent model, and any other relevant computational parameters.[18][19][20]
-
Expertise in Context: Do not treat computational chemistry as a black box. Understand the limitations of your chosen methods. For example, standard TD-DFT can struggle with describing double excitations or states with significant charge-transfer character.[9] Recognizing these potential pitfalls is key to designing a robust study.
-
Authoritative Grounding: The ultimate authority is the experiment. Computational results that deviate significantly from reliable experimental data must be scrutinized.[16] The goal is a synergistic relationship where theory explains experiment, and experiment benchmarks theory.
Conclusion
Density Functional Theory and Time-Dependent DFT are not mere theoretical curiosities; they are essential, practical tools in the modern researcher's arsenal. When applied with rigor and a clear understanding of their principles and limitations, they provide unparalleled insight into the molecular world. By following a structured, self-validating workflow that directly compares and correlates computational predictions with high-quality experimental data, scientists can move beyond simple observation to a profound understanding of the systems they study. This synergy between the experimental bench and the computational model is the hallmark of innovative research and a catalyst for accelerated discovery in drug development and beyond.
References
- 1. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Imidazole Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of imidazole-containing compounds is a cornerstone of pharmaceutical quality control. The integrity of analytical data underpins product safety and efficacy. This guide provides an in-depth, experience-driven comparison of analytical methodologies for imidazole characterization, focusing on the critical process of cross-validation to ensure consistency and reliability of results between different laboratories or methods.
The Imperative of Rigorous Method Validation in Imidazole Analysis
Imidazole and its derivatives are integral to numerous active pharmaceutical ingredients (APIs).[1] Their accurate quantification and impurity profiling are non-negotiable regulatory requirements. Analytical method validation provides documented evidence that a method is fit for its intended purpose.[2][3] However, in a globalized pharmaceutical landscape, it's common for analytical testing to be transferred between research and development, quality control, and contract manufacturing sites. This is where cross-validation becomes paramount.
Cross-validation is the systematic process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or on different equipment.[4] It is a critical component of analytical method transfer, ensuring that the receiving laboratory can perform the method with the same level of proficiency as the originating laboratory.[5][6] This guide will delve into the practical application of these principles, comparing two robust methods for the characterization of a common imidazole derivative, clotrimazole.
Analytical Techniques for Imidazole Characterization: A Comparative Overview
Several analytical techniques are employed for the determination of imidazole compounds, each with distinct advantages.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds in various matrices.[1] Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is another powerful tool, particularly for volatile and semi-volatile imidazoles.[7][8] Other techniques include UV-Vis Spectroscopy for quantification and Mass Spectrometry for impurity profiling and structural elucidation.[9][10][11]
The choice between methods often depends on the analyte's properties, the sample matrix, and the intended purpose of the analysis. For instance, HPLC is well-suited for non-volatile and thermally labile compounds, while GC excels with volatile compounds.[12][13]
The Cross-Validation Workflow: A Step-by-Step Approach
A successful cross-validation study is built on a well-defined protocol that outlines the scope, responsibilities, experimental design, and acceptance criteria.[5][14] The process ensures that both the transferring and receiving units are aligned on the objectives and execution of the study.[6]
Caption: A generalized workflow for the cross-validation of an analytical method.
The core of the cross-validation process involves a comparative analysis of key validation parameters as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[2][15][16] These parameters ensure the method's performance characteristics are well-understood and reproducible.
Caption: Interrelationship of key validation parameters for assay and impurity methods.
Comparative Case Study: Clotrimazole Assay
To illustrate the cross-validation process, we will compare two common analytical methods for the quantification of clotrimazole in a pharmaceutical cream formulation: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocols
Method 1: RP-HPLC-UV Assay for Clotrimazole
This method is adapted from established procedures for imidazole antimycotics.[1][17]
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to 10 mg of clotrimazole into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate for 15 minutes to dissolve the clotrimazole.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (65:35 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Column Temperature: 30 °C
-
Method 2: GC-FID Assay for Clotrimazole
This method is based on general principles for the GC analysis of imidazoles.[7]
-
Sample Preparation:
-
Accurately weigh a portion of the cream equivalent to 10 mg of clotrimazole into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes to disperse the cream.
-
Add 5 mL of hexane and vortex for another 2 minutes to extract the clotrimazole.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 10 mL of ethyl acetate.
-
Transfer a portion to a GC vial.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Program: 150 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless)
-
Cross-Validation Data Comparison
The following tables present hypothetical cross-validation data from a transferring laboratory (TL) and a receiving laboratory (RL) for both methods.
Table 1: Cross-Validation Results for RP-HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Transferring Lab (TL) Results | Receiving Lab (RL) Results | Pass/Fail |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% | 100.2% | Pass |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 2.0% | 0.8% | 1.1% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.2% | 1.5% | Pass |
| Specificity | No interference at analyte RT | No interference | No interference | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9992 | Pass |
Table 2: Cross-Validation Results for GC-FID Method
| Validation Parameter | Acceptance Criteria | Transferring Lab (TL) Results | Receiving Lab (RL) Results | Pass/Fail |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.1% | 100.5% | Pass |
| Precision (RSD%) | ||||
| - Repeatability | ≤ 2.0% | 1.3% | 1.6% | Pass |
| - Intermediate Precision | ≤ 2.0% | 1.7% | 1.9% | Pass |
| Specificity | No interference at analyte RT | No interference | No interference | Pass |
| Linearity (r²) | ≥ 0.995 | 0.9989 | 0.9975 | Pass |
Interpretation of Results
Both the RP-HPLC-UV and GC-FID methods successfully met the pre-defined acceptance criteria during the cross-validation exercise. The receiving laboratory demonstrated its ability to reproduce the performance of both methods as established by the transferring laboratory.
-
RP-HPLC-UV: This method generally shows slightly better precision and a higher correlation coefficient for linearity. It is often the preferred method for non-volatile compounds like clotrimazole due to its robustness and the avoidance of high temperatures that could potentially degrade the analyte.[12][18]
-
GC-FID: While also providing accurate and precise results, the sample preparation for the GC method is more complex, involving a liquid-liquid extraction and evaporation step. This can introduce more variability. However, GC can offer higher sensitivity for certain compounds and is invaluable for analyzing volatile impurities.[7][13]
Conclusion: Ensuring Data Integrity Across the Product Lifecycle
The cross-validation of analytical methods is a critical practice in the pharmaceutical industry to ensure consistent and reliable data for imidazole characterization.[4] By adhering to a structured protocol and predefined acceptance criteria based on ICH guidelines, companies can confidently transfer analytical methods between sites.[5][14]
The choice between analytical techniques like HPLC and GC will depend on the specific application, but both can be robustly validated and cross-validated to ensure data integrity.[7][17] Ultimately, a successful cross-validation exercise provides the necessary assurance that the analytical method will perform as intended, regardless of where it is executed, thereby safeguarding product quality and patient safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 6. pharmabeginers.com [pharmabeginers.com]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. How does imidazole affect my quantitation of protein? [qiagen.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 13. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 14. who.int [who.int]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. jordilabs.com [jordilabs.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to Imidazole-Based Sensors for Metal Ion Detection
To our fellow researchers, scientists, and professionals in drug development, this guide offers an in-depth comparison of imidazole-based chemosensors for the detection of various metal ions. The unique electronic and coordinating properties of the imidazole moiety make it a versatile platform for designing highly selective and sensitive sensors.[1][2][3] This document provides a comparative analysis of their performance, supported by experimental data from recent literature, and includes detailed protocols to facilitate your own investigations.
The Imidazole Scaffold: A Privileged Structure in Metal Ion Sensing
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental building block in biological systems (e.g., the amino acid histidine) and has emerged as a highly promising candidate for the construction of chemosensors.[3] Its versatile coordination chemistry allows for the design of sensors that can selectively bind to specific metal ions.[1][2] The two nitrogen atoms in the imidazole ring can act as recognition sites, enabling the development of fluorescent and colorimetric sensors through the integration of other functional groups.[1] Upon binding with a metal ion, the photophysical properties of the sensor molecule are altered, resulting in a detectable signal such as a change in color or fluorescence intensity.[2]
General Sensing Mechanism
The fundamental principle behind many imidazole-based sensors is the coordination of the metal ion with the nitrogen atoms of the imidazole ring, often supplemented by other nearby donor atoms (e.g., from a phenol or Schiff base moiety). This binding event modulates the electronic properties of the molecule, leading to a change in its spectroscopic signature. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Caption: General mechanism of metal ion detection by an imidazole-based sensor.
Performance Comparison Across Different Metal Ions
The efficacy of an imidazole-based sensor is primarily judged by its selectivity (ability to detect a specific ion in the presence of others) and sensitivity (the lowest concentration of the ion it can detect, or its limit of detection - LOD). The following table summarizes the performance of several recently developed imidazole-based sensors for various metal ions.
| Target Ion | Sensor Name/Type | Detection Limit (LOD) | Technique | Key Features | Source |
| Cu²⁺ | TS and AS | 0.05 µM and 0.50 µM | Spectrophotometric | High sensitivity, lower than US EPA limit for drinking water.[4][5] | --INVALID-LINK--[5] |
| Cu²⁺ | SP26 | 381 pM | Fluorescence | High selectivity and rapid response.[6] | --INVALID-LINK-- |
| Fe³⁺ | Imidazole Derivative | Not specified | Fluorescence | High selectivity and sensitivity with a "turn-off" mechanism.[7] | --INVALID-LINK--[7] |
| Fe³⁺ | PDA-Im | 9 µM | Colorimetric & Fluorescence | "Turn-on" fluorescence and blue-to-red color change.[8] | --INVALID-LINK-- |
| Al³⁺ | WYW | 82 nM | Fluorescence | "Turn-on" sensor with high selectivity.[9] | --INVALID-LINK--[9] |
| Al³⁺ | NPDI | 72.5 nM | Fluorescence | Fluorescence enhancement and significant emission color change.[10] | --INVALID-LINK--[10] |
| Hg²⁺ | Probe 5 | 5.3 nM | Colorimetric & Fluorimetric | "Turn-off" fluorescence with a distinct color change.[11] | --INVALID-LINK--[11] |
| Zn²⁺ | Isoindole-imidazole Schiff base | 0.073 µM | Fluorescence | "Turn-on" response with a 19-fold fluorescence enhancement.[12] | --INVALID-LINK--[12] |
| Zn²⁺ | Diarylethene with imidazole | 6.12 nM | Fluorescence | "Turn-on" fluorescence with a 26-fold intensity enhancement.[13] | --INVALID-LINK--[13] |
| Pb²⁺ & Cd²⁺ | ZIF-67/rGO | 5 ppb (Pb²⁺), 2.93 ppb (Cd²⁺) | Electrochemical | Simultaneous detection with good specificity.[14] | --INVALID-LINK-- |
In-Depth Analysis of Sensor Performance
Copper (Cu²⁺) Detection
Imidazole derivatives have proven to be excellent chemosensors for Cu²⁺ due to the strong coordination affinity between copper and the nitrogen atoms of the imidazole ring.[1][2] For instance, the fluorescent sensors TS and AS demonstrated high sensitivity for Cu²⁺ in aqueous solutions, with detection limits well below the permissible level in drinking water as defined by the US EPA.[4][5] The sensing mechanism involves the formation of a dative covalent bond between the sensor and Cu²⁺, leading to alterations in the absorption and fluorescence spectra.[4]
Iron (Fe³⁺) Detection
Several imidazole-based sensors have been developed for the selective detection of Fe³⁺. A novel fluorescent sensor exhibited high selectivity and sensitivity, operating via a "turn-off" mechanism where the fluorescence is quenched upon binding to Fe³⁺.[7] Another approach utilizes an imidazole-functionalized polydiacetylene (PDA-Im) that shows both a colorimetric change (blue-to-red) and a "turn-on" fluorescence response to Fe³⁺.[8]
Aluminum (Al³⁺) Detection
"Turn-on" fluorescent sensors for Al³⁺ are particularly valuable as they provide a clear positive signal against a dark background. The imidazo[2,1-b]thiazole Schiff base sensor, WYW, demonstrates high selectivity for Al³⁺ over other metal ions, with a significant enhancement in fluorescence attributed to the inhibition of PET and ESIPT processes upon Al³⁺ binding.[9] Similarly, the diphenyl imidazole-based sensor, NPDI, shows a notable fluorescence enhancement in the presence of Al³⁺.[10]
Mercury (Hg²⁺) Detection
Given the high toxicity of mercury, sensitive and selective detection methods are crucial. An imidazole-based fluorescent probe was developed for Hg²⁺ detection with both colorimetric and fluorimetric responses.[11] This "turn-off" sensor exhibits a significant color change from strong cyan-blue to weak blue and can detect Hg²⁺ at nanomolar concentrations.[11]
Zinc (Zn²⁺) Detection
Fluorescent chemosensors for Zn²⁺ have garnered considerable attention due to the biological importance of this ion.[15] An isoindole-imidazole containing a Schiff base sensor was designed for the highly selective and sensitive detection of Zn²⁺ through a "turn-on" fluorescence response.[12] Another highly sensitive sensor based on diarylethene with an imidazole unit also displays a "turn-on" fluorescence and a colorimetric response to Zn²⁺.[13]
Experimental Protocol: A Representative Imidazole-Based Sensor
This section provides a generalized, step-by-step methodology for the synthesis and application of a fluorescent imidazole-based sensor for metal ion detection, based on common procedures found in the literature.[2][11][16][17]
Synthesis of a Triphenylimidazole-based Sensor
The Debus-Radziszewski reaction is a common method for synthesizing substituted imidazoles.[2][16]
-
Reaction Setup: In a round-bottom flask, dissolve benzil (2 mmol), a substituted aldehyde (e.g., 4-formylbenzoic acid, 1 mmol), and ammonium acetate (4 mmol) in glacial acetic acid or ethanol (15-20 mL).[16]
-
Reflux: Heat the reaction mixture to reflux (approximately 80-120 °C) with constant stirring for 12-24 hours.[2][16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure sensor compound.
-
Characterization: Confirm the structure of the synthesized sensor using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[16]
Metal Ion Sensing Experiment
-
Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1x10⁻³ M) in a suitable solvent like acetonitrile or a mixture of an organic solvent and water.[2] Prepare stock solutions of various metal ion salts (e.g., 1x10⁻² M) in deionized water.
-
Working Solutions: Prepare a dilute working solution of the sensor (e.g., 1x10⁻⁵ M) from the stock solution.[2]
-
Spectroscopic Measurements:
-
Record the initial UV-Vis absorption and fluorescence emission spectra of the sensor's working solution.
-
To test for selectivity, add a specific amount (e.g., 5-10 equivalents) of different metal ion solutions to separate cuvettes containing the sensor solution and record the changes in the spectra.[2]
-
For sensitivity determination (titration), incrementally add small aliquots of the target metal ion solution to the sensor solution and record the spectral changes after each addition.
-
-
Data Analysis: Plot the change in absorbance or fluorescence intensity against the concentration of the added metal ion. The detection limit can be calculated using the 3σ/k method, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve.
Caption: A typical experimental workflow for synthesizing and evaluating an imidazole-based metal ion sensor.
Concluding Remarks for the Field Scientist
Imidazole-based chemosensors offer a powerful and adaptable toolkit for the detection of a wide range of metal ions. Their performance, particularly in terms of selectivity and sensitivity, can be finely tuned through synthetic modifications of the imidazole core and the appended functionalities. The choice between a "turn-on" or "turn-off" sensor, or a colorimetric versus a fluorometric approach, will depend on the specific application, whether it be environmental monitoring, cellular imaging, or diagnostic assays. The experimental protocols outlined in this guide, along with the comparative performance data, are intended to provide a solid foundation for researchers to build upon in their pursuit of novel and more efficient metal ion sensors.
References
- 1. seejph.com [seejph.com]
- 2. seejph.com [seejph.com]
- 3. A Captivating Review on Organic Chemosensors with Imidazole Core for Cation and Anion Detection | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. seejph.com [seejph.com]
- 6. An imidazole-based fluorescent sensor for selective detection of Cu 2+ and BF 3 with environmental applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00021A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diphenyl imidazole-based fluorescent chemosensor for Al3+ and its Al3+ complex toward water detection in food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00146F [pubs.rsc.org]
- 12. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly sensitive fluorescent sensor for Zn2+ based on diarylethene with an imidazole unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of Lead and Cadmium using a composite of Zeolite Imidazole Framework and Reduced Graphene Oxide (ZIF-67/rGO) via electrochemical approach [eeer.org]
- 15. Fluorescent chemosensors for Zn2+ - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Antifungal Activity of Novel Imidazole Derivatives
In the persistent battle against fungal infections, the development of novel antifungal agents is paramount. The imidazole class of compounds has long been a cornerstone of antifungal therapy, and the exploration of new derivatives promises enhanced efficacy, broader spectrums of activity, and improved safety profiles.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of new imidazole derivatives, offering a comparative analysis of their antifungal activity against established standards. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a model for data interpretation, all grounded in scientific integrity and established methodologies.
The Rationale for Benchmarking Novel Imidazole Derivatives
Imidazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This disruption of ergosterol synthesis leads to a cascade of downstream effects, including altered membrane permeability and, ultimately, fungal cell death.[4][6] While existing imidazoles are effective, the rise of antifungal resistance and the need for agents with better therapeutic indices necessitate the development of new derivatives.[7] Rigorous benchmarking is crucial to identify candidates with superior potency, reduced host toxicity, and activity against resistant fungal strains.
Caption: A generalized workflow for the preclinical evaluation of novel antifungal compounds.
In Vitro Antifungal Susceptibility Testing
The cornerstone of benchmarking antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[8] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.[9][10][11][12]
This protocol is designed for testing the susceptibility of yeast species, such as Candida albicans, to novel imidazole derivatives.
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of the new imidazole derivatives and standard antifungal agents (e.g., fluconazole, ketoconazole) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[8]
-
Comparative In Vitro Activity Data
The following table presents hypothetical but realistic MIC data for three new imidazole derivatives (IMD-1, IMD-2, and IMD-3) compared to the standard antifungal drugs, fluconazole and ketoconazole, against a panel of clinically relevant fungal pathogens.
| Fungal Species | IMD-1 (µg/mL) | IMD-2 (µg/mL) | IMD-3 (µg/mL) | Fluconazole (µg/mL) | Ketoconazole (µg/mL) |
| Candida albicans (ATCC 90028) | 0.25 | 0.5 | 1 | 2 | 0.5 |
| Candida glabrata (ATCC 90030) | 1 | 2 | 4 | 16 | 2 |
| Candida krusei (ATCC 6258) | 2 | 4 | 8 | 64 | 4 |
| Aspergillus fumigatus (ATCC 204305) | 4 | 8 | 16 | >64 | 8 |
| Cryptococcus neoformans (ATCC 90112) | 0.5 | 1 | 2 | 4 | 1 |
Interpretation of Data: In this hypothetical scenario, IMD-1 demonstrates superior activity against Candida species compared to fluconazole and comparable or slightly better activity than ketoconazole. All new derivatives show limited activity against Aspergillus fumigatus.
References
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. EUCAST: Fungi (AFST) [eucast.org]
- 11. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
A Comparative Guide to Assessing the Cytotoxicity of Imidazole Compounds in Normal vs. Cancer Cell Lines
Introduction: The Therapeutic Promise of Imidazole Scaffolds
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural properties, including stability, water solubility, and hydrogen bonding capability, make it a versatile scaffold for designing novel therapeutic agents.[1] In the realm of oncology, imidazole derivatives have emerged as a promising class of compounds with a wide range of anticancer effects.[1][2] These effects are often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as enzymes, DNA, and microtubules.[1][3] The ultimate goal in cancer therapy is to achieve selective cytotoxicity, meaning the compound is highly toxic to cancer cells while sparing healthy, normal cells. This guide provides a comprehensive framework for assessing the differential cytotoxicity of novel imidazole-based compounds, detailing the experimental workflows and the scientific rationale behind them.
The Principle of Selective Cytotoxicity: Why Cancer Cells are Different
The selective action of many anticancer agents hinges on the fundamental differences between cancer and normal cells. Cancer cells often exhibit higher metabolic rates and are more vulnerable to oxidative stress.[1] Some imidazole derivatives capitalize on this by increasing intracellular levels of reactive oxygen species (ROS), pushing cancer cells over the edge into apoptosis (programmed cell death).[1][4] Furthermore, the molecular machinery of cancer cells, such as specific kinases or DNA repair mechanisms, can be uniquely targeted by imidazole compounds, leading to cell cycle arrest and apoptosis.[3][5][6] Therefore, a critical aspect of preclinical evaluation is to quantify this therapeutic window—the concentration range where the compound effectively kills cancer cells with minimal impact on normal cells.
Experimental Workflow for Assessing Differential Cytotoxicity
A robust assessment of selective cytotoxicity involves a multi-tiered approach, starting with broad screening assays and progressing to more detailed mechanistic studies. This workflow ensures a thorough characterization of the imidazole compound's biological activity.
Caption: A typical experimental workflow for assessing the cytotoxicity of imidazole compounds.
Phase 1: Initial Viability Screening Using the MTT Assay
The initial step is to determine the concentration of the imidazole compound that inhibits the growth of a panel of cancer cell lines and, crucially, a selection of normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this screening.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.[7][8] It is based on the principle that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed both cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of the imidazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Comparative IC50 Values
The IC50 values for the imidazole compound across different cell lines should be summarized in a table for easy comparison. The selectivity index (SI) is then calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
| Imidazole Compound | Cancer Cell Line A (IC50, µM) | Cancer Cell Line B (IC50, µM) | Normal Cell Line C (IC50, µM) | Selectivity Index (C/A) | Selectivity Index (C/B) |
| Compound X | 5.2 | 8.1 | > 100 | > 19.2 | > 12.3 |
| Compound Y | 12.5 | 15.3 | 25.0 | 2.0 | 1.6 |
| Cisplatin (Control) | 2.8 | 3.5 | 10.2 | 3.6 | 2.9 |
Hypothetical data for illustrative purposes.
Phase 2: Confirmation of Cytotoxicity and Elucidation of Cell Death Mechanism
While the MTT assay provides a measure of cell viability, it does not directly distinguish between different modes of cell death. Therefore, it is essential to employ assays that can differentiate between apoptosis and necrosis.
Lactate Dehydrogenase (LDH) Release Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12] An increase in LDH activity in the culture supernatant is indicative of cell lysis, a hallmark of necrosis.[12][13]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][17] This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[17]
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with the imidazole compound at its IC50 concentration for an appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation.
-
Washing: Wash the cells with cold PBS.[17]
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[15][17]
-
Analysis: Add more binding buffer and analyze the cells by flow cytometry as soon as possible.[15]
Caption: Differentiation of cell populations using Annexin V/PI staining.
Caspase-3/7 Activity Assay: Confirming the Apoptotic Pathway
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[18] Caspase-3 and -7 are key executioner caspases.[19] Assays that measure the activity of these enzymes provide strong evidence for apoptosis induction.[19][20] These assays often utilize a substrate that, when cleaved by caspase-3/7, releases a fluorescent or luminescent signal.[19]
Phase 3: Delving into the Mechanism of Action
Understanding how an imidazole compound selectively induces apoptosis in cancer cells is crucial for its development as a therapeutic agent. One common mechanism is the induction of oxidative stress.
Reactive Oxygen Species (ROS) Production Assay
Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS induction.[21] Several fluorescent probes, such as CellROX® Green or Amplex UltraRed, can be used to measure intracellular ROS levels.[22][23] An increase in fluorescence intensity upon treatment with the imidazole compound indicates an elevation in ROS production.[22]
Signaling Pathway Analysis
The induction of apoptosis by imidazole compounds is often mediated through specific signaling pathways. For instance, some derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, or modulate the activity of key signaling proteins like those in the MAP kinase pathway.[3][4][5] Western blotting can be employed to investigate the expression and phosphorylation status of proteins involved in these pathways.
Caption: A simplified signaling pathway for ROS-induced apoptosis by an imidazole compound.
Conclusion: A Pathway to Selective Cancer Therapeutics
The systematic evaluation of the cytotoxicity of novel imidazole compounds is a critical step in the drug discovery process. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can identify compounds with high selectivity for cancer cells. This multi-faceted approach, grounded in robust experimental design and a thorough understanding of the underlying cellular mechanisms, provides the necessary data to advance promising imidazole derivatives toward clinical development. The ultimate aim is to translate the chemical versatility of the imidazole scaffold into effective and safe cancer therapies.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 20. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 21. ROS as a novel indicator to predict anticancer drug efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Induction of oxidative stress by anticancer drugs in the presence and absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sarlgauthieralexandre.fr [sarlgauthieralexandre.fr]
A Senior Application Scientist's Guide to Computational Analysis of Binding Affinity for Target Validation
In the intricate process of drug discovery, the validation of a biological target is a critical initial step that significantly influences the trajectory and success of a program.[1][2] A key aspect of this validation is the quantitative assessment of the binding affinity between a potential drug molecule and its intended target.[3] Computational methods have emerged as indispensable tools in this endeavor, offering a cost-effective and rapid means to predict and analyze these interactions, thereby guiding the prioritization of targets and lead compounds.[4][5] This guide provides an in-depth comparison of prevalent computational methodologies for determining binding affinity, grounded in scientific principles and practical application for researchers, scientists, and drug development professionals.
The Central Role of Binding Affinity in Target Validation
Binding affinity, often quantified by the dissociation constant (Kd) or inhibition constant (Ki), describes the strength of the interaction between a ligand and its protein target.[3] A high binding affinity is often a prerequisite for a drug's efficacy, as it indicates that the molecule can effectively bind to its target at physiologically relevant concentrations.[6] In the context of target validation, a potent and selective small molecule binder can serve as a chemical probe to elucidate the biological function of a target and its role in disease pathology.[7][8] Computational prediction of binding affinity allows for the virtual screening of large compound libraries and the rational design of molecules with desired binding characteristics, thus accelerating the identification of such probes.[4][9]
A Comparative Overview of Computational Methodologies
The computational landscape for binding affinity prediction is diverse, with methods ranging from rapid, qualitative assessments to rigorous, computationally intensive calculations. The choice of method is often a trade-off between accuracy and computational cost. Here, we compare four major classes of methods: Molecular Docking, Molecular Mechanics with Generalized Born and Surface Area Solvation (MM/GBSA), Molecular Mechanics with Poisson-Boltzmann and Surface Area Solvation (MM/PBSA), and Free Energy Perturbation (FEP).
Molecular Docking: A First Look at Binding
Molecular docking is a widely used computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor, and it provides a score that is often correlated with binding affinity.[10][11][12] It is a cornerstone of structure-based drug design and is particularly valuable for high-throughput virtual screening of large compound libraries to identify potential "hits".[12][13]
A typical molecular docking workflow involves several key steps, each with critical considerations to ensure the reliability of the results.
Caption: A typical workflow for molecular docking experiments.
Self-Validating System: A crucial step in validating a docking protocol is to perform "redocking." This involves docking the co-crystallized ligand back into its receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol's ability to reproduce the known binding mode.[14]
Causality Behind Choices: The choice of docking software (e.g., AutoDock, GOLD, GLIDE) can significantly impact the results, as they employ different search algorithms and scoring functions.[4][15][16] For instance, some scoring functions are more physics-based, while others are more empirical or knowledge-based. The selection should be guided by the specific protein target and ligand series, and ideally, multiple docking programs should be evaluated in a comparative study.[15][16]
MM/PBSA and MM/GBSA: Refining the Binding Energy Estimation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for estimating the free energy of binding.[17][18][19] They are typically applied to a series of snapshots from a molecular dynamics (MD) simulation of the protein-ligand complex, offering a balance between computational cost and accuracy that is superior to most docking scoring functions.[20][21]
The workflow for these methods builds upon the output of an MD simulation.
Caption: Workflow for MM/PBSA and MM/GBSA calculations.
Self-Validating System: The convergence of the calculated binding free energy over the course of the MD simulation is a key indicator of the reliability of the results. Plotting the running average of the calculated ΔGbind can help assess whether the simulation has reached equilibrium and if the sampling is sufficient.
Causality Behind Choices: The primary difference between MM/PBSA and MM/GBSA lies in the calculation of the polar component of the solvation free energy.[17][19] MM/PBSA uses the more computationally demanding but often more accurate Poisson-Boltzmann equation, while MM/GBSA employs a faster and more approximate Generalized Born model.[19][20] The choice between the two often depends on the available computational resources and the desired level of accuracy.[21] It's also important to note that these methods often neglect the conformational entropy term or use approximations, which can be a significant source of error.[17][18]
Free Energy Perturbation (FEP): The Gold Standard for Relative Binding Affinity
Free Energy Perturbation (FEP) is a rigorous and computationally expensive method for calculating the relative binding free energy between two closely related ligands.[22][23] It is based on a thermodynamic cycle and involves "alchemically" transforming one ligand into another in both the solvated state and when bound to the protein.[23] FEP calculations can achieve high accuracy, often within 1 kcal/mol of experimental values, making them extremely valuable for lead optimization.[22][24]
The FEP workflow is more complex and computationally demanding than the previous methods.
Caption: A simplified workflow for relative binding free energy calculations using FEP.
Self-Validating System: A key self-validating aspect of FEP is the assessment of "hysteresis." This involves running the alchemical transformation in both the forward (Ligand A to Ligand B) and reverse (Ligand B to Ligand A) directions. The difference between the calculated free energy changes in both directions should be small, indicating that the simulation has adequately sampled the relevant conformational space.
Causality Behind Choices: FEP is most suitable for calculating the relative binding affinities of congeneric series of ligands where the structural differences are small.[24] Large structural changes between ligands can lead to poor sampling and inaccurate results. The choice of the number of intermediate "lambda" windows in the alchemical transformation is also critical; more windows generally lead to better convergence but at a higher computational cost.[25]
Quantitative Comparison of Methodologies
The following table summarizes the key characteristics of the discussed computational methods for binding affinity prediction.
| Feature | Molecular Docking | MM/GBSA | MM/PBSA | Free Energy Perturbation (FEP) |
| Primary Output | Binding pose and a score | Absolute binding free energy (ΔGbind) | Absolute binding free energy (ΔGbind) | Relative binding free energy (ΔΔGbind) |
| Typical Accuracy | Qualitative to semi-quantitative ranking | Moderate (can be good for ranking)[21] | Moderate to good (often better than MM/GBSA for absolute values)[21] | High (often < 1 kcal/mol from experiment)[22][24] |
| Computational Cost | Low (seconds to minutes per ligand) | Moderate (hours per system) | High (hours to days per system) | Very High (days to weeks per perturbation) |
| Throughput | High (suitable for virtual screening of millions of compounds) | Moderate (suitable for tens to hundreds of compounds) | Low (suitable for tens of compounds) | Very Low (suitable for a few pairs of compounds) |
| Key Strengths | Speed, high-throughput capability[4] | Good balance of speed and accuracy for ranking[21] | Generally more accurate than MM/GBSA[21] | High accuracy for lead optimization[22] |
| Key Limitations | Scoring function inaccuracies, treats receptor as rigid[26] | Neglect of conformational entropy, sensitivity to parameters[17][18] | Computationally more expensive than MM/GBSA[20] | Computationally very expensive, limited to small perturbations[24] |
Conclusion: An Integrated Approach for Robust Target Validation
The computational analysis of binding affinity is a powerful component of the target validation process. No single method is universally superior; instead, a hierarchical and integrated approach is often the most effective strategy. Molecular docking can be employed for the initial large-scale screening of compound libraries to identify potential hits. Promising candidates can then be subjected to more rigorous, yet computationally more expensive, methods like MM/PBSA or MM/GBSA to refine the binding energy estimates and re-rank the hits. Finally, for lead optimization, where high accuracy is paramount, FEP calculations can provide invaluable guidance for the rational design of more potent compounds.
By understanding the strengths and limitations of each method and by implementing robust validation protocols, researchers can leverage these computational tools to make more informed decisions, ultimately increasing the efficiency and success rate of the drug discovery process.
References
- 1. ddtjournal.com [ddtjournal.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 5. mdpi.com [mdpi.com]
- 6. The importance of target binding kinetics for measuring target binding affinity in drug discovery: a case study from a CRF1 receptor antagonist program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular Docking for Identification of Potential Targets for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 12. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [PDF] Comparative evaluation of eight docking tools for docking and virtual screening accuracy | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cresset-group.com [cresset-group.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Accurate calculation of absolute free energy of binding for SHP2 allosteric inhibitors using free energy perturbation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Guide to the Proper Disposal of 2-(1H-Imidazol-2-yl)phenol for Laboratory Professionals
Core Principles: Understanding the Hazard Profile
The proper disposal of any chemical begins with a thorough understanding of its risks. 2-(1H-Imidazol-2-yl)phenol combines two hazardous functionalities, and its handling requires acknowledging the risks of both.
-
The Phenol Group: Phenolic compounds are known to be toxic, corrosive, and readily absorbed through the skin, where they can cause severe chemical burns and systemic toxicity.[2][3][4] They are also harmful to aquatic life, making drain disposal strictly prohibited.[5][6]
-
The Imidazole Ring: Imidazole and its derivatives can be corrosive, causing skin burns and serious eye damage.[7][8] They are often incompatible with strong oxidizing agents, acids, and acid chlorides.[7][9]
Therefore, this compound must be managed as a hazardous chemical waste that is likely toxic, corrosive, and an environmental pollutant.
Anticipated Hazard Summary
The table below summarizes the expected hazards and necessary precautions, derived from data on analogous compounds.
| Hazard Category | Anticipated Risk for this compound | Recommended Precautionary Actions |
| Acute Toxicity (Oral, Dermal) | High. Harmful or toxic if swallowed or in contact with skin.[2][8][10] | Wear appropriate PPE; wash hands thoroughly after handling. Prevent all skin contact. |
| Skin Corrosion/Irritation | High. Expected to cause severe skin burns and irritation.[2][7][11] | Use chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile).[2] Wear a fully-buttoned lab coat. |
| Eye Damage/Irritation | High. Expected to cause serious eye damage.[7][8][11] | Wear chemical safety goggles and/or a full-face shield.[2] |
| Environmental Hazard | High. Phenolic compounds are toxic to aquatic life.[5] | Do not dispose of down the drain. [1][6][12] Prevent release to the environment. |
| Reactivity | Moderate. Incompatible with strong oxidizers, strong acids, acid chlorides, and acid anhydrides.[5][7] | Segregate waste from incompatible materials during storage. |
Pre-Disposal: Safety and Handling Protocols
Before beginning any waste collection, ensure all engineering controls and personal protective equipment (PPE) are in place. These protocols are non-negotiable for mitigating exposure risks.
Engineering Controls
-
Chemical Fume Hood: All handling and segregation of this compound waste must be conducted within a properly functioning and certified chemical fume hood.[2][7][12]
-
Emergency Equipment: An ANSI-approved emergency eyewash station and safety drench shower must be immediately accessible (within 10 seconds travel time).[2][7] Ensure all personnel are aware of their location and how to operate them.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, a full-face shield should be worn over the goggles.[2]
-
Hand Protection: Double-gloving is recommended. Wear an inner pair of nitrile gloves and an outer pair of heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene.[2] Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory in the laboratory.[2] For larger quantities, a chemically resistant apron is advised.
Step-by-Step Disposal Protocol
The primary directive for disposing of this compound is to treat it as regulated hazardous waste. Incineration at a licensed chemical disposal facility is the preferred final disposal method for phenolic and imidazole-based compounds.[6][9]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.
-
Pure Compound & Concentrated Solutions: Collect any unused solid compound or concentrated solutions in a dedicated hazardous waste container.
-
Aqueous Waste: Collect dilute aqueous solutions containing the compound in a separate, compatible waste container. Do not mix with organic solvents.
-
Contaminated Solid Waste: Items such as pipette tips, gloves, weigh boats, and contaminated paper towels must be collected separately.[12][13] Place these items in a sealable, puncture-proof container or a clearly labeled, double-bagged container designated for solid hazardous waste.[13]
-
Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[13]
Step 2: Select the Correct Waste Container
Container integrity is paramount for safe storage and transport.
-
Compatibility: Use containers made of materials that are non-reactive to the waste. High-density polyethylene (HDPE) or glass containers with screw caps are generally suitable. Avoid metal containers for acidic or corrosive waste.[14]
-
Integrity: Ensure the container is in good condition, free from cracks or deterioration, and has a tight-fitting, leak-proof screw cap.[14]
-
Headspace: Do not fill containers beyond 90% capacity to allow for expansion of contents.[14]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for safety.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7][15]
-
The label must include:
-
The words "Hazardous Waste" .[15]
-
The full, unabbreviated chemical name: "Waste this compound" .
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard warnings (e.g., "Toxic," "Corrosive," "Environmental Hazard").
-
Step 4: Safe Interim Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Location: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[14][15]
-
Segregation: Ensure the waste container is stored away from all incompatible materials, particularly strong oxidizing agents, acids, and bases.[7][14] Utilize secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.
-
Environment: The storage area should be cool, dry, well-ventilated, and away from direct sunlight or heat sources.[1][9]
Step 5: Arrange for Final Disposal
-
Once the waste container is full (at 90% capacity) or when the experiment is complete, contact your institution's EHS department to schedule a hazardous waste pickup.[1][12] Follow their specific procedures for request and handoff.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize harm.
-
Small Spills (<50 mL within a fume hood):
-
Ensure you are wearing full PPE.
-
Absorb the spill with a non-combustible absorbent material like sand, vermiculite, or a chemical spill pillow.[5][13]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, labeled container for hazardous waste disposal.[13]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]
-
-
Large Spills (>50 mL or any spill outside a fume hood):
-
Evacuate the immediate area. Alert all nearby personnel.[2][16]
-
If safe to do so, eliminate any nearby ignition sources.
-
Close the laboratory doors to contain vapors.
-
Immediately contact your institution's EHS emergency line. [2][16]
-
Do not attempt to clean up a large spill yourself unless you are specifically trained and equipped for hazardous material emergency response.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. epa.gov [epa.gov]
- 4. gov.uk [gov.uk]
- 5. nj.gov [nj.gov]
- 6. youtube.com [youtube.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. chemos.de [chemos.de]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ineos.com [ineos.com]
- 11. aksci.com [aksci.com]
- 12. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 13. chemistry.unm.edu [chemistry.unm.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. ehs.berkeley.edu [ehs.berkeley.edu]
Personal protective equipment for handling 2-(1H-Imidazol-2-yl)phenol
A Researcher's Guide to Safely Handling 2-(1H-Imidazol-2-yl)phenol
For the diligent researcher, scientist, or drug development professional, the introduction of any new compound into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, a molecule combining the chemical functionalities of both phenol and imidazole. By understanding the hazards associated with these parent structures, we can establish a robust framework for its safe manipulation, from initial handling to final disposal. This document is designed to be your preferred source for laboratory safety, building trust through value beyond the product itself.
The core of our approach is not just to list procedures, but to explain the causality behind them. The dual nature of this compound—possessing both a corrosive phenolic group and a bioactive imidazole ring—necessitates a comprehensive safety strategy. Phenols are known for their ability to cause severe chemical burns and systemic toxicity, while imidazoles can be corrosive and may pose risks to unborn children.[1][2][3] Therefore, our protocols are designed as a self-validating system to mitigate these combined risks.
Hazard Assessment: A Tale of Two Moieties
The primary hazards associated with this compound are inferred from its constituent functional groups:
-
Phenolic Group: Phenol is highly corrosive and can cause severe skin burns that may not be immediately painful due to its anesthetic effect.[3] It is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[4][5] Chronic exposure can lead to a range of adverse health effects.[4]
-
Imidazole Group: Imidazole is classified as a substance that causes severe skin burns and eye damage.[1][6] Furthermore, it is suspected of damaging the unborn child.[1][7]
Consequently, this compound should be treated as a substance that is likely corrosive, toxic upon contact, and a potential reproductive hazard. All handling procedures must reflect this heightened risk profile.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory. The selection of appropriate PPE is critical to prevent exposure.[8]
| PPE Category | Specification | Rationale |
| Eye & Face | Chemical safety goggles and a full-face shield. | Protects against splashes of the solid or solutions, which can cause severe eye damage.[1][9] The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving is required. An inner nitrile glove (minimum 8mil) with an outer, chemical-resistant glove such as butyl rubber or neoprene.[3][4] | Phenol can penetrate standard laboratory gloves.[3] The outer glove provides robust chemical resistance, while the inner glove offers protection in case the outer layer is breached. Gloves must be changed immediately after any contact.[4] |
| Body Protection | A fully buttoned, flame-retardant lab coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[3][4] | Protects skin from accidental contact and spills. The apron provides an impermeable barrier against corrosive and toxic liquids. |
| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material. | Protects feet from spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols, especially outside of a certified chemical fume hood.[9][10] | Prevents inhalation of the compound, which could be toxic and corrosive to the respiratory tract.[11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
All manipulations involving this compound, from weighing to preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]
Workflow for Handling this compound
References
- 1. carlroth.com [carlroth.com]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. carlroth.com [carlroth.com]
- 7. westliberty.edu [westliberty.edu]
- 8. trojanworld.com [trojanworld.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. petrochemistry.eu [petrochemistry.eu]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
